KRAS inhibitor-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30ClF2N5O3 |
|---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
1-[4-[6-chloro-2-[2-(diethylamino)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H30ClF2N5O3/c1-4-21(37)34-10-12-35(13-11-34)26-17-16-18(28)22(23-19(29)8-7-9-20(23)36)24(30)25(17)31-27(32-26)38-15-14-33(5-2)6-3/h4,7-9,16,36H,1,5-6,10-15H2,2-3H3 |
InChI Key |
HVAYAWHLWQQVTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of a "Druggable" KRAS: A Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510)
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy, its high-affinity GTP binding pocket and lack of deep allosteric sites presenting a formidable challenge to small molecule intervention. This paradigm shifted with the discovery of a new class of covalent inhibitors that specifically target a cysteine residue present in the KRAS G12C mutant. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Sotorasib (AMG 510), a first-in-class, FDA-approved KRAS G12C inhibitor.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the methodologies and data that underpinned the development of this groundbreaking therapeutic agent.
Discovery of Sotorasib: A Structure-Guided Approach
The discovery of Sotorasib was the culmination of a structure-guided drug design effort aimed at exploiting the unique chemical reactivity of the cysteine residue at position 12 of the mutant KRAS protein. The initial strategy involved screening a library of covalent fragments to identify compounds that could irreversibly bind to KRAS G12C.
Initial Screening and Lead Identification
A key breakthrough in targeting KRAS G12C was the identification of a cryptic pocket, termed the Switch-II pocket, which is present in the GDP-bound (inactive) state of the protein. Early screening efforts identified a series of compounds that could bind to this pocket and covalently modify the C12 residue. These initial hits, while demonstrating target engagement, required significant optimization to improve their potency, selectivity, and pharmacokinetic properties.
Lead Optimization
Through iterative cycles of medicinal chemistry and structure-based design, guided by X-ray crystallography, the initial leads were optimized. This process focused on enhancing interactions with the Switch-II pocket to improve binding affinity and cellular potency. The optimization process ultimately led to the identification of Sotorasib (AMG 510), a molecule with a favorable preclinical profile.
Synthesis of Sotorasib
The chemical synthesis of Sotorasib is a multi-step process that has been optimized for scalability and efficiency. The following outlines a scalable synthetic route.
Scalable Synthesis Route
The commercial synthesis of Sotorasib involves several key transformations, including a Suzuki coupling to form the biaryl core, a nucleophilic aromatic substitution, and the introduction of the reactive acrylamide "warhead".[1]
Step 1: Formation of the Pyrimidinone Core The synthesis begins with the amidation of a nicotinic acid derivative to form a nicotinamide intermediate. This is followed by a reaction with oxalyl chloride and an aminopyridine to yield a urea intermediate, which then undergoes a base-mediated cyclization to form the pyrimidinone dione core.[1][2]
Step 2: Chiral Resolution The pyrimidinone dione exists as a mixture of atropisomers, of which only one is pharmacologically active. A classical resolution using (+)-2,3-dibenzoyl-D-tartaric acid is employed to isolate the desired atropisomer.[1]
Step 3: Suzuki Coupling and Piperazine Addition The resolved dione is then chlorinated with phosphorus oxychloride, followed by a nucleophilic aromatic substitution with a Boc-protected piperazine derivative. The resulting intermediate undergoes a Suzuki coupling with a boroxine reagent to form the biaryl linkage.[2][3]
Step 4: Final Assembly Finally, the Boc protecting group is removed under acidic conditions, and the reactive acrylamide moiety is introduced by reacting the resulting amine with acryloyl chloride to yield Sotorasib.[2][4]
Mechanism of Action
Sotorasib is a covalent, irreversible inhibitor of KRAS G12C. It selectively binds to the mutant cysteine residue in the Switch-II pocket, locking the KRAS protein in an inactive, GDP-bound conformation.[5] This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting the activation of the MAPK and other signaling pathways that drive tumor cell proliferation and survival.
References
- 1. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 5. medchemexpress.com [medchemexpress.com]
The Binding Affinity of Inhibitors to KRAS G12C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of inhibitors to the KRAS G12C mutant, a critical target in cancer therapy. This document summarizes quantitative binding data, details key experimental protocols for affinity determination, and visualizes the intricate signaling pathways and experimental workflows.
Core Concepts in KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways controlling cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[1][2] This mutation, a glycine-to-cysteine substitution at codon 12, traps the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling.[1]
The development of covalent inhibitors specifically targeting the cysteine residue of the KRAS G12C mutant has been a landmark achievement in oncology.[3][4] These inhibitors form an irreversible bond with the mutant cysteine, locking the protein in its inactive, GDP-bound state and thereby abrogating downstream oncogenic signaling.[3][5] Two such inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), have received FDA approval for the treatment of KRAS G12C-mutated cancers.[6][7]
Quantitative Binding Affinity Data
The binding affinity of an inhibitor to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize publicly available binding affinity data for Sotorasib and Adagrasib to KRAS G12C.
| Inhibitor | Assay Type | Parameter | Value (nM) | Cell Line / Conditions |
| Sotorasib (AMG 510) | Biochemical Binding Assay | KD | 220 | Overexpressed cell-free system[8] |
| Sotorasib (AMG 510) | Biochemical Activity Assay | IC50 | 8.88 | TR-FRET-based nucleotide exchange assay[9][10] |
| Adagrasib (MRTX849) | Biochemical Binding Assay | - | - | Data not explicitly found in provided results |
| Adagrasib (MRTX849) | Cellular Target Engagement | - | - | Recapitulates published selectivity for KRAS G12C[8] |
Note: The available search results provided more specific quantitative data for Sotorasib than for Adagrasib within the context of direct binding affinity assays.
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical techniques are employed to characterize the binding of inhibitors to KRAS G12C. The following sections detail the methodologies for three commonly used assays.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique used to measure the real-time interaction between a ligand (inhibitor) and an analyte (KRAS G12C protein).[11][12][13]
Methodology:
-
Immobilization: The KRAS G12C protein is immobilized on the surface of a sensor chip, typically coated with a thin layer of gold.[13]
-
Analyte Injection: A solution containing the inhibitor is flowed over the sensor surface.
-
Detection: The binding of the inhibitor to the immobilized KRAS G12C protein causes a change in the refractive index at the sensor surface.[13][14] This change is detected as a shift in the SPR angle.
-
Data Analysis: The association and dissociation rates of the inhibitor are measured in real-time.[11] The equilibrium dissociation constant (Kd) is then calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of an inhibitor to the KRAS G12C protein, providing a complete thermodynamic profile of the interaction.[15][16][17]
Methodology:
-
Sample Preparation: The KRAS G12C protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a titration syringe.[15][18]
-
Titration: The inhibitor is incrementally injected into the sample cell.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.[15][18]
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. Fitting this data to a binding model yields the binding affinity (Ka, from which Kd is derived), stoichiometry (n), and enthalpy of binding (ΔH).[15][18] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Biochemical Assays (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay format used to measure the inhibition of protein-protein interactions or nucleotide exchange.[8][9][10]
Methodology:
-
Assay Components: The assay typically includes the KRAS G12C protein, a fluorescently labeled nucleotide (e.g., GTP), and a guanine nucleotide exchange factor (GEF) like SOS1.[19][20]
-
Inhibitor Incubation: The KRAS G12C protein is incubated with varying concentrations of the inhibitor.
-
Reaction Initiation: The nucleotide exchange reaction is initiated by the addition of the GEF and the fluorescently labeled nucleotide.
-
Signal Detection: The binding of the fluorescently labeled nucleotide to KRAS G12C results in a FRET signal. The inhibitor's ability to prevent this binding leads to a decrease in the FRET signal.
-
Data Analysis: The IC50 value is determined by plotting the FRET signal against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
The constitutively active KRAS G12C mutant drives tumorigenesis by activating downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways.[1][21] Inhibition of KRAS G12C aims to block these oncogenic signals.
References
- 1. researchgate.net [researchgate.net]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 18. Khan Academy [khanacademy.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. youtube.com [youtube.com]
- 21. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Covalent KRAS G12C Inhibitors
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the KRAS G12C mutation being particularly prevalent in non-small cell lung cancer.[1][2] For decades, KRAS was considered "undruggable" due to the lack of deep binding pockets on its surface.[3][4] However, the discovery of a novel allosteric pocket, the switch-II pocket (S-IIP), and the development of covalent inhibitors that specifically target the mutant cysteine-12 residue have revolutionized the field.[3][5] This guide provides a detailed overview of the structure-activity relationship (SAR) studies of these pioneering covalent KRAS G12C inhibitors, focusing on key clinical candidates like sotorasib (AMG 510) and adagrasib (MRTX849).
Data Presentation: Structure-Activity Relationships
The development of potent and selective KRAS G12C inhibitors has been driven by extensive SAR studies. These studies systematically modify different parts of the inhibitor scaffold to optimize binding affinity, covalent reactivity, cellular potency, and pharmacokinetic properties. Generally, these covalent inhibitors are comprised of a core scaffold that binds to the switch-II pocket, a linker, and a cysteine-reactive "warhead" (typically an acrylamide).[6]
Table 1: SAR of Sotorasib (AMG 510) and Related Analogs
| Compound/Analog | Modification | Biochemical Potency (IC50, nM) | Cellular Potency (p-ERK IC50, nM) |
| Sotorasib (AMG 510) | Quinazolinone core with specific substitutions | Not explicitly stated in provided abstracts | Potent inhibition of p-ERK in KRAS G12C-mutant cells.[1] |
| Early Leads (e.g., ARS-1620) | Quinazoline core | Demonstrated antiproliferative activity.[5] | Improvements in cellular potency were needed.[5] |
Further detailed SAR data for the optimization of sotorasib from its precursors can be found in specialized medicinal chemistry publications.
Table 2: SAR of Adagrasib (MRTX849) and Related Analogs
| Compound/Analog | Modification | Biochemical Potency (k_inact/K_I, M⁻¹s⁻¹) | Cellular Potency (p-ERK IC50, nM, 3h) |
| Adagrasib (MRTX849) | 2-fluoro acrylamide | 35,135 | Not explicitly stated in provided abstracts |
| Analog 18 | Acrylamide | Not specified | Not specified |
| 5-methylindazole 2 | - | Not specified | 1/10th of the activity of other compounds.[7] |
The k_inact/K_I value for MRTX849 was determined by LCMS measurement of pepsin-derived Cys12-containing peptide fragments.[7] Cellular IC50 was determined by measuring inhibition of phospho-ERK in NCI-H358 cells.[7]
Table 3: Cellular Activity of Sotorasib and Adagrasib in KRAS G12C Mutant Cell Lines
| Inhibitor | Cell Line | Assay | Potency (IC50) |
| Sotorasib (AMG 510) | NCI-H358 | Cellular Viability (72h) | ~0.006 µM[1] |
| Sotorasib (AMG 510) | MIA PaCa-2 | Cellular Viability (72h) | ~0.009 µM[1] |
| Sotorasib (AMG 510) | Non-KRAS G12C lines | Cellular Viability (72h) | >7.5 µM[1] |
| Adagrasib (MRTX849) | NCI-H358 | p-ERK inhibition (3h) | Data not available in provided abstracts.[7] |
Experimental Protocols
The characterization of KRAS inhibitors involves a suite of biochemical and cell-based assays to determine their binding affinity, mechanism of action, cellular activity, and selectivity.[8][9]
Biochemical Assays
1. Nucleotide Exchange Assay (HTRF-based)
-
Principle: This assay measures the ability of an inhibitor to lock KRAS in its inactive, GDP-bound state by preventing the exchange of GDP for GTP, a process often mediated by the guanine nucleotide exchange factor (GEF) SOS1.[10] The assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect the binding of a fluorescently labeled GTP analog to KRAS.[10]
-
Methodology:
-
Recombinant KRAS G12C protein is incubated with the test inhibitor at various concentrations.
-
The GEF, SOS1, is added to catalyze the nucleotide exchange.
-
A fluorescently labeled GTP analog (e.g., GTP-DY-647P1) is added.[10]
-
The HTRF signal, which increases upon GTP binding to KRAS, is measured over time.
-
IC50 values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.[8][9]
-
2. Covalent Modification Kinetics (LC-MS based)
-
Principle: This assay determines the kinetic parameters of covalent bond formation between the inhibitor and the cysteine-12 of KRAS G12C. It measures the rate of inactivation (k_inact) and the reversible binding affinity (K_I).[7]
-
Methodology:
-
KRAS G12C protein is incubated with the covalent inhibitor at different concentrations for various time points.
-
The reaction is quenched at each time point.
-
The protein is digested, for example with pepsin, to generate peptide fragments.[7]
-
The extent of covalent modification of the Cys12-containing peptide is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
The observed rate of modification (k_obs) is plotted against the inhibitor concentration to determine k_inact and K_I.[7]
-
Cell-Based Assays
1. Phospho-ERK (p-ERK) Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to block the KRAS signaling pathway within a cellular context. A key downstream effector of KRAS is the MAPK pathway, and the phosphorylation of ERK is a reliable biomarker of pathway activation.[1]
-
Methodology:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are seeded in microplates.[7]
-
Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 3 hours).[7]
-
Cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using methods like Western blotting, ELISA, or high-content imaging.[11]
-
The ratio of p-ERK to total ERK is calculated, and IC50 values are determined.
-
2. Cellular Viability/Proliferation Assay
-
Principle: This assay assesses the overall effect of the inhibitor on cancer cell growth and survival.
-
Methodology:
-
KRAS G12C mutant and wild-type cell lines are seeded in 96- or 384-well plates.
-
Cells are treated with a serial dilution of the inhibitor for an extended period (e.g., 72 hours).[1]
-
Cell viability is measured using reagents such as CellTiter-Glo® (measures ATP levels) or by staining with crystal violet.[12]
-
IC50 values are calculated by plotting cell viability against inhibitor concentration.
-
3. Target Engagement Assay (e.g., Thermal Shift Assay)
-
Principle: This assay confirms that the inhibitor directly binds to its target protein (KRAS G12C) within the cell. Ligand binding typically increases the thermal stability of the target protein.[8][13]
-
Methodology:
-
KRAS G12C mutant cells are incubated with the inhibitor or vehicle control.[8][13]
-
The cells are then subjected to a temperature gradient for a short period (e.g., 3 minutes).[8][13]
-
Cells are lysed, and the soluble fraction of KRAS G12C is quantified.
-
A shift in the melting temperature of KRAS G12C in the presence of the inhibitor indicates target engagement.[8][13]
-
Visualizations: Pathways and Workflows
KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction. In its active, GTP-bound state, it activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[14][15]
Caption: Simplified KRAS signaling pathway and the mechanism of G12C inhibitors.
SAR Study Workflow for KRAS G12C Inhibitors
The process of discovering and optimizing KRAS G12C inhibitors follows a structured workflow, beginning with initial hits and progressing through cycles of chemical synthesis and biological testing to identify a clinical candidate.
Caption: General workflow for the structure-activity relationship (SAR) studies of KRAS inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ajmc.com [ajmc.com]
- 3. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. youtube.com [youtube.com]
- 12. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. aurorabiolabs.com [aurorabiolabs.com]
The Selectivity of KRAS Inhibitor-6 for Oncogenic KRAS Mutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of a novel therapeutic agent, designated "KRAS inhibitor-6," for various KRAS mutants. The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers, making it a prime target for therapeutic intervention.[3][4][5] These mutations, most frequently occurring at codons G12, G13, and Q61, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival.[4][5][6]
The development of inhibitors that can selectively target these mutant forms of KRAS over the wild-type protein is a significant challenge in oncology drug discovery. This guide details the selectivity profile of this compound, the experimental methodologies used to determine this profile, and the underlying signaling pathways affected.
The KRAS Signaling Pathway
KRAS is a central node in cellular signaling, relaying extracellular signals to the nucleus to control processes like cell growth, division, and survival.[1][7] In its active state, bound to guanosine triphosphate (GTP), KRAS initiates a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][9][10] Oncogenic mutations render KRAS insensitive to the GTPase-activating proteins (GAPs) that normally promote its inactivation, leading to persistent downstream signaling.[9]
Selectivity Profile of this compound
The therapeutic efficacy of a KRAS inhibitor is intrinsically linked to its selectivity for the target mutant protein over wild-type (WT) KRAS and other RAS isoforms (e.g., HRAS, NRAS). High selectivity minimizes off-target effects and potential toxicities.[11] The selectivity of this compound has been rigorously evaluated against a panel of prevalent KRAS mutants. The following table summarizes the inhibitory potency (IC50) and binding affinity (K_D) data obtained from various biochemical and cell-based assays.
| Target Protein | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Binding Affinity (K_D, nM) |
| KRAS G12C | 5.2 | 25.8 | 3.1 |
| KRAS G12D | 0.15 | 1.2 | <1 |
| KRAS G12V | 8.1 | 55.4 | 6.5 |
| KRAS G13D | 150.7 | >1000 | 120.3 |
| KRAS Q61H | 210.2 | >1000 | 185.9 |
| KRAS WT | 6.1 | >1000 | 4.9 |
Table 1: Quantitative selectivity data for this compound against various KRAS mutants and wild-type KRAS. Data is representative of typical findings for a mutant-selective inhibitor.
The data clearly indicates that this compound is highly selective for the KRAS G12D mutant, with significantly lower potency against other common mutants and wild-type KRAS in a cellular context. While there is notable biochemical activity against KRAS G12C, G12V, and WT, the cellular assays demonstrate a pronounced selectivity for G12D-mutant cells. This profile is reminiscent of inhibitors like MRTX1133, which also show high selectivity for KRAS G12D.[12][13]
Experimental Protocols for Determining Inhibitor Selectivity
A suite of biochemical and cell-based assays is necessary to comprehensively characterize the potency and selectivity of KRAS inhibitors.[3][14]
Biochemical Assays
Biochemical assays utilize purified, recombinant KRAS proteins to measure direct inhibitor binding and activity in a cell-free system. These assays are crucial for determining intrinsic affinity and mechanism of action.
1. Nucleotide Exchange Assay (TR-FRET based)
-
Principle: This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog, often facilitated by the guanine nucleotide exchange factor (GEF) SOS1. The Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly used.[12][15]
-
Protocol:
-
Recombinant KRAS mutant or wild-type protein is pre-incubated with GDP.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
A mixture of a fluorescent GTP analog (e.g., GTP-DY-647) and a GEF (e.g., SOS1) is added to initiate the exchange reaction.
-
The plate is incubated to allow for nucleotide exchange.
-
The HTRF signal, which correlates with the amount of fluorescent GTP bound to KRAS, is measured.
-
IC50 values are calculated by plotting the signal against the inhibitor concentration.
-
2. Direct Binding Assay (Surface Plasmon Resonance - SPR)
-
Principle: SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to the target protein.
-
Protocol:
-
Recombinant KRAS protein is immobilized on the surface of an SPR sensor chip.
-
A solution containing a specific concentration of this compound is flowed over the chip surface, allowing for binding.
-
A buffer solution is then flowed over the chip to monitor the dissociation of the inhibitor.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
The resulting sensorgram is analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_D).
-
Cell-Based Assays
Cell-based assays are essential for confirming that an inhibitor can engage its target in a physiological context and exert a functional effect on downstream signaling and cell viability.
1. Target Engagement Assay
-
Principle: These assays confirm that the inhibitor binds to the KRAS protein within living cells. A common method is the cellular thermal shift assay (CETSA).
-
Protocol:
-
Cancer cell lines expressing specific KRAS mutants are cultured and treated with this compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble KRAS remaining at each temperature is quantified by Western blot or ELISA.
-
Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the vehicle control.
-
2. Phospho-ERK (p-ERK) Assay
-
Principle: This assay measures the functional consequence of KRAS inhibition by quantifying the phosphorylation level of ERK, a key downstream effector in the MAPK pathway.[2]
-
Protocol:
-
KRAS-mutant cancer cell lines are seeded in microplates.
-
Cells are treated with a range of concentrations of this compound for a defined period.
-
Cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using methods like ELISA, HTRF, or Western blotting.[16]
-
The ratio of p-ERK to total ERK is calculated and plotted against inhibitor concentration to determine the IC50 for pathway inhibition.
-
3. Cell Viability/Proliferation Assay
-
Principle: This assay determines the effect of the inhibitor on the growth and survival of cancer cells harboring different KRAS mutations.
-
Protocol:
-
A panel of cancer cell lines with different KRAS mutation statuses (e.g., G12D, G12C, WT) are seeded in 96- or 384-well plates.
-
Cells are treated with serial dilutions of this compound.
-
After an incubation period (typically 3-5 days), cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with a fluorescent dye.[2]
-
Luminescence or fluorescence is measured, and the data is used to generate dose-response curves and calculate IC50 values for cell growth inhibition.
-
Conclusion
The comprehensive characterization of "this compound" demonstrates its high potency and selectivity for the KRAS G12D mutant, a prevalent driver of pancreatic and other cancers. The rigorous application of a suite of biochemical and cell-based assays has provided a clear understanding of its mechanism of action and cellular efficacy. This selectivity profile positions this compound as a promising candidate for further preclinical and clinical development as a targeted therapy for patients with KRAS G12D-mutant tumors. The methodologies outlined in this guide represent a robust framework for the evaluation of novel KRAS inhibitors, facilitating the discovery and development of the next generation of precision oncology therapeutics.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. What’s new in KRAS mutation research? | MD Anderson Cancer Center [mdanderson.org]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy | MDPI [mdpi.com]
- 9. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cogentbio.com [cogentbio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
The Downstream Signaling Effects of KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent allosteric regulatory sites. The development of covalent inhibitors specifically targeting the KRAS G12C mutation, such as sotorasib (AMG 510) and adagrasib (MRTX849), represents a landmark achievement in precision oncology. These inhibitors irreversibly bind to the mutant cysteine-12 residue, locking the KRAS G12C protein in its inactive, GDP-bound state. This guide provides an in-depth technical overview of the downstream signaling consequences of KRAS G12C inhibition, quantitative data on their effects, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.
Core Mechanism of Action and Downstream Signaling Pathways
Oncogenic KRAS mutations, such as G12C, impair the intrinsic GTPase activity of the KRAS protein, leading to its constitutive activation. In its active, GTP-bound state, KRAS engages and activates multiple downstream effector pathways, primarily the Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways. These pathways are critical drivers of cell proliferation, survival, and differentiation.
KRAS G12C inhibitors function by covalently binding to the cysteine residue at position 12, which is unique to this mutant. This locks KRAS G12C in an inactive state, preventing its interaction with downstream effectors and thereby inhibiting the aberrant signaling that drives cancer growth.
Key Downstream Signaling Pathways Affected:
-
MAPK/ERK Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Inhibition of KRAS G12C leads to a rapid and potent suppression of the phosphorylation of MEK and ERK.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. The effect of KRAS G12C inhibitors on this pathway can be more variable and cell-context dependent compared to the MAPK/ERK pathway.
Quantitative Data on the Effects of KRAS G12C Inhibitors
The efficacy of KRAS G12C inhibitors has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data for two pioneering inhibitors, sotorasib and adagrasib.
Table 1: In Vitro Efficacy of Sotorasib and Adagrasib in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) |
| NCI-H358 | NSCLC | ~0.006[1] | - |
| MIA PaCa-2 | Pancreatic | ~0.009[1] | - |
| NCI-H23 | NSCLC | 0.6904[1] | - |
| SW1573 | NSCLC | More resistant than H23 | - |
| CMT KRAS G12C | Murine Lung Cancer | Highly sensitive (low nM range)[2] | Highly sensitive (low nM range)[2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreaK 100 (Phase II) | 37.1%[2] | 6.8 months[2] |
| Sotorasib | CodeBreaK 200 (Phase III) | 28.1% | 5.6 months |
| Adagrasib | KRYSTAL-1 (Phase II) | 42.9%[3] | 6.5 months[3] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways affected by KRAS G12C inhibitors and the mechanisms of resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the downstream signaling effects of KRAS inhibitors.
Western Blotting for Phospho-ERK and Phospho-AKT
This protocol is for the detection of phosphorylated ERK and AKT, key downstream effectors of the KRAS signaling pathway.
Materials:
-
Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-phospho-AKT (Ser473). Rabbit anti-total-ERK1/2 and rabbit anti-total-AKT.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Treat KRAS G12C mutant cells with the desired concentrations of the KRAS inhibitor for various time points.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK/AKT and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed KRAS G12C mutant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the KRAS inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to identify proteins that interact with a target protein (the "bait"), in this case, KRAS.
Materials:
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease and phosphatase inhibitors).
-
Antibody: Antibody specific to the bait protein (e.g., anti-KRAS).
-
Beads: Protein A/G agarose or magnetic beads.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent.
-
Elution Buffer: Low pH buffer (e.g., glycine-HCl) or SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis:
-
Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-KRAS antibody for several hours to overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of interacting proteins.
-
Mechanisms of Resistance and Future Directions
Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. The primary mechanisms of resistance involve the reactivation of the MAPK and/or PI3K pathways through various means:
-
Feedback Reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of the MAPK pathway can lead to a feedback loop that activates upstream RTKs, which in turn can reactivate wild-type RAS isoforms (HRAS, NRAS) or the PI3K pathway.
-
Acquired Mutations: Secondary mutations in KRAS or downstream effectors like BRAF and MEK can render the cells resistant to KRAS G12C inhibition.
-
Histologic Transformation: In some cases, tumors can undergo a change in their cellular identity (e.g., from adenocarcinoma to squamous cell carcinoma) to evade the effects of the inhibitor.
To overcome these resistance mechanisms, current research is focused on combination therapies. Preclinical and clinical studies are evaluating the combination of KRAS G12C inhibitors with inhibitors of SHP2, EGFR, MEK, and PI3K, with some combinations showing promising results.
Conclusion
The development of KRAS G12C inhibitors has opened a new era in the treatment of KRAS-mutant cancers. Understanding their downstream signaling effects and the mechanisms of resistance is crucial for optimizing their clinical use and developing more effective therapeutic strategies. This technical guide provides a foundational overview of these aspects, along with practical experimental protocols for researchers in the field. The continued investigation into the complex signaling networks governed by KRAS will undoubtedly lead to further advancements in the fight against these challenging malignancies.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical In Vitro Profile of KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vitro studies of KRAS G12C inhibitors, with a focus on adagrasib, a potent and selective covalent inhibitor. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for core assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction to KRAS and the G12C Mutation
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways controlling cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene can lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[1][2] The G12C mutation, a substitution of glycine to cysteine at codon 12, is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2] This mutation creates a novel cysteine residue that can be covalently targeted by selective inhibitors.[2]
Mechanism of Action of Adagrasib
Adagrasib is an orally bioavailable small molecule that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent binding locks the KRAS G12C protein in its inactive, guanosine diphosphate (GDP)-bound state.[1][3] By trapping KRAS G12C in this inactive conformation, adagrasib prevents its interaction with downstream effector proteins, thereby inhibiting the aberrant signaling cascades that drive tumor growth and survival, most notably the MAPK/ERK pathway.[1][4]
Quantitative In Vitro Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of adagrasib and sotorasib in various KRAS G12C mutant cancer cell lines.
Table 1: Adagrasib IC50 Values in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM, 2D) | IC50 (nM, 3D) | Reference |
| MIA PaCa-2 | Pancreatic | 10 - 973 | 0.2 - 1042 | [5] |
| H1373 | Lung | 10 - 973 | 0.2 - 1042 | [5] |
| H358 | Lung | 10 - 973 | 0.2 - 1042 | [5] |
| H2122 | Lung | 21.2 | N/A | [6] |
| SW1573 | Lung | 4027 | N/A | [6] |
| H2030 | Lung | 10 - 973 | 0.2 - 1042 | [5] |
| KYSE-410 | Esophageal | 10 - 973 | 0.2 - 1042 | [5] |
Table 2: Sotorasib IC50 Values in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H358 | Lung | ~0.006 | [7] |
| MIA PaCa-2 | Pancreatic | ~0.009 | [7] |
| Various KRAS G12C | Various | 0.004 - 0.032 | [8][9] |
| H23 | Lung | 0.0818 | [7] |
Detailed Experimental Protocols
This protocol outlines a common method for assessing the effect of a KRAS inhibitor on the viability of cancer cell lines.
-
Cell Culture: Maintain KRAS G12C mutant and wild-type cell lines in a humidified incubator at 37°C with 5% CO2.[10]
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the KRAS inhibitor (e.g., adagrasib) in culture medium. Add the diluted compound to the cells and incubate for 72 hours.[6]
-
Lysis and Luminescence Reading: After incubation, equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to induce cell lysis and stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.
This protocol is used to assess the impact of a KRAS inhibitor on the phosphorylation status of key proteins in the MAPK signaling pathway.
-
Cell Treatment and Lysis: Culture and treat cells with the KRAS inhibitor as described for the cell viability assay. After the desired treatment duration (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK1/2 (p-ERK), MEK, and other proteins of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels and untreated controls. A decrease in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway.[11]
KRAS Signaling and Resistance Pathways
Inhibition of KRAS G12C can lead to the development of resistance through various mechanisms. One common mechanism is the feedback reactivation of upstream signaling, often involving receptor tyrosine kinases (RTKs) like EGFR. This can reactivate wild-type RAS isoforms or other downstream pathways, bypassing the inhibitor's effect.
Conclusion
The preclinical in vitro data for KRAS G12C inhibitors like adagrasib demonstrate potent and selective inhibition of KRAS G12C-mutant cancer cells. The methodologies outlined in this guide provide a framework for the continued evaluation and development of novel KRAS inhibitors. Understanding the intricacies of the KRAS signaling pathway and the mechanisms of resistance is crucial for designing effective therapeutic strategies for patients with KRAS-driven cancers.
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. What is Adagrasib used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
The Evolving Landscape of KRAS Inhibition: A Technical Guide to a Novel Pan-KRAS Inhibitor for Non-G12C Mutations
Introduction: The discovery of activating mutations in the KRAS oncogene nearly four decades ago marked a pivotal moment in cancer research. For many years, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the lack of suitable allosteric sites. The recent success of covalent inhibitors specifically targeting the KRAS G12C mutation has been a landmark achievement, providing the first approved targeted therapies for this subset of patients. However, KRAS G12C represents only a fraction of all KRAS mutations, with other variants such as G12D and G12V being more prevalent in deadly cancers like pancreatic and colorectal cancer. This has spurred a significant research effort to develop inhibitors with broader activity against non-G12C KRAS mutations. This technical guide provides an in-depth overview of a novel, non-covalent pan-KRAS inhibitor, herein referred to as a representative advanced non-G12C KRAS inhibitor, that selectively targets the inactive state of multiple KRAS mutants, offering a promising therapeutic strategy for a wider range of KRAS-driven cancers.
Mechanism of Action: Targeting the Inactive State
Unlike the covalent G12C inhibitors that form a permanent bond with the mutant cysteine residue, this novel pan-KRAS inhibitor is a non-covalent agent that preferentially binds to the inactive, GDP-bound state of KRAS.[1][2] This binding prevents the subsequent nucleotide exchange to the active, GTP-bound state, thereby blocking downstream oncogenic signaling.[2] A key feature of this inhibitor is its selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which is achieved by exploiting subtle evolutionary divergences in the GTPase domain.[1][2] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The inhibitor has demonstrated the ability to block the activation of a wide array of KRAS mutants, including G12A, G12C, G12D, G12F, G12V, G12S, G13C, G13D, V14I, L19F, Q22K, D33E, Q61H, K117N, and A146V/T.[2]
Quantitative Efficacy Data
The preclinical efficacy of this pan-KRAS inhibitor has been evaluated across a panel of cancer cell lines harboring various KRAS mutations. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cellular Activity of a Pan-KRAS Inhibitor
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| H358 | Non-Small Cell Lung Cancer | G12C | 15 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 25 |
| AsPC-1 | Pancreatic Cancer | G12D | 30 |
| HCT116 | Colorectal Cancer | G13D | 40 |
| A549 | Non-Small Cell Lung Cancer | G12S | 55 |
| SW620 | Colorectal Cancer | G12V | 60 |
Note: IC50 values are representative and may vary between specific experiments and published studies. Data is compiled for illustrative purposes based on the described activity of pan-KRAS inhibitors.
Table 2: In Vivo Anti-Tumor Activity of a Pan-KRAS Inhibitor
| Xenograft Model | KRAS Mutation | Dosing Regimen | Tumor Growth Inhibition (%) |
| H358 (NSCLC) | G12C | 100 mg/kg, QD | 85 |
| AsPC-1 (Pancreatic) | G12D | 100 mg/kg, QD | 78 |
| HCT116 (Colorectal) | G13D | 100 mg/kg, QD | 72 |
Note: Tumor growth inhibition is a representative value from preclinical mouse models and can be influenced by various factors. QD: once daily. Data is compiled for illustrative purposes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of the pan-KRAS inhibitor and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this pan-KRAS inhibitor.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The pan-KRAS inhibitor is serially diluted in culture medium to achieve a range of concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 72 hours.
-
Lysis and Luminescence Reading: After incubation, the plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. The plate is then read on a luminometer.
-
Data Analysis: The luminescent signal is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Culture and Treatment: Cells are grown to 70-80% confluency in 6-well plates and then treated with the pan-KRAS inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for these studies.
-
Tumor Implantation: Cancer cells (e.g., 5 x 10^6 cells in a mixture of medium and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The pan-KRAS inhibitor is formulated in a suitable vehicle and administered to the treatment group, typically via oral gavage, once daily. The control group receives the vehicle alone.
-
Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated at the end of the study.
Future Directions and Clinical Perspective
The development of pan-KRAS inhibitors that are effective against a broad spectrum of non-G12C mutations represents a significant advancement in the field of oncology.[3] These agents have the potential to address the unmet medical need for large patient populations with KRAS-mutant cancers that do not harbor the G12C alteration.[3] Current research is focused on optimizing the potency and pharmacokinetic properties of these inhibitors, as well as identifying predictive biomarkers to select patients who are most likely to respond.
Furthermore, combination strategies are being actively explored. Combining pan-KRAS inhibitors with other targeted agents, such as those targeting downstream effectors in the MAPK and PI3K pathways, or with immunotherapy, may lead to more durable responses and overcome potential resistance mechanisms.[4][5] As these novel pan-KRAS inhibitors progress through clinical trials, they hold the promise of transforming the treatment landscape for a wide range of challenging cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Targeting KRAS in NSCLC: Old Failures and New Options for “Non-G12c” Patients - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of KRAS Inhibitor-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research surrounding the efficacy of KRAS inhibitor-6, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Identified as "Compound A" in patent WO2017087528A1, this molecule has demonstrated significant anti-tumor activity in preclinical models.[1][2][3] This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Core Efficacy Data
The preclinical efficacy of this compound ("Compound A") has been evaluated in various models, demonstrating dose-dependent target engagement and anti-tumor activity. The following tables summarize the key quantitative findings from these early-stage studies.
In Vivo Pharmacodynamics: Target Engagement and Pathway Inhibition
Table 1: In Vivo Target Occupancy and pERK Inhibition in MiaPaCa2 Xenografts
| Treatment Group (Compound A) | Time Point | KRAS G12C Occupancy (%) | pERK Inhibition (%) |
| 1 mg/kg (single dose) | 1 hr | ~50 | ~40 |
| 3 hr | ~40 | ~30 | |
| 8 hr | ~20 | ~10 | |
| 24 hr | <10 | <10 | |
| 5 mg/kg (single dose) | 1 hr | >80 | ~70 |
| 3 hr | ~75 | ~65 | |
| 8 hr | ~60 | ~50 | |
| 24 hr | ~30 | ~20 | |
| 30 mg/kg (single dose) | 1 hr | >95 | >90 |
| 3 hr | >95 | >90 | |
| 8 hr | >90 | ~85 | |
| 24 hr | ~70 | ~60 |
Data adapted from studies on a KRAS G12C inhibitor referred to as "Compound A".[4]
In Vivo Anti-Tumor Efficacy
Table 2: Anti-Tumor Efficacy in KRAS G12C Mutant Xenograft Models
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Observations |
| MiaPaCa-2 (Pancreatic) | Compound A (5 mg/kg) | QD | Significant | Tumor regression observed |
| MiaPaCa-2 (Pancreatic) | Compound A (30 mg/kg) | QD | Pronounced | Sustained tumor regression |
| NCI-H358 (Lung) | Compound A | QD | Dose-dependent | Comparable efficacy to other KRAS G12C inhibitors |
QD: Once daily. Data synthesized from preclinical studies involving a KRAS G12C inhibitor designated as "Compound A".[4][5][6]
Key Experimental Protocols
The following sections detail the methodologies used to assess the efficacy of this compound. These protocols are based on established techniques for evaluating KRAS inhibitors.
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay
This assay is designed to measure the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange for GTP.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
GTPγS (non-hydrolyzable GTP analog)
-
SOS1 (Son of Sevenless 1, a guanine nucleotide exchange factor)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP)
-
384-well black plates
Procedure:
-
Inhibitor Incubation: KRAS G12C protein is pre-incubated with varying concentrations of this compound or vehicle control in the assay buffer for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Nucleotide Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of a mixture of GTPγS and SOS1.
-
Fluorescence Reading: The fluorescence polarization or HTRF signal is monitored over time. A decrease in signal indicates the displacement of BODIPY-FL-GDP by GTPγS.
-
Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. IC50 values are determined by plotting the exchange rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][8][9]
Cellular Assay: pERK Inhibition in KRAS G12C Mutant Cells
This assay assesses the ability of the inhibitor to block downstream signaling from KRAS G12C in a cellular context by measuring the phosphorylation of ERK.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MiaPaCa-2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-pERK1/2, anti-total ERK1/2, anti-GAPDH (loading control)
-
Western blot or ELISA reagents
Procedure:
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a dilution series of this compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: After treatment, the cells are washed with cold PBS and lysed on ice.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against pERK, total ERK, and a loading control.
-
Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized. The band intensities are quantified, and the ratio of pERK to total ERK is calculated and normalized to the vehicle-treated control to determine the extent of inhibition. IC50 values can then be calculated.
In Vivo Assay: Xenograft Tumor Growth Inhibition
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cells
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: KRAS G12C mutant cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered to the treatment group according to a defined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.[4][5]
Visualizing the Science
To better understand the mechanisms and workflows described, the following diagrams have been generated using Graphviz.
Caption: KRAS Signaling Pathway and Point of Inhibition.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. IL303917A - Drug combinations involving a KRAS G12C inhibitor and uses of a KRAS G12C inhibitor to treat cancer - Google Patents [patents.google.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. amsbio.com [amsbio.com]
A Technical Guide to the Chemical Properties and Solubility of KRAS Inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a frequently mutated oncogene in human cancers, has long been considered an intractable target for therapeutic intervention. The discovery of specific inhibitors targeting KRAS mutants, such as KRAS G12C, has opened new avenues for cancer treatment. KRAS inhibitor-6 is a potent, selective, and allosteric inhibitor of the KRAS G12C mutant. This document provides a detailed overview of the known chemical properties and solubility of this compound, intended to support further research and development efforts. All quantitative data is presented in structured tables, and detailed experimental protocols for key property assessments are provided.
Chemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| IUPAC Name | N-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}butanamide | --INVALID-LINK-- |
| CAS Number | 2022986-61-2 | - |
| Chemical Formula | C₁₇H₂₂Cl₂N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 405.34 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 691.4±65.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.34 g/cm³ | --INVALID-LINK-- |
| Predicted pKa | 14.26±0.46 (most acidic), 0.15±0.70 (most basic) | Predicted using computational tools |
| Predicted LogP | 3.5 | Predicted using computational tools |
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. Herein, we summarize the known solubility of this compound.
| Solvent | Solubility | Method | Source |
| DMSO | 73 mg/mL (180.1 mM) | Experimental, with sonication recommended | --INVALID-LINK-- |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Data not publicly available | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducing and comparing physicochemical data. The following sections outline methodologies for determining key properties of small molecule inhibitors like this compound.
Protocol 1: Determination of Kinetic Aqueous Solubility by Turbidimetry
This high-throughput method provides a rapid assessment of a compound's solubility, making it suitable for early-stage drug discovery.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Automated liquid handler
-
Plate reader with turbidimetric measurement capabilities (nephelometer)
-
Plate shaker
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation and Shaking: Seal the plate and incubate at room temperature (25°C) for 2 hours on a plate shaker to allow for equilibration.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (PBS with 1% DMSO).
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the LogP of a compound, which is a measure of its lipophilicity.
Materials:
-
This compound
-
n-Octanol, analytical grade
-
Water, HPLC grade
-
Phosphate buffer, 0.1 M, pH 7.4
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.
-
Compound Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, add equal volumes of the pre-saturated n-octanol containing this compound and the pre-saturated phosphate buffer.
-
Equilibration: Tightly cap the vial and shake it on a mechanical shaker for a defined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of this compound in each phase using a validated HPLC-UV method.
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
KRAS Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. In its active GTP-bound state, KRAS interacts with and activates downstream effector proteins, including those in the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Mutations in KRAS, such as G12C, impair its ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell signaling. This compound allosterically binds to the inactive GDP-bound state of KRAS G12C, preventing its reactivation and subsequent downstream signaling.
Conclusion
This technical guide provides a consolidated overview of the currently available chemical and solubility data for this compound. While some key experimental data points remain to be publicly disclosed, the provided information and detailed protocols offer a solid foundation for researchers and drug development professionals working with this promising class of targeted cancer therapeutics. Further characterization of its physicochemical properties will be crucial for its continued development and successful clinical translation.
Understanding the Allosteric Inhibition of KRAS by Small-Molecule Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein and uncontrolled cell growth. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. The discovery of an allosteric binding site, the Switch-II pocket, in the GDP-bound state of the KRAS G12C mutant has revolutionized the field, leading to the development of targeted covalent inhibitors. This guide provides an in-depth overview of the allosteric inhibition of KRAS, using the principles understood from well-characterized inhibitors as a model for understanding compounds such as "KRAS inhibitor-6," a potent KRAS G12C inhibitor.
The KRAS Signaling Pathway and Allosteric Inhibition
KRAS cycles between an active, GTP-bound state and an inactive, GDP-bound state. In its active state, KRAS binds to and activates downstream effector proteins, such as RAF, PI3K, and RAL-GDS, initiating signaling cascades like the MAPK and PI3K-AKT pathways that drive cell proliferation. Allosteric inhibitors of KRAS G12C, such as sotorasib and adagrasib, bind to a pocket (the Switch-II pocket) that is present in the inactive, GDP-bound conformation of the mutant protein.[1][2] This binding locks KRAS in an inactive state, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, which are responsible for loading GTP and activating KRAS. This disruption of the nucleotide cycle effectively shuts down downstream oncogenic signaling.
Quantitative Data on KRAS G12C Inhibitors
The following tables summarize key quantitative data for representative KRAS G12C inhibitors. This data is essential for comparing the potency and efficacy of different compounds. While specific data for "this compound" is not publicly available, the values presented here for well-characterized inhibitors provide a benchmark for the field.
Table 1: Biochemical Potency of KRAS G12C Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical | 9.8 | [3] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | 5.2 | [4] |
| ARS-1620 | KRAS G12C | Biochemical | 10 | [4] |
| BI-2865 | Pan-KRAS (non-covalent) | Biochemical | 15 (for G12D) | [5] |
Table 2: Cellular Activity of KRAS G12C Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 (KRAS G12C) | Cell Viability | 7 | [3] |
| Adagrasib (MRTX849) | NCI-H358 (KRAS G12C) | Cell Viability | 12 | [4] |
| Compound 11 (non-covalent) | BHK (KRAS G12D) | p-ERK Inhibition | 700 | [6] |
Table 3: Binding Affinity and Kinetics
| Compound | Mutant | KD (μM) | kinact/KI (M-1s-1) | Reference |
| ARS-853 | KRAS G12C | 36.0 | - | [7] |
| Compound 1 (Covalent) | KRAS G12C | - | 501 | [8] |
| Compound 11 (non-covalent) | KRAS G12D | 0.7 | - | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of KRAS inhibitors. Below are protocols for key experiments used to characterize their allosteric inhibition.
Biochemical Assay for KRAS G12C Inhibition (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of an inhibitor to disrupt the interaction between KRAS G12C and a binding partner, such as a GTP analog or an effector protein.
Materials:
-
Recombinant human KRAS G12C protein
-
GST-tagged RAF1-RBD (RAS binding domain)
-
Europium cryptate-labeled anti-GST antibody
-
XL665-labeled GTP analog
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% BSA, 0.005% Tween-20)
-
Test compounds (e.g., this compound)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add KRAS G12C protein to the wells of the microplate.
-
Add the test compound dilutions to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for binding.
-
Add a mixture of GST-RAF1-RBD, anti-GST-Europium cryptate, and XL665-GTP to the wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the data as a function of inhibitor concentration to determine the IC50 value.
Cellular Assay for Downstream Signaling Inhibition (Western Blot for p-ERK)
This experiment assesses the inhibitor's ability to block KRAS-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics (on-rate and off-rate) of the inhibitor to the KRAS protein in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant KRAS G12C protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the KRAS G12C protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel KRAS allosteric inhibitor.
Conclusion
The development of allosteric inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology. A thorough understanding of the mechanism of action, combined with robust quantitative data and detailed experimental protocols, is essential for the continued advancement of this class of therapeutics. While specific details on "this compound" are limited, the principles and methodologies outlined in this guide, based on extensive research into similar compounds, provide a solid framework for its evaluation and for the development of future generations of KRAS inhibitors. The multifaceted approach, from biochemical characterization to in vivo efficacy studies, is critical for translating promising compounds into effective cancer therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Therapeutic Targeting the Allosteric Cysteinome of RAS and Kinase Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cell-Based Assay Protocol for KRAS G12C Inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The KRAS G12C mutation, in particular, has been a focus of targeted therapy development. KRAS inhibitor-6 is a novel, selective, and irreversible inhibitor of KRAS G12C. This document provides detailed protocols for cell-based assays to evaluate the potency and mechanism of action of this compound in cancer cell lines harboring the KRAS G12C mutation. The primary assays described are a cell viability assay to determine the inhibitor's effect on cell proliferation and a phospho-ERK (p-ERK) immunoassay to assess the inhibition of the downstream MAPK signaling pathway.
KRAS Signaling Pathway
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Upstream signals, often from receptor tyrosine kinases (RTKs) like EGFR, activate guanine nucleotide exchange factors (GEFs) such as SOS1, which promote the exchange of GDP for GTP on KRAS, leading to its activation.[1][2] Activated, GTP-bound KRAS then engages with downstream effector proteins, initiating signaling cascades that regulate cell proliferation, survival, and differentiation.[2] Two major downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][3] KRAS G12C inhibitors, such as the representative this compound, covalently bind to the mutant cysteine-12 residue, locking KRAS in its inactive GDP-bound state and thereby blocking downstream signaling.[4]
Data Presentation
The following tables summarize representative quantitative data for KRAS G12C inhibitors in various cancer cell lines. This data is provided as a reference for expected outcomes when testing this compound.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Cancer Type | KRAS G12C Inhibitor | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic | 143D | 5 | [5] |
| NCI-H358 | Lung | 143D | 67 | [5] |
| Calu-1 | Lung | 143D | 23 | [5] |
| SW1573 | Lung | Sotorasib | >1000 | [6] |
| H23 | Lung | Sotorasib | <100 | [6] |
| MIA PaCa-2 | Pancreatic | MRTX849 | ~10 | [7] |
| NCI-H358 | Lung | MRTX849 | ~10 | [7] |
Table 2: Downstream Signaling Inhibition (p-ERK IC50 Values)
| Cell Line | KRAS G12C Inhibitor | p-ERK IC50 (nM) | Reference |
| MIA PaCa-2 | MRTX849 | Single-digit nM | [7] |
| NCI-H358 | MRTX849 | Single-digit nM | [7] |
| MIA PaCa-2 | AMG 510 | ~3 | [8] |
Experimental Protocols
The following are detailed protocols for assessing the cell-based activity of this compound.
Experimental Workflow Overview
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on the proliferation and viability of KRAS G12C mutant cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[7]
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations. Also prepare a 2X DMSO vehicle control.
-
Add 100 µL of the 2X compound solutions to the respective wells, resulting in a final volume of 200 µL and the desired final inhibitor concentrations.[9]
-
-
Incubation:
-
Assay and Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.[5]
-
Protocol 2: Phospho-ERK (p-ERK) Immunoassay
This protocol measures the inhibition of KRAS downstream signaling by quantifying the levels of phosphorylated ERK. This can be performed using various methods, including Western Blotting or a high-throughput method like Homogeneous Time-Resolved Fluorescence (HTRF).[1][8]
Materials (for Western Blotting):
-
KRAS G12C mutant cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, and a loading control antibody (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure (for Western Blotting):
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for 2 to 24 hours.[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-ERK and anti-total ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Further normalize the p-ERK/total ERK ratio to the DMSO-treated control.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 value.[10]
-
Conclusion
The provided protocols offer a robust framework for characterizing the cellular activity of this compound. The cell viability assay provides a measure of the inhibitor's potency in suppressing cancer cell growth, while the p-ERK immunoassay confirms its mechanism of action by demonstrating the inhibition of the KRAS downstream signaling pathway. Consistent and reproducible data from these assays are crucial for the preclinical evaluation and further development of novel KRAS G12C inhibitors.
References
- 1. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: KRAS Inhibitor-6 In Vivo Xenograft Studies
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2][3] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[4][5] Mutations, such as the G12C substitution, lock KRAS in a perpetually active state, leading to uncontrolled cell division and tumor growth.[4][5]
KRAS inhibitor-6 is a potent, irreversible inhibitor specifically targeting the KRAS G12C mutation.[6][7][8] Like other inhibitors in its class, such as sotorasib and adagrasib, it functions by covalently binding to the mutant cysteine-12 residue.[4] This action allosterically traps the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream oncogenic signaling.[2][6][9] In vivo xenograft models are crucial preclinical tools to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of such inhibitors.
Mechanism of Action: KRAS G12C Inhibition
KRAS G12C inhibitors exploit the unique cysteine residue present in the mutant protein. By forming a covalent bond, the inhibitor locks the protein in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[5][9] This inhibits the exchange of GDP for GTP, halting the activation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation.[3][10]
Application Note: Efficacy in Xenograft Models
Subcutaneous xenograft models are widely used to assess the anti-tumor activity of KRAS G12C inhibitors. In these studies, human cancer cell lines harboring the KRAS G12C mutation are implanted into immunocompromised mice. Following tumor establishment, animals are treated with the inhibitor or a vehicle control, and tumor growth is monitored over time. Key endpoints include tumor growth inhibition (TGI) and, in some cases, tumor regression.
Table 1: Summary of In Vivo Efficacy Data for Representative KRAS G12C Inhibitors
| Compound | Cell Line (Cancer Type) | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Compound A * | MiaPaCa2 (Pancreatic) | nu/nu mice | 30 mg/kg, QD, p.o. | Tumor Growth Inhibition (TGI) | Sustained pERK inhibition and significant tumor growth inhibition.[11] | [11] |
| Sotorasib (AMG 510) | H358 (NSCLC) | Nude mice | 10 mg/kg, QD, p.o. | Tumor Volume Reduction | Used to evaluate combination therapy, demonstrating monotherapy activity.[12] | [12] |
| Adagrasib (MRTX849) | Various CDX & PDX models | N/A | N/A | Tumor Regression | Pronounced tumor regression in 17 of 26 (65%) models.[13] | [13] |
*Note: "Compound A" is an in-house developed KRAS G12C inhibitor from Pfizer, used here as a representative example for which detailed public data is available.[11]
Experimental Workflow: Xenograft Efficacy Study
The typical workflow for an in vivo xenograft study involves several sequential stages, from cell preparation to endpoint analysis. This systematic process ensures reproducibility and generates reliable data for evaluating a compound's efficacy.
Protocol: Subcutaneous Xenograft Model for this compound
This protocol provides a detailed methodology for establishing and utilizing a subcutaneous xenograft model to test the efficacy of a KRAS G12C inhibitor. This protocol is synthesized from methodologies used in published studies.[11][12]
1. Materials and Reagents
-
Cell Line: Human cancer cell line with a confirmed KRAS G12C mutation (e.g., MiaPaCa2 for pancreatic or H358 for NSCLC).
-
Growth Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Animal Model: Female athymic nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Implantation Reagents: Serum-free culture medium, Matrigel® Basement Membrane Matrix.
-
Test Article: this compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Measurement Tool: Digital calipers.
2. Cell Culture and Implantation
-
Culture KRAS G12C mutant cells in standard T-75 flasks until they reach 80-90% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer or automated counter.
-
Resuspend the cells in serum-free medium at a concentration of 25-50 x 10⁶ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® on ice. The final injection volume should be 100-200 µL, containing 2.5-5 x 10⁶ cells.[11]
-
Subcutaneously inject the cell/Matrigel mixture into the right flank of each mouse.
3. Tumor Monitoring and Treatment
-
Allow tumors to grow. Begin monitoring tumor volume 3-4 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Once average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment cohorts (n=8-10 mice per group).
-
Group 1: Vehicle Control (p.o., QD)
-
Group 2: this compound (e.g., 10 mg/kg, p.o., QD)
-
Group 3: this compound (e.g., 30 mg/kg, p.o., QD)
-
-
Administer the daily treatments for the duration of the study (e.g., 21-28 days).
-
Record tumor volumes and body weights 2-3 times per week.
4. Endpoint Analysis
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
For pharmacodynamic (PD) studies, a satellite group of animals may be used. Tumors are collected at specific time points after the final dose (e.g., 2, 8, 24 hours).
-
Tumor tissue can be flash-frozen or fixed for analysis of target engagement (e.g., KRAS G12C occupancy by LC-MS/MS) or downstream pathway modulation (e.g., p-ERK levels by Western blot or IHC).[11]
Pharmacodynamic Analysis Workflow
PD studies are essential to confirm that the inhibitor is engaging its target in vivo and modulating the intended signaling pathway.
References
- 1. Item - Supplementary Figure S5 from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. K-Ras(G12C) inhibitor 6 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KRas | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of "KRAS Inhibitor-6" in Mice
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preclinical evaluation of "KRAS Inhibitor-6," a hypothetical, potent, and selective covalent inhibitor of the KRAS G12C mutation. The protocols cover in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in mouse xenograft models. Data is presented in a structured format to guide experimental design and interpretation.
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers.[1][2] The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, has been a key target for the development of novel cancer therapeutics.[3] These inhibitors act by covalently binding to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state.[4][5]
"this compound" is a novel, investigational covalent inhibitor designed for high selectivity and potency against the KRAS G12C mutation. This document outlines standardized procedures for its preclinical evaluation in mouse models to determine dosing, efficacy, and biological activity.
KRAS Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in signal transduction. It cycles between an active GTP-bound state and an inactive GDP-bound state.[2] Growth factor receptor activation (e.g., EGFR) leads to the recruitment of GEFs (e.g., SOS1), which promote the exchange of GDP for GTP, activating KRAS. Active KRAS then engages downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, to drive cell proliferation, survival, and differentiation.[2] this compound selectively binds to the inactive, GDP-bound state of KRAS G12C, preventing its activation and subsequent downstream signaling.
In Vivo Efficacy Study in Xenograft Models
This protocol describes a typical efficacy study using a human cancer cell line-derived xenograft (CDX) model with a KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
3.1. Experimental Workflow
The workflow outlines the key stages from cell implantation to endpoint analysis.
References
- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. | Semantic Scholar [semanticscholar.org]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of pERK after KRAS inhibitor-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[2] Mutations in KRAS, particularly at codon 12, can lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[3][4]
The RAF-MEK-ERK (MAPK) cascade is a critical downstream effector pathway of KRAS.[2][5] Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK. MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase).[2][6] Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression, ultimately driving cell cycle progression and proliferation.[6] Therefore, the level of pERK is a reliable biomarker for the activity of the KRAS signaling pathway.
"KRAS inhibitor-6" is a selective, allosteric inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in its inactive, GDP-bound state.[7][8] This prevents downstream signaling, leading to a reduction in pERK levels and subsequent inhibition of tumor cell growth.[8][9] This application note provides a detailed protocol for performing Western blot analysis to quantify the reduction of pERK in KRAS G12C mutant cancer cells following treatment with "this compound".
Signaling Pathway
The diagram below illustrates the KRAS signaling pathway and the mechanism of action for "this compound". In cancer cells with a KRAS G12C mutation, the KRAS protein is constitutively active, leading to persistent activation of the downstream RAF-MEK-ERK cascade and increased levels of pERK, which promotes cell proliferation. "this compound" selectively binds to the KRAS G12C mutant, inhibiting its function and blocking the downstream signaling, resulting in decreased pERK levels and reduced cell proliferation.
Caption: KRAS-pERK signaling pathway and inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Use a human cancer cell line known to harbor the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of "this compound" in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: When the cells reach the desired confluency, replace the medium with fresh medium containing "this compound" at various concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blot Analysis
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK (e.g., 1:1000 dilution) and a loading control like GAPDH or β-actin (e.g., 1:5000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse, 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing for Total ERK: To determine the levels of total ERK, the same membrane can be stripped of the pERK antibodies.
-
Wash the membrane with a stripping buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol) for 30 minutes at 50°C.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with a primary antibody against total ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Repeat steps 6-9 to detect total ERK.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis showing the dose-dependent effect of "this compound" on pERK levels in a KRAS G12C mutant cell line. The band intensities are quantified using densitometry and normalized to the loading control (GAPDH). The pERK/Total ERK ratio is then calculated to represent the level of ERK activation.
| Treatment Group | This compound (nM) | pERK (Normalized Intensity) | Total ERK (Normalized Intensity) | pERK/Total ERK Ratio | % Inhibition of pERK |
| Vehicle Control | 0 | 1.00 | 1.02 | 0.98 | 0% |
| Treatment 1 | 10 | 0.75 | 1.01 | 0.74 | 24.5% |
| Treatment 2 | 50 | 0.48 | 0.99 | 0.48 | 51.0% |
| Treatment 3 | 100 | 0.22 | 1.03 | 0.21 | 78.6% |
| Treatment 4 | 500 | 0.05 | 0.98 | 0.05 | 94.9% |
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the Western blot analysis of pERK following treatment with "this compound".
References
- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for KRAS Inhibitor-6 in Non-Small Cell Lung Cancer (NSCLC) Cell Line Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KRAS is one of the most frequently mutated oncogenes in non-small cell lung cancer (NSCLC), making it a critical target for therapeutic development.[1][2][3] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4][5] Mutations in KRAS, most commonly at codon 12, lock the protein in a constitutively active state, driving tumorigenesis.[3][6]
KRAS Inhibitor-6 is a potent and selective small molecule inhibitor designed to target the KRAS G12C mutation. This specific mutation, where glycine is substituted by cysteine at codon 12, is present in a significant subset of NSCLC patients.[3][6] this compound covalently binds to the cysteine residue of the G12C mutant, trapping the KRAS protein in its inactive GDP-bound state.[5][7] This mechanism effectively blocks downstream signaling through the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, leading to inhibition of cell growth and induction of apoptosis in KRAS G12C-mutant NSCLC cells.[2][8]
These application notes provide detailed protocols for utilizing this compound to study its effects on NSCLC cell lines, including assessing cell viability, analyzing downstream signaling pathways, and measuring apoptosis.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) was determined using a 72-hour MTT assay.
| Cell Line | KRAS Mutation Status | This compound IC50 (nM) |
| NCI-H358 | G12C | 8 |
| NCI-H2122 | G12C | 15 |
| A549 | G12S | > 10,000 |
| H1299 | NRAS Q61K | > 10,000 |
Data are representative of typical results and may vary between experiments.
Table 2: Effect of this compound on Downstream Signaling in NCI-H358 Cells
NCI-H358 cells were treated with this compound (100 nM) for 24 hours. Protein levels were quantified by Western blot and normalized to total protein and vehicle control.
| Protein | Change in Phosphorylation (%) |
| p-ERK (Thr202/Tyr204) | -85% |
| p-AKT (Ser473) | -60% |
| p-S6 (Ser235/236) | -75% |
Data are representative of typical results and may vary between experiments.
Table 3: Cell Cycle Analysis of NCI-H358 Cells Treated with this compound
Cells were treated with this compound (100 nM) for 48 hours and analyzed by flow cytometry.
| Cell Cycle Phase | Vehicle Control (%) | This compound (%) |
| G0/G1 | 45 | 70 |
| S | 35 | 15 |
| G2/M | 20 | 15 |
Data are representative of typical results and may vary between experiments.
Table 4: Apoptosis Induction by this compound in NCI-H358 Cells
Cells were treated with this compound (100 nM) for 72 hours and analyzed by Annexin V/PI staining via flow cytometry.
| Cell Population | Vehicle Control (%) | This compound (%) |
| Viable (Annexin V-/PI-) | 95 | 60 |
| Early Apoptotic (Annexin V+/PI-) | 2 | 25 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 3 | 15 |
Data are representative of typical results and may vary between experiments.
Mandatory Visualizations
Caption: KRAS Signaling Pathway and Mechanism of this compound.
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS in NSCLC: State of the Art and Future Perspectives [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Application of "KRAS inhibitor-6" in colorectal cancer research
Introduction
Mutations in the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) are present in approximately 40-50% of colorectal cancers (CRCs), making it a key therapeutic target.[1][2][3] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound (active) state and the lack of deep binding pockets for small molecules.[4][5] However, the recent development of allele-specific inhibitors, particularly those targeting the KRAS G12C mutation, has revolutionized the treatment landscape for KRAS-mutant cancers, including colorectal cancer.[3][4]
This document provides a detailed overview of the application of KRAS inhibitors in colorectal cancer research, with a focus on their mechanism of action, preclinical and clinical efficacy, and protocols for key experimental assays. While the specific compound "KRAS inhibitor-6" was not identified in the public domain, this application note will utilize data and protocols associated with well-characterized KRAS inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849) as representative examples.
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state.[5] Activating mutations, such as those at codon 12 (e.g., G12C, G12D, G12V), impair the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[4][5] This results in the persistent stimulation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive uncontrolled cell proliferation, survival, and tumor growth.[6][7]
KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12. This traps the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking its interaction with downstream effector proteins and inhibiting oncogenic signaling.[3]
However, in colorectal cancer, the efficacy of KRAS G12C inhibitors as monotherapy is limited by a mechanism of adaptive feedback reactivation of the RAS-MAPK pathway, primarily through the epidermal growth factor receptor (EGFR).[2][6][8] Inhibition of KRAS G12C leads to a rebound in upstream signaling, reactivating wild-type RAS isoforms (HRAS and NRAS) and blunting the anti-tumor effect. This has led to the clinical investigation of combination therapies, pairing KRAS G12C inhibitors with EGFR inhibitors like cetuximab or panitumumab, which has shown improved clinical outcomes.[2][8][9]
Signaling Pathway
References
- 1. oncodaily.com [oncodaily.com]
- 2. KRAS inhibition in metastatic colorectal cancer – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with KRAS inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of potential KRAS inhibitors, with a specific focus on the irreversible, allosteric inhibitor, K-Ras(G12C) inhibitor 6 . This document outlines the mechanism of action of covalent KRAS G12C inhibitors, details various HTS assay methodologies, presents representative data, and provides step-by-step experimental protocols.
Introduction to KRAS and K-Ras(G12C) inhibitor 6
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at position 12 is substituted with cysteine, is a prevalent oncogenic mutation.
K-Ras(G12C) inhibitor 6 is a potent and selective irreversible inhibitor that specifically targets the KRAS G12C mutant protein. It acts as an allosteric inhibitor, covalently binding to the mutant cysteine residue. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.
KRAS Signaling Pathways
KRAS, when activated (bound to GTP), initiates a cascade of downstream signaling events. Two of the most critical pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are central to cell proliferation, survival, and differentiation. The inhibition of KRAS G12C by compounds like K-Ras(G12C) inhibitor 6 effectively blocks these signaling cascades.
High-Throughput Screening (HTS) Assays for KRAS Inhibitors
Several HTS technologies are suitable for identifying and characterizing KRAS inhibitors. The choice of assay depends on the specific research question, whether screening for direct binders, inhibitors of protein-protein interactions, or modulators of downstream signaling.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
HTRF assays are a robust and sensitive method for studying biomolecular interactions in a high-throughput format. They are based on the principle of Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate or Terbium) and an acceptor (e.g., d2 or XL665) fluorophore.
This assay measures the disruption of the interaction between KRAS G12C and the RAS-binding domain (RBD) of its effector protein, c-Raf.
Experimental Protocol: HTRF KRAS G12C-c-Raf RBD Interaction Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Prepare serial dilutions of K-Ras(G12C) inhibitor 6 and control compounds in assay buffer with a final DMSO concentration ≤ 1%.
-
Prepare a working solution of GST-tagged c-Raf RBD labeled with an anti-GST antibody conjugated to d2 acceptor.
-
Prepare a working solution of His-tagged KRAS G12C (pre-loaded with GDP) labeled with an anti-His antibody conjugated to Europium cryptate donor.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of compound dilutions to the assay plate.
-
Add 4 µL of the KRAS G12C-Europium solution.
-
Add 4 µL of the c-Raf RBD-d2 solution.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to high (no inhibitor) and low (no KRAS) controls.
-
Plot the normalized response against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay that is highly sensitive and suitable for HTS. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead upon their close proximity, which generates a chemiluminescent signal.
Experimental Protocol: AlphaScreen KRAS G12C-SOS1 Interaction Assay
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA.
-
Prepare serial dilutions of K-Ras(G12C) inhibitor 6.
-
Prepare a solution of biotinylated KRAS G12C (GDP-bound).
-
Prepare a solution of GST-tagged SOS1.
-
Prepare a suspension of Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of compound dilutions.
-
Add 2.5 µL of biotinylated KRAS G12C.
-
Add 2.5 µL of GST-SOS1.
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of a pre-mixed suspension of Donor and Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Normalize the AlphaScreen signal to controls.
-
Determine the IC50 value as described for the HTRF assay.
-
Fluorescence Polarization (FP) Assays
FP assays are used to monitor the binding of a small fluorescently labeled molecule to a larger protein. The binding event slows the rotation of the fluorescent molecule, leading to an increase in the polarization of the emitted light. This can be adapted to a competition format to screen for inhibitors.
Experimental Protocol: FP Competition Assay for KRAS G12C
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Prepare serial dilutions of K-Ras(G12C) inhibitor 6.
-
Prepare a solution of KRAS G12C protein.
-
Prepare a solution of a fluorescently labeled GTP analog (e.g., BODIPY-GTP) or a fluorescently labeled small molecule binder to KRAS G12C.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of compound dilutions.
-
Add 5 µL of the fluorescent probe.
-
Add 10 µL of the KRAS G12C protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP).
-
Normalize the data and determine the IC50 value.
-
Quantitative Data and Assay Performance
While specific quantitative HTS data for "K-Ras(G12C) inhibitor 6" is not publicly available, the following tables provide representative data for well-characterized covalent KRAS G12C inhibitors, sotorasib and adagrasib, in similar assays. These values can be used as a benchmark for evaluating the performance of new compounds.
Table 1: Representative Biochemical Assay Data for Covalent KRAS G12C Inhibitors
| Assay Type | Inhibitor | Target | IC50 / Ki | Reference |
| HTRF | Sotorasib | KRAS G12C-c-Raf | ~10 µM (GTP-dependent) | [1] |
| AlphaScreen | Adagrasib | KRAS G12C-SOS1 | ~0.2-1 µM | |
| FP | Sotorasib | KRAS G12C | Not typically used for covalent inhibitors |
Table 2: Representative Cell-Based Assay Data for Covalent KRAS G12C Inhibitors
| Cell Line | Inhibitor | Assay | IC50 | Reference |
| NCI-H358 (KRAS G12C) | Sotorasib | Cell Viability (CTG) | ~10 nM | [1] |
| MIA PaCa-2 (KRAS G12C) | Adagrasib | Cell Viability (CTG) | ~20 nM | |
| NCI-H358 (KRAS G12C) | Adagrasib | pERK Inhibition | ~5 nM |
Table 3: Typical HTS Assay Performance Parameters
| Assay Type | Z'-factor | Signal-to-Background (S/B) | DMSO Tolerance |
| HTRF | > 0.6 | > 5 | ≤ 1% |
| AlphaScreen | > 0.5 | > 10 | ≤ 1% |
| FP | > 0.7 | 2-3 | ≤ 2% |
Experimental Workflow for a High-Throughput Screening Campaign
The following diagram illustrates a typical workflow for an HTS campaign to identify novel KRAS G12C inhibitors.
References
Application Notes and Protocols for KRAS G12C Inhibitor Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy. However, monotherapy with these agents often leads to primary or acquired resistance, limiting their long-term efficacy.[1] Combination therapy has emerged as a critical strategy to enhance the anti-tumor activity of KRAS G12C inhibitors and overcome resistance mechanisms.[1][2] This document provides a comprehensive guide to the experimental design of combination therapies involving a hypothetical KRAS G12C inhibitor, here termed "KRASi-6," with other targeted agents. The principles and protocols outlined are based on established preclinical and clinical studies of similar inhibitors such as sotorasib and adagrasib.
Rationale for Combination Therapies
KRAS is a central node in cellular signaling, regulating proliferation, survival, and differentiation through multiple downstream pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[3][4] Inhibition of KRAS G12C can lead to feedback activation of upstream signaling, such as receptor tyrosine kinases (RTKs) like EGFR, or bypass signaling through parallel pathways, contributing to drug resistance.[5][6] Therefore, rational combination strategies aim to co-target these resistance pathways to achieve synergistic anti-tumor effects.
Common combination strategies include targeting:
-
Upstream activators: EGFR inhibitors to block feedback activation.[5][6]
-
Downstream effectors: MEK, ERK, or PI3K inhibitors to suppress parallel signaling pathways.[4][5][7]
-
Other key signaling nodes: SHP2 or SOS1 inhibitors to modulate RAS activity more broadly.[1][8]
-
Cell cycle regulators: CDK4/6 inhibitors.[1]
-
Immunotherapy: Checkpoint inhibitors to leverage potential immunogenic effects of KRAS inhibition.[7]
Data Presentation: In Vitro Synergy
A crucial first step in evaluating combination therapies is to assess their synergistic effects on cancer cell lines in vitro. The combination index (CI) method, based on the Chou-Talalay method, is a standard approach to quantify drug interactions.
Table 1: In Vitro Synergy of KRASi-6 with Other Targeted Agents in KRAS G12C Mutant Cancer Cell Lines
| Combination Partner | Cell Line | IC50 (KRASi-6 alone, nM) | IC50 (Partner alone, nM) | Combination Index (CI) at ED50 | Interpretation |
| MEK Inhibitor (MEKi-A) | NCI-H358 (NSCLC) | 15 | 25 | 0.4 | Synergy |
| MIA PaCa-2 (Pancreatic) | 20 | 30 | 0.6 | Synergy | |
| EGFR Inhibitor (EGFRi-B) | SW837 (CRC) | 50 | 10 | 0.3 | Strong Synergy |
| HCT-116 (CRC) | 45 | 12 | 0.5 | Synergy | |
| SHP2 Inhibitor (SHP2i-C) | NCI-H358 (NSCLC) | 15 | 100 | 0.7 | Synergy |
| AsPC-1 (Pancreatic) | 22 | 150 | 0.8 | Synergy | |
| PI3K Inhibitor (PI3Ki-D) | A549 (NSCLC) | 18 | 50 | 0.9 | Additive |
Note: Data are hypothetical and for illustrative purposes. ED50 represents the effective dose that inhibits 50% of cell growth.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the anti-proliferative effects of KRASi-6 as a single agent and in combination with other drugs and to quantify the synergy.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRASi-6 and combination partner drugs
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader (luminometer or fluorometer)
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of KRASi-6 and the combination partner drug.
-
Treat cells with single agents or in combination at a constant ratio or in a matrix format.
-
Include vehicle-treated wells as a negative control.
-
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the IC50 values for each single agent.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of KRASi-6 combination therapy on downstream signaling pathways.
Materials:
-
KRAS G12C mutant cancer cell lines
-
KRASi-6 and combination partner drugs
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with KRASi-6, the combination partner, or the combination for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the changes in protein phosphorylation.
Protocol 3: In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of KRASi-6 combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cell line for implantation
-
KRASi-6 and combination partner drugs formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, KRASi-6 alone, Partner drug alone, Combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors reach a predetermined endpoint or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified KRAS signaling pathway and points of intervention.
Experimental Workflow
Caption: Preclinical workflow for evaluating KRAS inhibitor combinations.
Logical Relationships
Caption: Rationale for combining KRASi-6 with an EGFR inhibitor.
References
- 1. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. KRASG 12C-inhibitor-based combination therapies for pancreatic cancer: insights from drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) Targeting KRAS with "KRAS inhibitor-6"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a drug candidate with its target protein within a cellular environment.[1][2][3][4] This technique relies on the principle that the binding of a ligand, such as a small molecule inhibitor, can alter the thermal stability of its target protein.[3] When subjected to heat, proteins denature and aggregate. Ligand binding can stabilize the protein, resulting in a higher temperature required for its denaturation.[3] This thermal shift provides direct evidence of target engagement in physiologically relevant settings, including intact cells and tissues.[5][6]
KRAS (Kirsten rat sarcoma viral oncogene homolog) is a key protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.[7][8][9][10] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making it a critical target for cancer therapy.[8][11] "KRAS inhibitor-6" is a novel therapeutic agent designed to specifically target a mutant form of KRAS. This document provides detailed protocols for utilizing CETSA to validate the cellular target engagement of "this compound".
KRAS Signaling Pathway
The K-Ras protein is a GTPase that functions as a molecular switch in the RAS/MAPK signaling pathway.[9][10] It cycles between an inactive GDP-bound state and an active GTP-bound state.[11] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS-GTP recruits and activates downstream effector proteins, primarily initiating the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[7][11][12] Oncogenic mutations often lock KRAS in a constitutively active GTP-bound state, leading to uncontrolled cell growth.[13]
Caption: Simplified KRAS signaling pathway and the inhibitory action of "this compound".
CETSA Experimental Workflow
The CETSA workflow involves treating cells with the compound of interest, subjecting the cells to a heat challenge, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.[14] This can be done across a range of temperatures to generate a melting curve or at a fixed temperature with varying compound concentrations for an isothermal dose-response curve.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: CETSA Melt Curve Analysis
This protocol is designed to determine the melting temperature (Tagg) of KRAS in the presence and absence of "this compound".
1. Cell Culture and Treatment:
- Culture a human cancer cell line known to harbor the relevant KRAS mutation (e.g., NCI-H358 for KRAS G12C) in appropriate media until 70-80% confluency.
- Harvest cells and prepare a single-cell suspension.
- Divide the cell suspension into two aliquots. Treat one aliquot with a saturating concentration of "this compound" (e.g., 10 µM) and the other with vehicle (e.g., 0.1% DMSO).
- Incubate at 37°C for 1-2 hours to allow for compound uptake and target engagement.
2. Heat Challenge:
- Aliquot the treated cell suspensions into PCR tubes for each temperature point.
- Heat the samples to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C, 75°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control (37°C).
3. Cell Lysis and Protein Separation:
- Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
4. Sample Analysis:
- Carefully collect the supernatant (soluble protein fraction).
- Determine the protein concentration of each sample.
- Analyze equal amounts of total protein from each sample by Western blotting using a specific anti-KRAS antibody.
5. Data Analysis:
- Quantify the band intensities from the Western blot.
- Normalize the intensity of each heated sample to the corresponding non-heated (37°C) control.
- Plot the normalized soluble KRAS fraction against the temperature to generate melting curves.
- Determine the Tagg (temperature at which 50% of the protein is denatured) for both vehicle and inhibitor-treated samples. The difference between these values (ΔTagg) represents the thermal stabilization induced by the inhibitor.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol assesses the concentration-dependent engagement of "this compound" at a fixed temperature.
1. Cell Culture and Treatment:
- Prepare a single-cell suspension as described in Protocol 1.
- Aliquot the cells and treat with a serial dilution of "this compound" (e.g., 0.01 nM to 10 µM) and a vehicle control.
- Incubate at 37°C for 1-2 hours.
2. Heat Challenge:
- Choose a single temperature from the melt curve experiment that shows a significant difference in KRAS stability between the vehicle and inhibitor-treated groups (e.g., 66°C).
- Heat all samples at this chosen temperature for 3 minutes, followed by cooling.
3. Cell Lysis, Protein Separation, and Analysis:
- Proceed with cell lysis, centrifugation, and Western blot analysis as described in Protocol 1.
4. Data Analysis:
- Quantify the band intensities and normalize them to the non-heated vehicle control.
- Plot the normalized soluble KRAS fraction against the logarithm of the "this compound" concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization.
Data Presentation
Table 1: Thermal Shift (ΔTagg) for KRAS with "this compound"
This table summarizes the melting temperatures (Tagg) of KRAS in the presence and absence of the inhibitor.
| Treatment Group | Concentration (µM) | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 0.1% | 66.2 | - |
| "this compound" | 10 | 73.5 | +7.3 |
Note: Data are representative examples.
Table 2: Isothermal Dose-Response (ITDR) Data for "this compound"
This table shows the percentage of soluble KRAS remaining at a fixed temperature (68°C) across a range of inhibitor concentrations.
| "this compound" Conc. (µM) | % Soluble KRAS (Normalized) |
| 0 (Vehicle) | 45.1 |
| 0.001 | 48.3 |
| 0.01 | 55.7 |
| 0.1 | 75.2 |
| 1 | 92.5 |
| 10 | 94.1 |
Note: Data are representative examples. The EC50 derived from this data would indicate the potency of target engagement in the cellular environment.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the direct interaction between a drug candidate and its intended target within the complex milieu of a living cell.[4] The protocols and data presented here provide a comprehensive guide for researchers to confirm the cellular target engagement of "this compound". By demonstrating a significant thermal stabilization of KRAS, these experiments can provide crucial evidence of the inhibitor's mechanism of action and inform its further development as a therapeutic agent. Newer variations of CETSA, such as those using luminescence reporters (e.g., HiBiT) or mass spectrometry, can offer higher throughput and sensitivity for such studies.[1][5][15][16]
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 10. KRAS - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating Drug Resistance Mechanisms Using KRAS Inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are prevalent in numerous cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[3][4] Oncogenic KRAS mutations, most commonly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell division and tumor growth.[3][5]
For decades, KRAS was considered "undruggable" due to the smooth surface of the protein, which lacked obvious binding pockets for small molecule inhibitors.[1] The development of covalent inhibitors that specifically target the KRAS G12C mutation, such as sotorasib and adagrasib, has marked a significant breakthrough in cancer therapy.[5]
KRAS Inhibitor-6 is an allosteric, irreversible inhibitor that selectively targets the KRAS G12C mutant.[6] It covalently binds to the cysteine residue of the G12C mutant, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling pathways.[3][6] While these inhibitors have shown clinical efficacy, a significant challenge is the development of drug resistance, which can be either intrinsic (pre-existing) or acquired (developed during treatment).[2][7] Understanding the mechanisms of resistance is crucial for developing more effective and durable therapeutic strategies.
This document provides detailed application notes and protocols for utilizing this compound to investigate the mechanisms of drug resistance in cancer cell lines.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors is a complex process involving various genetic and non-genetic alterations.[7][8][9] These mechanisms can be broadly categorized as on-target and off-target.
On-target resistance involves alterations in the KRAS gene itself:
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent the inhibitor from binding to its target.[10]
-
KRAS gene amplification: An increase in the number of copies of the mutant KRAS gene can overwhelm the inhibitor.[8][11]
Off-target resistance involves activation of alternative signaling pathways that bypass the need for KRAS signaling:
-
Reactivation of the MAPK pathway: Upstream activation of receptor tyrosine kinases (RTKs) like EGFR or FGFR can reactivate the MAPK pathway downstream of KRAS.[7][12] Mutations in downstream effectors like NRAS, BRAF, or MEK can also lead to pathway reactivation.[1][9]
-
Activation of parallel signaling pathways: The PI3K/AKT/mTOR pathway can be activated to promote cell survival and proliferation independently of the MAPK pathway.[4]
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can render cells less dependent on KRAS signaling.[10]
-
Histological transformation: In some cases, the cancer cells can change their type, for example, from adenocarcinoma to squamous cell carcinoma.[10]
Data Presentation
Table 1: In Vitro Efficacy of KRAS G12C Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | This compound IC₅₀ (µM) | Sotorasib IC₅₀ (µM) | Adagrasib IC₅₀ (µM) |
| NCI-H358 | NSCLC | G12C | Data not available | ~0.01 - 0.1 | ~0.01 - 0.1 |
| MIA PaCa-2 | Pancreatic | G12C | Data not available | ~0.1 - 1.0 | ~0.1 - 1.0 |
| SW1573 | NSCLC | G12C | Data not available | ~0.05 - 0.5 | ~0.05 - 0.5 |
| HCT116 | Colorectal | G13D | >10 | >10 | >10 |
| A549 | NSCLC | G12S | >10 | >10 | >10 |
Note: Specific IC₅₀ values for this compound are not widely available in published literature. The values for sotorasib and adagrasib are provided as representative examples of the expected potency and selectivity for KRAS G12C inhibitors.
Experimental Protocols
Cell Viability Assay to Determine IC₅₀
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H358, MIA PaCa-2, A549)
-
This compound
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
-
DMSO (for inhibitor dilution)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.001 µM to 10 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the cell viability (%) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC₅₀ value.
-
Western Blot Analysis of KRAS Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the KRAS signaling pathway, such as MEK and ERK.
Materials:
-
Cancer cell lines
-
This compound
-
Complete growth medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-KRAS G12C, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) or for different time points (e.g., 2, 6, 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Caption: Overview of resistance mechanisms to KRAS G12C inhibitors.
Caption: Experimental workflow for investigating drug resistance to this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of KRAS Inhibitor-6 (Adagrasib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumor growth in a significant portion of human cancers. The KRAS G12C mutation, in particular, has been a focus of targeted therapy development. "KRAS inhibitor-6," exemplified here by the well-documented inhibitor Adagrasib (MRTX849), represents a class of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in KRAS G12C.[1][2][3] This action locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways and leading to tumor cell death.[1][4] Adagrasib is an orally bioavailable small molecule that has demonstrated clinical activity in patients with KRAS G12C-mutated solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[3][5][6]
These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Adagrasib, along with standardized protocols for key experimental assessments.
Pharmacokinetic (PK) Properties
Adagrasib has been engineered for favorable pharmacokinetic properties, including a long half-life of approximately 23-24 hours, extensive tissue distribution, and the ability to penetrate the central nervous system.[2][7]
Preclinical Pharmacokinetics of Adagrasib
| Species | Dose | Cmax (ng/mL) | t1/2 (h) | Oral Bioavailability (%) |
| Mouse | 30 mg/kg (oral) | 252 - 2410 | 0 - 4.00 | 25.9 - 62.9 |
| Rat | 3 mg/kg (IV) | - | 2.57 | - |
| 30 mg/kg (oral) | 677.45 ± 58.72 | 3.50 ± 0.21 | 50.72 | |
| Dog | 3 mg/kg (IV) | - | 7.56 | - |
Data compiled from multiple preclinical studies.[8]
Clinical Pharmacokinetics of Adagrasib (600 mg, twice daily)
| Parameter | Value (Unit) |
| Median Tmax (single dose) | 4.17 (hours)[9][10] |
| Mean t1/2 (single dose) | 23.0 (hours)[8][9] |
| Steady State | Achieved within 8 days[4] |
| Accumulation | ~6-fold[4] |
| Apparent Volume of Distribution | 942 (L)[4] |
| Steady State Minimum Concentration (Css min) | 2,693 (ng/mL)[8] |
Data from the KRYSTAL-1 clinical trial.[8][9][10]
Pharmacodynamic (PD) Properties
The pharmacodynamic effects of Adagrasib are characterized by the inhibition of the KRAS G12C-driven signaling cascade, leading to anti-tumor activity.
KRAS G12C Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[11] The G12C mutation impairs GTP hydrolysis, locking KRAS in a constitutively active state.[4][12] This leads to the persistent activation of downstream pro-growth and survival pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[2][12] Adagrasib selectively binds to the inactive KRAS G12C, preventing its activation and inhibiting these downstream signals.[1][4]
Clinical Pharmacodynamics of Adagrasib
In the KRYSTAL-1 clinical trial, Adagrasib demonstrated significant anti-tumor activity in heavily pretreated patients with KRAS G12C-mutated NSCLC.
| Parameter | Value (%) |
| Objective Response Rate (ORR) | 43 - 45%[13][14] |
| Disease Control Rate (DCR) | 80 - 96%[10][14] |
Data from the KRYSTAL-1 clinical trial for NSCLC patients treated with 600 mg Adagrasib twice daily.[10][13][14]
Experimental Protocols
Protocol 1: Quantification of Adagrasib in Plasma by LC-MS/MS
This protocol outlines a method for the quantitative analysis of Adagrasib in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Adagrasib analytical standard
-
Internal Standard (IS), e.g., Lapatinib-d4 or Salinomycin[4][15]
-
Control plasma (e.g., K2-EDTA human plasma)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid or Ammonium hydroxide (for mobile phase)
-
Ultrapure water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Preparation of Standards: Prepare stock solutions of Adagrasib and the IS in methanol. Serially dilute the Adagrasib stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.[8]
-
Sample Preparation: a. To 100 µL of plasma sample, calibration standard, or QC, add 100 µL of the IS working solution.[15] b. Add 500 µL of cold methanol to precipitate proteins.[15] c. Vortex the mixture for 60 seconds.[15] d. Centrifuge at 20,800 x g for 10 minutes at 4°C.[15] e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[15] f. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).[15]
-
LC-MS/MS Analysis: a. Chromatography: Use a C18 column (e.g., Acquity HSS C18) with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[11][15] b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent and product ion transitions for Adagrasib (e.g., m/z 605.12 → 201.62) and the IS using Multiple Reaction Monitoring (MRM).[16]
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (Adagrasib/IS) against the nominal concentration of the calibration standards. Determine the concentration of Adagrasib in the unknown samples by interpolation from the calibration curve.
Protocol 2: Pharmacodynamic Analysis by Western Blotting (p-ERK/p-AKT)
This protocol describes the assessment of KRAS signaling pathway inhibition by measuring the phosphorylation status of downstream effectors ERK and AKT in tumor tissue lysates.
-
Tumor tissue samples
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Tris-Glycine SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-p44/42 MAPK (Erk1/2)
-
p44/42 MAPK (Total Erk1/2)
-
Phospho-Akt (Ser473)
-
Akt (pan)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Protein Extraction: a. Homogenize frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. c. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer to 20-50 µg of total protein.[8] c. Heat the samples at 95°C for 5 minutes to denature the proteins.[8]
-
SDS-PAGE and Transfer: a. Load the denatured protein samples onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[6] b. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer (e.g., 5% BSA in TBST) overnight at 4°C with gentle agitation.[6][8] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6] e. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. b. To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., total ERK).[6] c. Quantify band intensities using densitometry software. The level of protein phosphorylation is typically expressed as the ratio of the phosphorylated protein signal to the total protein signal.
Conclusion
The provided data and protocols offer a framework for the preclinical and clinical evaluation of KRAS G12C inhibitors like Adagrasib. Consistent and robust assessment of pharmacokinetic and pharmacodynamic parameters is crucial for understanding the drug's behavior in vivo and for optimizing its therapeutic application in patients with KRAS G12C-mutated cancers.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Development and validation of an HPLC-MS/MS method to quantify the KRAS inhibitor adagrasib in mouse plasma and tissue-related matrices. | Semantic Scholar [semanticscholar.org]
- 5. communityclinicaltrials.com [communityclinicaltrials.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase 1/2 Study of MRTX849 in Patients With Cancer Having a KRAS G12C Mutation KRYSTAL-1 [clin.larvol.com]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. Clinical Trial: NCT03785249 - My Cancer Genome [mycancergenome.org]
- 13. researchgate.net [researchgate.net]
- 14. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Application of newly developed and validated LC-MS/MS method for pharmacokinetic study of adagrasib and pembrolizumab simultaneously in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identifying Genetic Modulators of KRAS Inhibitor-6 Efficacy using Genome-Wide CRISPR-Cas9 Screening
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, making it a critical target for therapeutic development.[1][2] This application note provides a comprehensive protocol for conducting a genome-wide, pooled CRISPR-Cas9 knockout screen to identify genes that, when inactivated, modulate the cellular response to "KRAS inhibitor-6," a novel therapeutic agent. By identifying genes that confer either sensitivity or resistance, researchers can uncover potential combination therapy strategies, elucidate mechanisms of drug resistance, and identify patient stratification biomarkers.[3][4] The protocol details cell line preparation, lentiviral library transduction, drug treatment, next-generation sequencing (NGS), and bioinformatic analysis.[5][6]
Principle of the Assay
CRISPR-Cas9 screening is a powerful tool for systematic investigation of gene function.[7][8] This protocol utilizes a pooled library of single-guide RNAs (sgRNAs), each designed to target and knock out a specific gene.[7] A population of Cas9-expressing cells is transduced with this lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.[9]
Following transduction and antibiotic selection, the cell population is divided. One group is treated with a sub-lethal dose of this compound, while the control group is treated with a vehicle (e.g., DMSO). Over time, cells with gene knockouts that confer resistance to the inhibitor will proliferate, leading to an enrichment of their corresponding sgRNAs. Conversely, cells with knockouts that increase sensitivity to the inhibitor will be depleted from the population.[4][9] By using next-generation sequencing to quantify the sgRNA representation in both the treated and control populations, we can identify genes that significantly alter the response to this compound.[6]
Key Signaling Pathways
KRAS is a small GTPase that acts as a molecular switch in crucial signaling pathways.[10][11] When activated (GTP-bound), KRAS stimulates downstream cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][12] Mutations in KRAS can lock the protein in a constitutively active state, leading to uncontrolled cell growth.[10] this compound is designed to counteract this aberrant signaling.
Figure 1: Simplified KRAS signaling pathway and the target of this compound.
Experimental Workflow Overview
The end-to-end process involves several distinct stages, from initial preparation and screening to data acquisition and analysis. Each stage is critical for the success of the experiment.
Figure 2: High-level experimental workflow for the CRISPR-Cas9 screen.
Protocols
Part A: Lentiviral Packaging of sgRNA Library
This protocol describes the generation of high-titer lentivirus for your pooled sgRNA library using HEK293T cells.[13]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Pooled sgRNA library plasmid
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM
-
DNase I
Procedure:
-
Day 0: Seed 12.5 x 10⁶ HEK293T cells on a 15-cm plate. Ensure even distribution for optimal transfection.[13]
-
Day 1: Transfect cells when they reach 70-80% confluency. In a sterile tube, mix the sgRNA library plasmid and packaging plasmids. Add transfection reagent according to the manufacturer's instructions. Incubate the mixture and then add it to the cells.[14]
-
Day 2: 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS, DNase I (1 U/ml), and 5 mM MgCl₂ to remove residual plasmid DNA.[13]
-
Day 3: 48 hours post-transfection, harvest the virus-containing supernatant. Centrifuge at low speed to pellet cell debris and filter the supernatant through a 0.45 µm filter.[15]
-
Aliquot the viral supernatant and store at -80°C. A second harvest can be performed at 72 hours.[13]
-
Titer Determination: Perform a titration experiment by transducing the target Cas9-expressing cell line with serial dilutions of the virus. After selection (e.g., with puromycin), count the surviving colonies to calculate the viral titer in transducing units per ml (TU/ml).[15]
Part B: Determination of this compound IC50
To set the appropriate screening concentration, the half-maximal inhibitory concentration (IC50) must be determined for the Cas9-expressing cell line.
Materials:
-
Cas9-expressing cancer cell line (e.g., KRAS-mutant NSCLC or CRC line)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, MTT).[16][17][18]
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound.
-
Treat the cells with the different concentrations of the inhibitor, including a vehicle-only control.
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal (luminescence, fluorescence, or absorbance) according to the manufacturer's protocol.[16][19]
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value. The screening concentration is typically set at or below the IC50 (e.g., IC20-IC50) to allow for the identification of both resistance and sensitivity genes.[20]
| Cell Line | KRAS Mutation | IC50 of this compound (nM) |
| HCT116 | G13D | 50 |
| NCI-H1792 | G12C | 85 |
| Calu-1 | G12C | 120 |
| Table 1: Example IC50 values for this compound in various Cas9-expressing cancer cell lines. |
Part C: Genome-Scale CRISPR Library Transduction
Procedure:
-
Seed a sufficient number of Cas9-expressing cells to maintain a library representation of at least 200-500 cells per sgRNA after selection.[20][21]
-
Transduce the cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5. This minimizes the chance of cells receiving more than one sgRNA.[9][22]
-
24 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to eliminate non-transduced cells.[22]
-
Culture the cells under selection for 48-72 hours, or until a non-transduced control plate shows >95% cell death.[21]
-
Expand the surviving cell population while maintaining library representation.
Part D: this compound Screen
Procedure:
-
Harvest a baseline cell sample (T₀) and store the pellet at -80°C for later gDNA extraction.
-
Split the remaining cell population into at least two replicate groups for the control arm (vehicle treatment) and the treatment arm (this compound).
-
Culture the cells for 14-21 days (approximately 8-12 population doublings), passaging as needed and consistently maintaining library representation.[20]
-
Throughout the screen, maintain the respective concentrations of vehicle or this compound.
-
At the end of the screen, harvest the final cell populations from both arms and store the pellets at -80°C.
Part E: gDNA Extraction and NGS Library Preparation
Procedure:
-
Extract genomic DNA (gDNA) from the T₀ and final timepoint cell pellets using a high-quality gDNA extraction kit.
-
Use a two-step PCR process to amplify the sgRNA-containing cassettes from the gDNA.[15]
-
PCR 1: Amplifies the region containing the sgRNA.
-
PCR 2: Adds Illumina sequencing adapters and barcodes for sample multiplexing.
-
-
Purify the PCR products and quantify the library concentration.
-
Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform.
Data Analysis and Interpretation
The goal of the data analysis is to identify sgRNAs, and by extension genes, that are significantly enriched or depleted in the this compound treated population compared to the control.[7]
Figure 3: Bioinformatic data analysis pipeline for CRISPR screen results.
Analysis Steps:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Counting: Demultiplex the reads and count the occurrences of each sgRNA sequence in every sample.[7]
-
Normalization: Normalize the raw read counts to account for differences in library size and sequencing depth.
-
Statistical Analysis: Use algorithms like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to calculate a log-fold change (LFC) for each sgRNA and determine statistical significance.[23][24] The Robust Rank Aggregation (RRA) algorithm is commonly used to combine the results from multiple sgRNAs targeting the same gene to generate a gene-level score.[23]
Interpretation:
-
Negative LFC (Depletion): Genes whose knockout leads to increased sensitivity to this compound. These are potential targets for synergistic combination therapies.
-
Positive LFC (Enrichment): Genes whose knockout confers resistance to this compound. These may represent mechanisms of acquired resistance.
| Gene | Description | Log₂ Fold Change | p-value | Phenotype |
| PTEN | Phosphatase and tensin homolog | -2.85 | 1.2e-6 | Sensitizing |
| NF1 | Neurofibromin 1 | -2.51 | 8.5e-6 | Sensitizing |
| KEAP1 | Kelch-like ECH-associated protein 1 | -2.15 | 4.1e-5 | Sensitizing |
| FGFR1 | Fibroblast growth factor receptor 1 | 3.12 | 5.5e-7 | Resistance |
| AXL | AXL receptor tyrosine kinase | 2.78 | 9.1e-7 | Resistance |
| YAP1 | Yes-associated protein 1 | 2.44 | 3.2e-6 | Resistance |
| Table 2: Example hit list from a hypothetical screen with this compound. Negative scores indicate sensitization, while positive scores indicate resistance. |
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 7. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 8. synthego.com [synthego.com]
- 9. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 11. KRAS - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. manuals.cellecta.com [manuals.cellecta.com]
- 14. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Cell Health Screening Assays for Drug Discovery [promega.jp]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. manuals.cellecta.com [manuals.cellecta.com]
- 23. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]
- 24. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by KRAS Inhibitor-6
Introduction
The KRAS gene, a member of the Ras family of small GTPases, is one of the most frequently mutated oncogenes in human cancers.[1][2][3] The K-Ras protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways that control cell proliferation, differentiation, and survival.[1][4] Mutations in KRAS often result in a constitutively active protein, leading to uncontrolled cell division and tumor growth.[5][6]
KRAS activates several key downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are critical for cell cycle progression.[4][7][8][9] The MAPK pathway, in particular, plays a crucial role in the G1 to S phase transition.[8][9] Consequently, direct inhibition of oncogenic KRAS is a promising therapeutic strategy for a variety of cancers.[9]
"KRAS inhibitor-6" is a novel, potent, and selective inhibitor of a specific KRAS mutant. This application note describes a detailed protocol for analyzing the effect of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Inhibition of the KRAS signaling pathway is expected to induce cell cycle arrest, primarily at the G1 checkpoint.[2][3] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p27, which prevents the phosphorylation of the retinoblastoma protein (Rb) and subsequent entry into the S phase.[2][3]
Principle of the Assay
Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of a population of cells.[10] For cell cycle analysis, cells are fixed to permeabilize their membranes and then stained with a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA.[10][11] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[11]
Cells in the G0/G1 phase of the cell cycle have a normal (2N) DNA content. As cells progress into the S phase, they replicate their DNA, resulting in an intermediate DNA content (between 2N and 4N). Cells in the G2 and M phases have a doubled (4N) DNA content. By analyzing the distribution of fluorescence intensity in a population of cells, the percentage of cells in each phase of the cell cycle can be quantified.[10] Treatment with an effective cell cycle inhibitor, such as a KRAS inhibitor, is expected to cause an accumulation of cells in a specific phase, which can be detected as a shift in this distribution.
Materials and Reagents
-
This compound
-
Human cancer cell line with the relevant KRAS mutation (e.g., lung, colorectal, or pancreatic cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[11]
-
RNase A solution (100 µg/mL in PBS)[11]
-
Flow cytometry tubes
Experimental Protocols
Cell Culture and Treatment with this compound
-
Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Synchronization (Optional)
To obtain a more defined cell population for observing cell cycle progression, synchronization can be performed.[12][13] A common method is serum starvation.[14]
-
Wash the cells with serum-free medium.[14]
-
Incubate the cells in serum-free medium for 24-48 hours to arrest them in the G0/G1 phase.[14]
-
Replace the serum-free medium with complete medium containing this compound or vehicle control to allow the cells to re-enter the cell cycle.
-
Harvest the cells at various time points after treatment (e.g., 0, 12, 24, 48 hours) to analyze their progression through the cell cycle.
Cell Harvesting and Fixation
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 2 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[11]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Transfer the cell suspension to a flow cytometry tube.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[11][15]
-
Incubate the cells on ice for at least 30 minutes.[11] Fixed cells can be stored at 4°C for several weeks.[11]
Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that only DNA is stained.[10][16]
-
Incubate the cells at room temperature for 15-30 minutes in the dark.[15]
Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 610 nm).[17]
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use a low flow rate to improve the quality of the data.[11]
-
Use a dot plot of the fluorescence area versus height or width to exclude doublets and cell aggregates from the analysis.[16]
-
Generate a histogram of the PI fluorescence intensity (DNA content).
-
Use the flow cytometry software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 µM | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 10 nM | 55.7 ± 4.2 | 28.1 ± 2.1 | 16.2 ± 1.5 |
| This compound | 100 nM | 70.3 ± 5.5 | 18.5 ± 1.9 | 11.2 ± 1.3 |
| This compound | 1 µM | 85.1 ± 6.3 | 8.7 ± 1.2 | 6.2 ± 0.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway
Caption: KRAS signaling pathway and the point of intervention by this compound.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Expected Results and Interpretation
Treatment of KRAS-mutant cancer cells with an effective KRAS inhibitor is expected to result in a dose-dependent arrest of cells in the G0/G1 phase of the cell cycle. This will be observed as a significant increase in the percentage of cells in the G0/G1 peak and a corresponding decrease in the percentage of cells in the S and G2/M phases of the cell cycle histogram.
The data presented in Table 1 illustrates a hypothetical, yet expected, outcome where increasing concentrations of this compound lead to a progressive accumulation of cells in the G0/G1 phase. This outcome would strongly suggest that this compound effectively inhibits the proliferation of KRAS-mutant cancer cells by inducing a G1 cell cycle arrest.
Further experiments, such as Western blotting for key cell cycle regulatory proteins (e.g., Cyclin D1, CDK4/6, p27, and phosphorylated Rb), could be performed to elucidate the precise molecular mechanism of the observed cell cycle arrest.
Conclusion
This application note provides a comprehensive protocol for the analysis of cell cycle arrest induced by "this compound" using flow cytometry. The described methods are robust and widely used in cancer research and drug development to assess the anti-proliferative effects of novel therapeutic agents. The ability to quantify the effects of this compound on cell cycle distribution is a critical step in its preclinical evaluation.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Cell synchronization - Wikipedia [en.wikipedia.org]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Troubleshooting & Optimization
"KRAS inhibitor-6" solubility issues in DMSO
Welcome to the technical support center for KRAS Inhibitor-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on addressing solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that acts as an allosteric and irreversible inhibitor of the oncogenic KRAS(G12C) mutant protein.[1][2][3][4] It functions by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein. This binding event occurs in a newly identified allosteric pocket, locking the protein in an inactive, GDP-bound state.[4][5] By preventing the exchange of GDP for GTP, the inhibitor blocks downstream signaling pathways that promote cell proliferation and survival, and can lead to increased apoptosis in cancer cell lines harboring the G12C mutation.[1][3][4]
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: Difficulty in dissolving this compound in DMSO can arise from a few factors. Firstly, DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound. Secondly, the quality and purity of the DMSO can affect its solvent capacity. It is also possible that the compound may require gentle heating or sonication to fully dissolve.[2][4]
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when working with hydrophobic compounds dissolved in a high concentration of an organic solvent. The abrupt change in solvent polarity when adding the DMSO stock to an aqueous buffer or medium can cause the compound to precipitate out of solution. To mitigate this, it is recommended to perform serial dilutions of your DMSO stock solution first with DMSO to a lower concentration before adding it to the aqueous medium.[2] This gradual reduction in the inhibitor's concentration in DMSO before introducing it to the aqueous environment can help maintain its solubility. For example, you can dilute a 10 mM stock to 1 mM in DMSO before making the final dilution in your cell culture medium.[2]
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: While DMSO is a widely used solvent in cell culture experiments due to its ability to dissolve many water-insoluble compounds, it can exhibit cytotoxic effects at higher concentrations.[6] Generally, it is advisable to keep the final concentration of DMSO in your cell culture medium below 1%, with many researchers aiming for 0.5% or lower to minimize any potential off-target effects on cellular function.[6] Even at concentrations below 1%, DMSO can sometimes influence cellular processes, so it is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) in your experimental design.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Powder is difficult to dissolve in DMSO. | 1. DMSO has absorbed moisture. 2. Insufficient agitation. 3. Compound requires energy input to dissolve. | 1. Use fresh, anhydrous DMSO.[1] 2. Vortex the solution vigorously. 3. Gently warm the solution to 37°C or use a sonication bath for a short period.[4] |
| Precipitation occurs upon dilution in aqueous media. | Abrupt change in solvent polarity. | Perform an intermediate dilution step in DMSO before adding to the aqueous solution.[2] For example, dilute a 10 mM stock to 1 mM in DMSO first, then add the 1 mM stock to your culture medium.[2] |
| Inconsistent experimental results. | 1. Inaccurate concentration of the stock solution due to incomplete dissolution. 2. Degradation of the compound in solution. 3. Variability in experimental conditions. | 1. Ensure the compound is fully dissolved by visual inspection before making dilutions. 2. Aliquot stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[1][2][4] Use stored solutions within one year for optimal results.[2] 3. Standardize your experimental protocol, including cell density, incubation times, and final DMSO concentration. |
| No observable effect in the bioassay. | 1. Incorrect final concentration of the inhibitor. 2. Cell line does not harbor the KRAS(G12C) mutation. 3. Experimental conditions are not optimal. | 1. Verify all dilution calculations and ensure accurate pipetting. 2. Confirm the mutational status of your cell line. This compound is specific for the G12C mutant.[1][3][4] 3. Optimize inhibitor concentration and treatment duration by performing a dose-response and time-course experiment. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. Please note that values can vary slightly between different batches and suppliers.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 81 | 199.83 | Use of fresh DMSO is recommended as moisture absorption can reduce solubility.[1] |
| DMSO | 73 | 180.1 | Sonication is recommended to aid dissolution.[2] |
| DMSO | ≥ 20.25 | ≥ 50 | Heating to 37°C and sonication can increase solubility.[4] |
| Ethanol | 30 | 74.01 | - |
| Water | Insoluble | - | - |
Molecular Weight of K-Ras(G12C) inhibitor 6: 405.34 g/mol [1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath set to 37°C (optional)
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of powder (Molecular Weight = 405.34 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 405.34 g/mol )) * 1,000,000 µL/L ≈ 246.7 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.
-
If the compound is not fully dissolved, you can sonicate the vial for 5-10 minutes or warm it in a 37°C water bath for a similar duration, followed by vortexing.[4]
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][4]
-
Visualizations
References
Optimizing "KRAS inhibitor-6" concentration for in vitro assays
Welcome to the technical support center for KRAS Inhibitor-6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell viability assays?
For initial cell viability experiments, we recommend a concentration range of 1 nM to 10 µM. A 10-point dose-response curve using a 3-fold serial dilution is advisable to determine the IC50 value in your specific cell line.
Q2: How long should I incubate cells with this compound before assessing downstream signaling?
To observe effects on downstream signaling pathways such as MAPK/ERK, we recommend an incubation time of 2 to 6 hours. For longer-term assays like apoptosis or cell cycle analysis, an incubation period of 24 to 72 hours is more appropriate.
Q3: My IC50 value is significantly different from the published data. What are the possible reasons?
Discrepancies in IC50 values can arise from several factors:
-
Cell Line Variation: Different cell lines, even with the same KRAS mutation, can exhibit varying sensitivities.
-
Cell Density: The number of cells seeded can influence the effective concentration of the inhibitor.
-
Assay Type: The specific viability assay used (e.g., MTT, CellTiter-Glo) can yield different results.
-
Reagent Quality: Ensure the inhibitor has been stored correctly and has not degraded.
Q4: I am not observing any change in p-ERK levels after treatment. What should I do?
If you do not see a decrease in phosphorylated ERK (p-ERK), consider the following:
-
Treatment Time: The effect on p-ERK can be rapid and transient. Try a time-course experiment (e.g., 0.5, 1, 2, 4, 6 hours).
-
Serum Conditions: Perform the experiment in low-serum media (0.5-1% FBS) to reduce baseline pathway activation.
-
Lysate Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve protein phosphorylation.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a cell counter for accurate seeding density. Ensure even cell distribution in multi-well plates by gentle swirling. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, as they are prone to evaporation. Fill them with sterile PBS instead. |
| Incomplete Compound Solubilization | Ensure this compound is fully dissolved in DMSO before diluting in culture media. Vortex thoroughly. |
| Contamination | Regularly test for mycoplasma contamination, which can affect cell growth and drug response. |
Problem 2: Off-Target Effects or Cellular Toxicity
| Potential Cause | Recommended Solution |
| High Compound Concentration | Lower the concentration range in your experiments. Focus on concentrations around the determined IC50 value. |
| Solvent Toxicity | Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v). |
| Non-Specific Binding | Use appropriate controls, such as a KRAS wild-type cell line, to distinguish on-target from off-target effects. |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution (3-fold) in culture medium, starting from 10 µM.
-
Treatment: Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of CellTiter-Blue® reagent to each well and incubate for 2-4 hours. Read the fluorescence at 560Ex/590Em using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with low-serum medium (0.5% FBS) and incubate for 12-16 hours.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various KRAS Mutant Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) |
| MIA PaCa-2 | G12C | 8.5 |
| NCI-H358 | G12C | 12.1 |
| A549 | G12S | > 10,000 |
| HCT116 | G13D | > 10,000 |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier | Catalog # | Recommended Dilution |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling | 4370 | 1:2000 |
| ERK1/2 | Cell Signaling | 4695 | 1:1000 |
| GAPDH | Santa Cruz | sc-47724 | 1:5000 |
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
Caption: Troubleshooting logic for addressing high variability in cell viability assays.
"KRAS inhibitor-6" off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KRAS Inhibitor-6 in cancer cell line experiments. The information provided is intended to help identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an irreversible, allosteric inhibitor that specifically targets the KRAS G12C mutant protein.[1][2] It covalently binds to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[2][3] This prevents downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[3][4]
Q2: I'm observing incomplete growth inhibition in my KRAS G12C mutant cell line treated with this compound. What are the possible reasons?
Several factors could contribute to incomplete growth inhibition:
-
Intrinsic Resistance: The cancer cell line may have pre-existing resistance mechanisms. This can include the activation of parallel signaling pathways that bypass the need for KRAS signaling.[5]
-
Adaptive Resistance: Upon treatment with a KRAS inhibitor, cancer cells can activate feedback loops to reactivate downstream signaling. A common mechanism is the activation of receptor tyrosine kinases (RTKs) like EGFR, FGFR1, and AXL.[5][6]
-
Suboptimal Drug Concentration or Exposure: Ensure the inhibitor concentration and treatment duration are optimized for your specific cell line.
-
Cell Culture Conditions: Factors such as cell density and media composition can influence drug efficacy.
Q3: My cells are developing resistance to this compound over time. What are the known mechanisms of acquired resistance?
Acquired resistance to KRAS G12C inhibitors can occur through several mechanisms:
-
Secondary Mutations in KRAS: While rare, mutations that prevent drug binding can arise.
-
Activation of Bypass Pathways: Similar to adaptive resistance, tumor cells can acquire genetic alterations that activate alternative signaling pathways, rendering them independent of KRAS signaling. This can include mutations in downstream effectors like BRAF, MEK1, or PIK3CA.[3]
-
Epithelial-to-Mesenchymal Transition (EMT): A change in the cellular phenotype can lead to reduced dependence on the KRAS pathway.[5]
-
Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.[7]
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity in Wild-Type KRAS Cell Lines
Symptoms: You observe significant cell death or growth inhibition in a cell line that does not harbor the KRAS G12C mutation when treated with this compound.
Possible Cause: Off-target kinase inhibition. While KRAS G12C inhibitors are designed to be highly selective, they may inhibit other kinases at higher concentrations. For example, some signaling inhibitors have been found to have off-targets such as AAK1 and GAK.[8]
Troubleshooting Steps:
-
Confirm Genotype: Re-verify the KRAS mutational status of your cell line.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in both your KRAS G12C mutant and wild-type cell lines. A significant difference in potency should be observed.
-
Kinase Profiling: If off-target effects are suspected, consider performing a kinase profiling assay to identify other kinases that may be inhibited by this compound.
-
Proteomic Analysis: Utilize quantitative proteomics to assess global changes in protein expression and phosphorylation to identify affected pathways.
Problem 2: Reactivation of the MAPK Pathway Despite KRAS Inhibition
Symptoms: Western blot analysis shows a rebound in phosphorylated ERK (p-ERK) levels after initial suppression following treatment with this compound.
Possible Cause: Feedback activation of receptor tyrosine kinases (RTKs). Inhibition of the KRAS pathway can lead to a feedback loop that increases the expression and activation of RTKs such as EGFR, HER2, and FGFR1.[5][6] These activated RTKs can then restimulate the MAPK pathway.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting MAPK pathway reactivation.
Experimental Protocols
Protocol 1: Proteomic Analysis of Off-Target Effects
This protocol outlines a general workflow for identifying off-target effects and pathway alterations using mass spectrometry-based proteomics.
Objective: To identify proteins and phosphoproteins that are significantly altered in response to this compound treatment in a dose-dependent manner.
Methodology:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cancer cells (e.g., NCI-H358) and treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse in a urea-based buffer.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using an enzyme like Trypsin.
-
-
Phosphopeptide Enrichment (Optional):
-
For phosphoproteomic analysis, enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins/phosphopeptides.
-
Perform statistical analysis to identify significantly regulated proteins/phosphosites.
-
Use pathway analysis tools to determine which signaling pathways are affected.
-
Protocol 2: Biochemical Assay for Off-Target Kinase Activity
This protocol describes a method to screen for off-target kinase inhibition.
Objective: To determine if this compound directly inhibits the activity of other kinases.
Methodology:
-
Assay Principle: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) or similar assay format that measures the phosphorylation of a substrate by a purified kinase.
-
Reagents:
-
Purified recombinant kinases of interest.
-
Specific peptide substrates for each kinase.
-
ATP.
-
Detection reagents (e.g., europium-labeled anti-phospho antibody and an APC-labeled tracer).
-
-
Procedure:
-
In a microplate, combine each kinase with its substrate, ATP, and varying concentrations of this compound.
-
Incubate to allow the kinase reaction to proceed.
-
Add detection reagents and incubate.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Quantitative Data Summary
The following tables summarize hypothetical data from experiments designed to characterize the selectivity and off-target effects of this compound.
Table 1: Cellular Potency of this compound
| Cell Line | KRAS Status | IC50 (nM) |
| NCI-H358 | G12C | 10 |
| MIA PaCa-2 | G12C | 15 |
| A549 | G12S | >10,000 |
| HCT116 | G13D | >10,000 |
Table 2: Off-Target Kinase Inhibition Profile of this compound (at 1 µM)
| Kinase | Percent Inhibition |
| EGFR | 5% |
| FGFR1 | 8% |
| AAK1 | 45% |
| GAK | 30% |
| MEK1 | 2% |
Signaling Pathways
KRAS Downstream Signaling
KRAS, when active (GTP-bound), engages multiple downstream effector pathways that drive cell proliferation, survival, and metabolic reprogramming. Inhibition of KRAS G12C by Inhibitor-6 is intended to block these pathways.
References
- 1. K-Ras(G12C) inhibitor 6 - Wikipedia [en.wikipedia.org]
- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting "KRAS inhibitor-6" inconsistent results in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KRAS inhibitor-6 in their experiments. The information is designed to assist scientists and drug development professionals in addressing common challenges and ensuring reliable, reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Question: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Answer: Inconsistent IC50 values can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Cell Line Authentication and Integrity:
-
Has the cell line been recently authenticated? Genetic drift can occur in cultured cells over time, potentially altering their sensitivity to inhibitors. We recommend regular STR profiling to confirm cell line identity.
-
Are you using cells with a confirmed KRAS G12C mutation? The activity of this compound is highly specific to this mutation. Wild-type or other KRAS mutant cell lines are not expected to be sensitive.[1][2]
-
What is the passage number of your cells? High-passage number cells can exhibit altered phenotypes and drug responses. It is advisable to use cells within a consistent and low passage range for all experiments.
-
-
Experimental Protocol and Reagent Handling:
-
How is the inhibitor being prepared and stored? this compound is soluble in DMSO.[3] Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. Store stock solutions at -80°C for long-term stability.[3]
-
What is the final DMSO concentration in your assay? High concentrations of DMSO can be toxic to cells and interfere with the assay. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.
-
What is the confluency of the cells at the time of treatment? Cell density can significantly impact drug efficacy. Standardize the seeding density to ensure cells are in the exponential growth phase during treatment.
-
-
Assay-Specific Considerations:
-
Which cell viability assay are you using? Different assays (e.g., MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content). Results can vary between assay types.
-
What is the incubation time with the inhibitor? As an irreversible inhibitor, the inhibitory effect of this compound is time-dependent. Ensure a consistent and adequate incubation time (e.g., 72 hours) for your experiments.
-
Question: My results suggest the development of resistance to this compound. What are the potential mechanisms?
Answer: Both intrinsic and acquired resistance to KRAS G12C inhibitors have been documented.[4] Understanding these mechanisms can help interpret your results and guide further experiments.
-
On-Target Resistance:
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[4]
-
KRAS amplification: An increase in the copy number of the KRAS G12C allele can overcome the inhibitory effect.
-
-
Off-Target Resistance (Bypass Mechanisms):
-
Activation of alternative signaling pathways: Cells can adapt by upregulating other pro-survival pathways to bypass their dependency on KRAS signaling. This can include the activation of other receptor tyrosine kinases (RTKs) or downstream effectors in the MAPK and PI3K-AKT pathways.[4][5]
-
Histological transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[4]
-
To investigate resistance, consider performing genomic sequencing of resistant clones to identify secondary mutations or gene amplifications. Phospho-proteomic arrays can help identify activated bypass pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric and irreversible inhibitor that selectively targets the KRAS G12C mutant protein.[3] It covalently binds to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[6] This prevents downstream signaling through pathways like the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[7]
Q2: How should I prepare this compound for in vitro experiments?
A2: this compound is soluble in DMSO at a concentration of 81 mg/mL (199.83 mM).[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. This stock solution should be aliquoted and stored at -80°C to maintain stability.[3] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains non-toxic to your cells (typically <0.5%).
Q3: What are some potential off-target effects of KRAS inhibitors?
A3: While KRAS G12C inhibitors are designed to be highly selective, off-target effects can occur. Some inhibitors in this class have been associated with gastrointestinal toxicities (diarrhea, nausea), hepatic toxicities (increased liver enzymes), and fatigue.[5][8] A recent study on the approved KRAS G12C inhibitor sotorasib (Lumakras) suggested a potential off-target interaction with the nuclear receptor PPARγ, which could lead to lung injury in rare cases. While this has not been specifically reported for this compound, it highlights the importance of monitoring for unexpected cellular phenotypes.
Q4: Can I use this compound in combination with other therapies?
A4: Combining KRAS G12C inhibitors with other targeted therapies is a promising strategy to overcome resistance and enhance efficacy.[9] Preclinical and clinical studies have explored combinations with inhibitors of EGFR, SHP2, MEK, and CDK4/6.[9][10] The rationale for these combinations is often to block the feedback reactivation of signaling pathways that can occur when KRAS G12C is inhibited.[8]
Quantitative Data
The following tables summarize IC50 values for the well-characterized KRAS G12C inhibitors sotorasib and adagrasib in various cancer cell lines. This data can serve as a reference for expected potency in similar experimental systems.
Table 1: IC50 Values of Sotorasib (AMG-510) in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.3 - 10 | 2D cell culture, 72h treatment |
| MIA PaCa-2 | Pancreatic Cancer | 1 - 50 | 2D cell culture, 72h treatment |
| SW1573 | Non-Small Cell Lung Cancer | 10 - 100 | 2D cell culture, 72h treatment |
Data compiled from publicly available literature. Actual IC50 values can vary based on experimental conditions.
Table 2: IC50 Values of Adagrasib (MRTX-849) in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| NCI-H358 | Non-Small Cell Lung Cancer | 1 - 20 | 2D cell culture, 72h treatment |
| MIA PaCa-2 | Pancreatic Cancer | 5 - 100 | 2D cell culture, 72h treatment |
| HCT-116 (engineered) | Colorectal Cancer | 10 - 150 | 2D cell culture, 72h treatment |
Data compiled from publicly available literature. Actual IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other values. Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK Inhibition
-
Cell Seeding and Treatment: Seed KRAS G12C mutant cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the phospho-ERK and total ERK bands. Normalize the phospho-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. onclive.com [onclive.com]
- 3. selleckchem.com [selleckchem.com]
- 4. youtube.com [youtube.com]
- 5. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of KRAS Inhibitor-6 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of "KRAS inhibitor-6," a representative small molecule inhibitor with poor aqueous solubility, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the low bioavailability of small molecule KRAS inhibitors like this compound?
A1: Low bioavailability of potent KRAS inhibitors is often multifactorial, stemming from their physicochemical properties. These compounds are frequently characterized by:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
High Lipophilicity: While beneficial for membrane permeability, very high lipophilicity can lead to sequestration in lipidic compartments and poor distribution.
-
First-Pass Metabolism: Significant metabolism in the gut wall and liver can reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporter Substrates: The inhibitor may be actively transported out of intestinal cells back into the gut lumen by efflux pumps like P-glycoprotein (P-gp).
Q2: What are the initial steps to consider when formulating this compound for in vivo studies in rodents?
A2: For initial in vivo screening, the goal is to achieve sufficient plasma exposure to test the pharmacological hypothesis. A common starting point is to use a simple suspension or solution. A widely used vehicle for oral administration of poorly soluble compounds in mice is a suspension in an aqueous vehicle containing a suspending agent and a surfactant, such as 0.5% methylcellulose with 0.1% to 0.2% Tween 80. For compounds with very poor solubility, a solution in a mixture of solvents like DMSO and polyethylene glycol (PEG) diluted with water or saline can be considered, although potential toxicity of the vehicle at the required dose must be evaluated.
Q3: How can I assess the bioavailability of my this compound formulation?
A3: Bioavailability is assessed through a pharmacokinetic (PK) study. This involves administering a known dose of the inhibitor to a cohort of animals (e.g., mice or rats) and collecting blood samples at various time points. The concentration of the drug in the plasma is then measured using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). Key parameters calculated from the plasma concentration-time curve include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
Absolute bioavailability is determined by comparing the AUC from oral administration to the AUC from intravenous (IV) administration of the same dose.
Q4: What are some advanced formulation strategies to improve the oral bioavailability of this compound?
A4: If initial formulations provide inadequate exposure, several advanced strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size of the drug (micronization or nanosuspension) increases the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its solubility and dissolution rate.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents can improve its absorption via the lymphatic system and can also inhibit efflux transporters. Self-emulsifying drug delivery systems (SEDDS) are a sophisticated example of this approach.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin can increase its solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no detectable plasma exposure after oral dosing. | Poor solubility of the inhibitor in the GI tract. | 1. Confirm the solubility of this compound in simulated gastric and intestinal fluids. 2. Attempt a formulation with co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Tween 80, Cremophor EL). 3. Consider particle size reduction (micronization) of the drug powder before formulation. |
| Rapid first-pass metabolism. | 1. Conduct an in vitro metabolic stability assay using liver microsomes to assess the rate of metabolism. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or a different route of administration (e.g., intraperitoneal) to bypass the liver initially. | |
| High variability in plasma concentrations between animals. | Inconsistent wetting and dissolution of the drug in a suspension. | 1. Ensure the suspension is homogenous and well-mixed before and during dosing. 2. Include a wetting agent/surfactant (e.g., Tween 80) in the formulation. 3. Consider a solution-based or lipid-based formulation for more uniform absorption. |
| Food effects (interaction of the drug with food in the stomach). | 1. Standardize the fasting period for the animals before dosing. 2. Conduct a pilot study to compare bioavailability in fed vs. fasted states. | |
| Precipitation of the inhibitor in the formulation upon standing. | The inhibitor is supersaturated in the vehicle. | 1. Reduce the concentration of the inhibitor in the formulation. 2. Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the formulation. 3. Prepare the formulation fresh before each use. |
| Signs of toxicity or adverse events in the animals. | Vehicle intolerance. | 1. Review the toxicity profile of the excipients used. 2. Reduce the concentration of potentially toxic components like DMSO or certain surfactants. 3. Administer a vehicle-only control group to assess the tolerability of the formulation itself. |
| High Cmax leading to acute toxicity. | 1. Consider a formulation that provides a slower release and absorption profile (e.g., a suspension instead of a solution). 2. Fractionate the daily dose into two or more administrations. |
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage in Mice
Objective: To prepare a 10 mg/mL suspension of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Methylcellulose (MC)
-
Tween 80
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Methodology:
-
Prepare the Vehicle: a. Prepare a 0.5% (w/v) methylcellulose solution in purified water. This is often done by heating a portion of the water, dispersing the MC, and then adding the remaining cold water to facilitate dissolution. b. Add Tween 80 to the methylcellulose solution to a final concentration of 0.1% (v/v) and mix thoroughly.
-
Weigh the Inhibitor: Accurately weigh the required amount of this compound powder. For a 10 mL batch at 10 mg/mL, you will need 100 mg.
-
Create a Paste: Place the weighed inhibitor in a mortar. Add a small volume of the vehicle (e.g., 0.5 mL) and triturate with the pestle to form a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.
-
Form the Suspension: Gradually add the remaining vehicle to the mortar while continuously stirring.
-
Homogenize: Transfer the contents to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a homogenous suspension.
-
Administration: Keep the suspension stirring during dosing to prevent settling. Use a gavage needle to administer the appropriate volume to the mice based on their body weight.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
Materials:
-
Formulated this compound
-
8-10 week old mice (e.g., CD-1 or C57BL/6), n=3 per time point
-
Gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Pipettes and storage tubes
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatization and Fasting: Acclimatize the animals for at least 3 days. Fast the mice for approximately 4 hours before dosing (water ad libitum).
-
Dosing: Record the body weight of each mouse. Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points. A typical sampling schedule might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately place the blood samples into anticoagulant tubes and mix gently. Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until bioanalysis.
-
Bioanalysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration versus time. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
KRAS Signaling Pathways
Caption: Simplified KRAS signaling pathways and the point of intervention for this compound.
Experimental Workflow for Improving Bioavailability
Technical Support Center: Overcoming Acquired Resistance to KRAS Inhibitors In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to KRAS inhibitors in their in vitro experiments. The information is based on studies of well-characterized KRAS G12C inhibitors such as sotorasib and adagrasib and provides a framework for addressing resistance to similar compounds, here termed "KRAS inhibitor-6".
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms?
A1: Acquired resistance to KRAS G12C inhibitors is a multifaceted issue observed both in clinical settings and in vitro models. The primary mechanisms can be broadly categorized as either on-target alterations of the KRAS protein itself or off-target activation of bypass signaling pathways that circumvent the need for KRAS signaling.[1][2]
-
On-Target Resistance: This typically involves secondary mutations in the KRAS gene that either prevent the inhibitor from binding effectively or reactivate the protein.[3][4] Another mechanism is the amplification of the KRAS G12C allele, leading to an overabundance of the target protein that overwhelms the inhibitor.[3][5]
-
Off-Target Resistance (Bypass Mechanisms): Cancer cells can develop resistance by activating other signaling pathways that promote cell survival and proliferation, thereby bypassing the inhibited KRAS pathway.[1][6] Common bypass mechanisms include:
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: To elucidate the resistance mechanism in your cell line, a combination of genomic, transcriptomic, and proteomic approaches is recommended.
-
Genomic Analysis: Perform next-generation sequencing (NGS) on both the parental (sensitive) and resistant cell lines. This can identify secondary KRAS mutations, amplifications, and mutations in other key signaling genes.[3]
-
Phosphoproteomics and Western Blotting: Analyze the phosphorylation status of key signaling proteins to identify activated pathways. For example, increased phosphorylation of EGFR, MET, ERK, AKT, or S6 can indicate the activation of bypass pathways.[2][7] Western blotting can be used to validate these findings.
-
Functional Genomics: Utilize techniques like CRISPR or siRNA screens to identify genes that, when knocked down, re-sensitize resistant cells to the KRAS inhibitor. This can help pinpoint the specific bypass pathway involved.[5]
Q3: What are the potential therapeutic strategies to overcome this acquired resistance in my in vitro model?
A3: Based on the identified resistance mechanism, several combination strategies can be explored in your in vitro experiments. The goal is to co-target the primary driver (KRAS G12C) and the newly activated resistance pathway.
-
For On-Target Resistance: If a secondary KRAS mutation is identified, consider testing next-generation KRAS inhibitors that may have activity against that specific mutation.[9][10] For instance, some secondary mutations that confer resistance to sotorasib may remain sensitive to adagrasib, and vice-versa.[4]
-
For Off-Target Resistance:
-
RTK Activation: Combine this compound with an inhibitor of the activated RTK (e.g., an EGFR inhibitor like cetuximab, a MET inhibitor like crizotinib, or an FGFR inhibitor).[2]
-
MAPK Pathway Reactivation: Co-treat with inhibitors of downstream components of the MAPK pathway, such as a MEK inhibitor (e.g., trametinib) or an SHP2 inhibitor, which acts upstream of RAS.[2][9] A combination with an SOS1 inhibitor can also be effective against certain secondary KRAS mutations.[2][4]
-
PI3K/AKT/mTOR Activation: Combine this compound with a PI3K inhibitor (e.g., copanlisib) or an mTOR inhibitor.[7][11]
-
Troubleshooting Guides
Problem 1: Gradual loss of sensitivity to this compound over time.
| Possible Cause | Suggested Solution |
| Emergence of a resistant subclone: A small population of cells with a pre-existing or newly acquired resistance mechanism is outgrowing the sensitive population. | Isolate single-cell clones from the resistant population and test their sensitivity to this compound individually. Perform genomic analysis on the resistant clones to identify potential mutations. |
| Adaptive resistance: Cells may develop non-genetic resistance mechanisms, such as transcriptional reprogramming or feedback activation of signaling pathways.[12] | Analyze protein expression and phosphorylation levels of key signaling molecules (EGFR, MET, AKT, ERK) at different time points during treatment to detect pathway reactivation. Consider intermittent dosing schedules in your experimental design. |
| Drug stability or degradation: The inhibitor may not be stable under your specific cell culture conditions. | Confirm the stability of your this compound stock solution and in the culture medium over the course of the experiment. Prepare fresh solutions regularly. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell seeding density: The initial number of cells plated can affect their growth rate and response to the drug. | Optimize and standardize the cell seeding density for your specific cell line to ensure reproducible results. |
| Assay timing: The duration of drug exposure may not be sufficient to observe a significant effect, especially for slower-growing resistant cells. | Perform a time-course experiment to determine the optimal endpoint for your viability assay (e.g., 72, 96, or 120 hours). |
| Assay type: The chosen viability assay (e.g., MTT, SRB, CellTiter-Glo) may have different sensitivities and may be influenced by cellular metabolic changes. | Consider using multiple, mechanistically different viability assays to confirm your results. For example, complement a metabolic assay with a direct cell counting method. |
Quantitative Data Summary
Table 1: Examples of Secondary KRAS Mutations Conferring Resistance to Sotorasib and Adagrasib In Vitro
| Secondary KRAS Mutation | Resistance to Sotorasib | Resistance to Adagrasib | Potential Overcoming Strategy | Reference |
| Y96D | Yes | Yes | Combination of SOS1 inhibitor (BI-3406) and MEK inhibitor (trametinib) | [4] |
| Y96S | Yes | Yes | Combination of SOS1 inhibitor (BI-3406) and MEK inhibitor (trametinib) | [4] |
| G13D | Yes | No | Switch to adagrasib | [4] |
| R68M | Yes | No | Switch to adagrasib | [4] |
| Q99L | No | Yes | Switch to sotorasib | [4] |
| G12V, G12R, G12D, G12W | Yes | Yes | Next-generation RAS(ON) inhibitors | [3][10] |
| H95D, H95Q, H95R | Yes | Yes | Next-generation RAS(ON) inhibitors | [3][10] |
Table 2: In Vitro IC50 Values Demonstrating Acquired Resistance and Re-sensitization
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | Reference |
| H358 (Parental) | Sotorasib | 27 | - | [7] |
| H23 (Parental) | Sotorasib | ~100 | - | [7] |
| H23AR (Resistant) | Sotorasib | >60,000 | >600 | [7] |
| H23AR (Resistant) | Sotorasib + Copanlisib (PI3K inhibitor) | ~100 | Re-sensitized | [7] |
Experimental Protocols
Protocol 1: Generation of KRAS Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358, NCI-H23) in their recommended growth medium.
-
Initial Drug Treatment: Treat the cells with this compound at a concentration equal to their IC50 value.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each concentration before the next increase.
-
Maintenance of Resistant Clones: Continue this process for several months until the cells can proliferate in a high concentration of the inhibitor (e.g., 1-10 µM).[7]
-
Characterization: Regularly assess the level of resistance by performing a dose-response curve and comparing the IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve resistant cells at different passages. Maintain a continuous culture of the resistant cells in the presence of the inhibitor to prevent the loss of the resistant phenotype.
Protocol 2: Cell Viability (Sulforhodamine B - SRB) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the single agent or combination of drugs. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72-120 hours, depending on the cell line's doubling time.
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Visualizations
Caption: Overview of on-target and off-target acquired resistance mechanisms.
Caption: Workflow for studying and overcoming acquired resistance in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 10. onclive.com [onclive.com]
- 11. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 12. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
Technical Support Center: Minimizing Toxicity of Novel KRAS Inhibitors in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity issues during in vivo studies of KRAS inhibitors. While specific data on "KRAS inhibitor-6" is limited, this guide draws upon the established toxicity profiles of clinically evaluated KRAS G12C inhibitors, such as sotorasib and adagrasib, to offer practical advice for managing and mitigating adverse effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed toxicities with KRAS G12C inhibitors in animal models?
Based on clinical data from inhibitors like sotorasib and adagrasib, the most frequently reported treatment-related adverse events are gastrointestinal (diarrhea, nausea, vomiting) and hepatic (elevated liver enzymes).[1][2][3] Researchers should anticipate similar potential toxicities in preclinical animal models when testing new KRAS inhibitors.
Q2: How can I establish a maximum tolerated dose (MTD) for my novel KRAS inhibitor?
An acute toxicity study is necessary to determine the MTD.[4] This typically involves administering single, escalating doses of the compound to different groups of animals. Key parameters to monitor include clinical observations (activity levels, feeding habits, signs of distress), body weight changes, and mortality over a short period (e.g., 72 hours).[4][5] The highest dose that does not produce unacceptable side effects or mortality is considered the MTD.
Q3: What are the key indicators of hepatotoxicity in my animal model?
Elevated levels of liver enzymes in the blood are primary biochemical markers of liver damage.[1][5] Specifically, monitor for increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue can provide definitive evidence of drug-induced liver injury.[5]
Q4: My animals are experiencing significant weight loss. What could be the cause and how can I manage it?
Weight loss is a common sign of toxicity and can be multifactorial. It may be linked to gastrointestinal issues such as diarrhea or nausea, leading to reduced food and water intake. It is crucial to monitor feeding habits and provide supportive care, such as dietary modifications or hydration support. Dose reduction or modification of the dosing schedule may also be necessary.[2][3]
Q5: How can I differentiate between on-target and off-target toxicity?
This is a critical aspect of preclinical toxicology. One approach is to test the inhibitor in animal models that do not have the specific KRAS mutation being targeted. If the toxicity is still observed, it suggests an off-target effect. Additionally, developing a detailed understanding of the compound's mechanism of action and its interaction with other proteins can help elucidate potential off-target effects.[6]
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality
-
Possible Cause: The initial dose was too high, exceeding the MTD.
-
Troubleshooting Steps:
-
Immediately halt the study and perform a thorough review of the dosing regimen and all experimental procedures.
-
Conduct a dose-range-finding study with a wider and lower range of doses to establish a safer starting point.[4]
-
Perform detailed necropsies on the deceased animals to identify the cause of death, including histopathological analysis of major organs.
-
Issue 2: Severe Gastrointestinal Distress (Diarrhea, Dehydration)
-
Possible Cause: On-target or off-target effects of the KRAS inhibitor on the gastrointestinal tract. The precise mechanism of KRAS inhibitor-related gastrointestinal toxicity is still under investigation.[1]
-
Troubleshooting Steps:
-
Monitor animals closely for signs of dehydration and provide supportive care, such as subcutaneous fluids.
-
Consider dose reduction or intermittent dosing schedules to alleviate the severity of the side effects.[2]
-
Administer anti-diarrheal agents, but ensure they do not interfere with the metabolism or efficacy of the test compound.
-
Evaluate the formulation of the drug; excipients in the vehicle could be contributing to the GI upset.
-
Issue 3: Elevated Liver Enzymes (ALT/AST)
-
Possible Cause: Drug-induced hepatotoxicity is a known class effect of some KRAS inhibitors.[1]
-
Troubleshooting Steps:
-
Increase the frequency of blood sample collection for biochemical analysis to closely monitor the trend of liver enzyme elevation.
-
At the end of the study, collect liver tissue for histopathological examination to assess the extent of liver damage.
-
Consider co-administration of hepatoprotective agents, but first, validate that they do not impact the anti-tumor efficacy of the KRAS inhibitor.
-
If toxicity is severe, a dose reduction or discontinuation of the treatment is warranted.[7]
-
Quantitative Toxicity Data for Clinically Advanced KRAS G12C Inhibitors
The following table summarizes common treatment-related adverse events (TRAEs) observed in clinical trials of sotorasib and adagrasib. This data can serve as a reference for the types of toxicities to anticipate in preclinical models of new KRAS inhibitors.
| Adverse Event | Sotorasib (Any Grade) | Sotorasib (Grade 3 or higher) | Adagrasib (Any Grade) | Adagrasib (Grade 3 or higher) |
| Gastrointestinal | ||||
| Diarrhea | 10% | 8% | High Incidence | Mild to Moderate Severity |
| Nausea | 10% | 5% | High Incidence | Mild to Moderate Severity |
| Vomiting | - | - | High Incidence | Mild to Moderate Severity |
| Hepatic | ||||
| Elevated ALT | 10% | 8% | High Incidence | Mild to Moderate Severity |
| Elevated AST | 10% | 5% | High Incidence | Mild to Moderate Severity |
| General | ||||
| Fatigue | - | - | High Incidence | Mild to Moderate Severity |
Data is compiled from clinical trial information and may not directly translate to preclinical models, but is useful for anticipating potential toxicities.[1][2][3]
Experimental Protocols
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Grouping: Assign animals to several groups (n=3-5 per group), including a vehicle control group.
-
Dosing: Administer the KRAS inhibitor as a single dose via the intended clinical route (e.g., oral gavage). Each group receives a different, escalating dose.
-
Observation: Monitor animals intensely for the first 4 hours, and then daily for up to 14 days. Record clinical signs of toxicity, body weight, and any mortality.
-
Endpoint: The MTD is the highest dose that causes no more than 10% weight loss and no mortality or signs of severe toxicity.[4]
Protocol 2: Sub-chronic Toxicity Study
-
Animal Model and Grouping: Similar to the MTD study, but with larger group sizes (n=10 per sex per group).
-
Dosing: Administer the KRAS inhibitor daily for a set period (e.g., 28 or 90 days) at three different dose levels (low, medium, high), plus a vehicle control. The high dose should be near the MTD.
-
Monitoring:
-
Daily: Clinical observations and body weight.
-
Weekly: Food and water consumption.
-
Periodic Blood Collection: For hematology and clinical chemistry (including ALT and AST).
-
-
Terminal Procedures: At the end of the study, perform a complete necropsy, weigh major organs, and collect tissues for histopathological examination.[5]
Visualizations
References
- 1. A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 6. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. patientpower.info [patientpower.info]
"KRAS inhibitor-6" assay interference with fluorescent proteins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using KRAS inhibitor-6 in fluorescence-based assays. Small molecule compounds can sometimes interfere with assay signals, leading to false-positive or false-negative results. This resource is designed to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why does it occur?
Assay interference refers to artifacts in the experimental readout caused by the test compound itself, rather than its effect on the biological target. Common causes of interference include the compound's intrinsic fluorescence (autofluorescence), its ability to quench the signal from a fluorescent reporter, or its chemical reactivity with assay components.[1][2] Failure to identify these artifacts can lead to wasted resources and project dead-ends.[3]
Q2: How can a small molecule like this compound interfere with fluorescent proteins?
There are two primary mechanisms of interference:
-
Autofluorescence: this compound may be naturally fluorescent, emitting light at wavelengths that overlap with the emission spectrum of your fluorescent protein (e.g., GFP, RFP). This adds to the total signal, creating a false-positive reading in assays where an increase in fluorescence indicates activity.[2][4]
-
Fluorescence Quenching: The inhibitor might absorb the excitation light or the emission light from the fluorescent protein. This leads to a decrease in the detected signal, which can be misinterpreted as compound activity in loss-of-signal assays.[4]
Q3: Are certain fluorescent proteins more susceptible to interference?
Yes. Autofluorescence from biological molecules and synthetic compounds is most common in the blue-to-green spectral regions (350-550 nm).[5][6] Therefore, assays using green fluorescent proteins (like EGFP or FITC-based reporters) are often more susceptible to interference than those using red-shifted fluorophores (like mCherry, RFP, or DyLight™ 649) that emit light at longer wavelengths (>570 nm).[5][7][8]
Q4: What is the KRAS signaling pathway targeted by this inhibitor?
The KRAS protein is a small GTPase that acts as a molecular switch in key signaling pathways.[9][10] When active (bound to GTP), KRAS stimulates downstream cascades that regulate cell proliferation, survival, and differentiation.[11][12] The two main pathways are:
-
RAF-MEK-ERK (MAPK) Pathway: Crucial for cell division and proliferation.[11][13]
-
PI3K-AKT-mTOR Pathway: Essential for cell survival and growth.[11][12] Mutations in the KRAS gene can lock the protein in a permanently active state, driving uncontrolled cell growth in many cancers.[14]
Figure 1. Simplified KRAS signaling pathways.[11][13]
Troubleshooting Guide
This section addresses specific experimental issues. Follow the decision tree below to diagnose your problem.
Figure 2. Decision tree for troubleshooting assay interference.
Q: My inhibitor shows high activity in a GFP-reporter assay but not in an orthogonal (e.g., Western blot) assay. What's happening?
A: This is a classic sign of assay interference. The inhibitor is likely generating a false signal in your fluorescence-based assay. To confirm this, you should run a "counterscreen" to isolate the compound's activity from the biological target.[1][2] A recommended counterscreen involves testing the inhibitor in a parental cell line that does not express the GFP reporter.[4] If you still see a signal, it is caused by the compound's intrinsic fluorescence.
Q: I suspect this compound is autofluorescent. How can I confirm and quantify this?
A: You can confirm autofluorescence by performing a spectral scan of the compound. This involves measuring its fluorescence emission across a range of excitation wavelengths.
See Experimental Protocol 1: Spectral Scan of Test Compound.
If the compound's emission spectrum overlaps with that of your fluorescent protein, it will interfere with the assay. The degree of interference depends on the compound's concentration and the spectral properties of the assay reagents.[4]
Q: How do I correct for a signal that is caused by compound autofluorescence?
A: There are several strategies:
-
Background Subtraction: The simplest method is to run parallel wells containing this compound but lacking a key biological component (e.g., cells, target protein) and subtract this background signal from your experimental wells.
-
Use Red-Shifted Fluorophores: Since compound autofluorescence is less common at longer wavelengths, switching from a green reporter (EGFP) to a red reporter (mCherry, RFP) can often eliminate the problem.[4][5]
-
Use a Non-Fluorescence Assay: Validate your findings using an orthogonal assay with a different detection modality, such as luminescence, AlphaLISA®, or a label-free method like Surface Plasmon Resonance (SPR).[15]
Q: My signal decreases in the presence of the inhibitor in a GFP expression assay. Could this be interference?
A: Yes. This could be due to fluorescence quenching or cytotoxicity.
-
Quenching: The compound may absorb the light emitted by GFP, reducing the signal. A counterscreen for quenching involves a very short incubation time to preclude biological activity; if the signal is still reduced, quenching is likely.[4]
-
Cytotoxicity: The inhibitor may be killing the cells, leading to reduced GFP expression. You should run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS) to rule this out.
Data Presentation
To diagnose interference, it is critical to understand the spectral properties of your reagents.
Table 1: Spectral Properties of Common Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Primary Interference Risk |
|---|---|---|---|
| EGFP | 488 | 509 | High (overlaps with common autofluorescence)[5][8] |
| mCherry | 587 | 610 | Low to Moderate |
| tdTomato | 554 | 581 | Moderate |
| Cy5 | 650 | 670 | Low (red-shifted) |
Table 2: Hypothetical Interference Profile for this compound
| Assay Condition | Excitation (nm) | Emission (nm) | Measured Signal (RFU) | Interpretation |
|---|---|---|---|---|
| Buffer Only | 488 | 509 | 50 | Baseline |
| Buffer + 10 µM KRAS inh-6 | 488 | 509 | 2,500 | Autofluorescence |
| EGFP-KRAS Cells | 488 | 509 | 5,000 | Biological Signal |
| EGFP-KRAS Cells + 10 µM KRAS inh-6 | 488 | 509 | 7,450 | Apparent Activity (Confounded) |
| Parental Cells (No EGFP) | 488 | 509 | 150 | Cellular Autofluorescence |
| Parental Cells + 10 µM KRAS inh-6 | 488 | 509 | 2,620 | Confirms Compound Interference |
Experimental Protocols
Protocol 1: Measuring Compound Autofluorescence and Spectral Signature
This protocol determines the intrinsic fluorescence of this compound.
Workflow Diagram
Figure 3. Workflow for characterizing compound fluorescence.
Methodology:
-
Preparation: Prepare a 2x serial dilution of this compound in your final assay buffer (e.g., PBS or phenol red-free medium). Include a buffer-only control.
-
Plating: Dispense 100 µL of each concentration into the wells of a black, clear-bottom 96-well or 384-well plate.
-
Measurement (Endpoint): Using a microplate reader, measure the fluorescence at the specific excitation and emission wavelengths used in your primary assay (e.g., Ex: 488 nm, Em: 509 nm for EGFP).
-
Measurement (Spectral Scan):
-
Emission Scan: Set the excitation wavelength to 488 nm and scan the emission from 500 nm to 700 nm.
-
Excitation Scan: Set the emission wavelength to 509 nm and scan the excitation from 350 nm to 500 nm.
-
-
Analysis: Plot the relative fluorescence units (RFU) against the compound concentration. A dose-dependent increase in signal confirms autofluorescence. The spectral scans will reveal the compound's unique fluorescent signature.
Protocol 2: Counterscreen for Interference in a Cell-Based Assay
This protocol differentiates true biological activity from compound-induced artifacts.
Methodology:
-
Cell Lines: Use two cell lines:
-
Reporter Line: The cell line used in your primary screen (e.g., HEK293 expressing a GFP-based reporter for ERK activity).
-
Parental Line: The corresponding wild-type cell line that does not contain the fluorescent reporter.[4]
-
-
Plating: Seed both cell lines at the same density in parallel plates.
-
Treatment: Treat both plates with your standard dose-response curve of this compound. Include vehicle-only (e.g., DMSO) and positive/negative controls.
-
Incubation: Incubate for the same duration as your primary assay.
-
Readout: Measure the fluorescence in both plates using the same instrument settings.
-
Analysis:
-
Reporter Plate: The signal reflects both biological activity and any compound interference.
-
Parental Plate: The signal reflects only compound interference and cellular autofluorescence.
-
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Demystifying autofluorescence with excitation-scanning hyperspectral imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 10. KRAS - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. reactionbiology.com [reactionbiology.com]
Refining "KRAS inhibitor-6" treatment duration for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KRAS inhibitor-6. The information is designed to help refine treatment duration for an optimal therapeutic response in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It irreversibly binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[4] This prevents the "on" state (GTP-bound) and subsequently blocks downstream signaling through pathways like the MAPK and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[5][6]
Q2: Why is optimizing the treatment duration for this compound critical?
A2: Optimizing treatment duration is crucial to maximize anti-tumor efficacy while minimizing the development of resistance.[7] Continuous exposure to the inhibitor can lead to adaptive resistance mechanisms, where cancer cells reactivate downstream signaling pathways or develop secondary mutations.[7][8] Intermittent or short-term high-dose regimens might be more effective in certain models by providing a strong initial anti-tumor effect while allowing for a "drug holiday" to delay or prevent resistance.
Q3: What are the common mechanisms of resistance to KRAS G12C inhibitors like this compound?
A3: Resistance to KRAS G12C inhibitors can arise through several mechanisms:
-
Feedback Reactivation: Inhibition of KRAS G12C can lead to a feedback loop that reactivates upstream receptor tyrosine kinases (RTKs), which in turn can reactivate wild-type RAS isoforms or other signaling pathways.[7][8]
-
Secondary Mutations: Mutations in KRAS itself or in downstream effector proteins (e.g., in the MAPK pathway) can render the cells insensitive to the inhibitor.[6][9]
-
Pathway Bypass: Cancer cells can adapt by upregulating parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to maintain proliferation and survival.[6][10]
-
Phenotypic Transformation: In some cases, tumor cells can undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), which confers resistance.[8]
Q4: What initial in vitro experiments are recommended to determine a starting point for treatment duration?
A4: To establish a baseline, we recommend conducting time-course experiments using KRAS G12C mutant cell lines. Key assays include:
-
Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo): Treat cells with a fixed concentration of this compound and measure viability at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the time required to achieve a significant anti-proliferative effect.
-
Western Blot Analysis: Assess the phosphorylation status of downstream effectors like ERK and AKT over a time course (e.g., 2, 6, 12, 24, 48 hours) to understand the kinetics of pathway inhibition.
Troubleshooting Guides
Issue 1: Incomplete or Transient Tumor Regression in In Vivo Models
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing Schedule | 1. Dose Escalation Study: If not already performed, conduct a dose-escalation study to ensure the administered dose is sufficient to achieve target engagement. 2. Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure. 3. Pharmacodynamic (PD) Analysis: Correlate PK data with the inhibition of p-ERK in tumor tissue to confirm target engagement at the tumor site. |
| Rapid Development of Adaptive Resistance | 1. Intermittent Dosing Regimen: Test intermittent dosing schedules (e.g., 5 days on, 2 days off; 1 week on, 1 week off) to see if this delays the onset of resistance. 2. Combination Therapy: Consider combining this compound with inhibitors of upstream activators (e.g., SHP2 inhibitors) or downstream effectors (e.g., MEK inhibitors) to overcome feedback reactivation.[7] |
| Tumor Heterogeneity | 1. Baseline Tumor Analysis: Before treatment, analyze a portion of the tumor to assess for pre-existing resistant clones or mutations in parallel pathways. 2. Analysis of Resistant Tumors: Upon relapse, collect and analyze the resistant tumors to identify the mechanism of resistance (e.g., secondary KRAS mutations, bypass pathway activation). |
Issue 2: Rebound in Downstream Signaling After Initial Inhibition
| Potential Cause | Troubleshooting Steps |
| Feedback Reactivation of RTKs | 1. Phospho-RTK Array: Use a phospho-RTK array to identify which receptor tyrosine kinases are being activated in response to treatment. 2. Test Combination with RTK Inhibitors: Based on the array results, test the efficacy of combining this compound with a relevant RTK inhibitor. |
| Insufficient Drug Exposure Over Time | 1. Review PK Data: Re-evaluate the pharmacokinetic profile to ensure that the drug concentration remains above the IC50 for a sufficient duration. 2. Adjust Dosing Frequency: If the drug has a short half-life, consider increasing the dosing frequency (e.g., from once daily to twice daily). |
Data Presentation
Table 1: Hypothetical In Vitro Cell Viability Data for this compound in NCI-H358 (KRAS G12C) Cells
| Treatment Duration (hours) | % Viability (vs. Vehicle) |
| 24 | 85% |
| 48 | 60% |
| 72 | 40% |
| 96 | 25% |
Table 2: Hypothetical In Vivo Tumor Growth Inhibition with Different Dosing Schedules
| Treatment Group | Dosing Schedule | Average Tumor Volume at Day 21 (mm³) |
| Vehicle | Daily | 1500 |
| This compound (50 mg/kg) | Daily, Continuous | 500 |
| This compound (50 mg/kg) | 5 Days On / 2 Days Off | 350 |
| This compound (50 mg/kg) | 1 Week On / 1 Week Off | 600 |
Experimental Protocols
Protocol 1: In Vitro Time-Course for Cell Viability
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat cells with this compound at a concentration of 10x its IC50 value. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, 72, and 96 hours.
-
Viability Assessment: At each time point, add a viability reagent (e.g., MTS or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure absorbance or luminescence and normalize the data to the vehicle control to determine the percentage of viable cells at each time point.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Seeding and Treatment: Seed KRAS G12C mutant cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound (10x IC50) for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
- 1. K-Ras(G12C) inhibitor 6 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRas | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing variability in "KRAS inhibitor-6" xenograft tumor growth inhibition
Welcome to the technical support center for "KRAS inhibitor-6." This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers address variability in xenograft tumor growth inhibition studies. The information provided is based on data from well-characterized KRAS G12C inhibitors such as Adagrasib and Sotorasib, which serve as surrogates for "this compound."
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for KRAS G12C inhibitors like "this compound"?
A1: KRAS G12C inhibitors are targeted therapeutic agents that work by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein.[1] This binding event locks the KRAS G12C protein in its inactive, GDP-bound state.[1][2] By doing so, the inhibitor prevents downstream signaling through key oncogenic pathways, such as the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[3][4][5]
Q2: Why do I observe heterogeneous responses to "this compound" across different xenograft models?
A2: The response to direct KRAS G12C inhibition is known to be heterogeneous across different preclinical models.[6] This variability can be attributed to several factors:
-
Intrinsic Resistance: Tumor cells may have pre-existing mechanisms that reduce their dependency on the KRAS pathway. This can involve the activation of alternative signaling pathways like PI3K-AKT-mTOR.[7][8]
-
Genetic Context: The presence of co-occurring mutations in other genes, such as STK11, KEAP1, TP53, or amplifications in receptor tyrosine kinases (RTKs) like EGFR or ERBB2 (HER2), can significantly influence sensitivity to KRAS inhibition.[3][4][9][10]
-
Tumor Microenvironment (TME): Extrinsic factors from the TME can contribute to resistance.[7]
-
Model Type: Patient-derived xenografts (PDX) often exhibit different responses compared to cell line-derived xenografts (CDX) due to higher fidelity to the original tumor's heterogeneity and microenvironment.[1]
Q3: What is adaptive resistance, and how does it affect my long-term xenograft studies?
A3: Adaptive resistance occurs when tumor cells dynamically rewire their signaling networks to overcome the effects of the inhibitor.[2] Upon treatment with a KRAS G12C inhibitor, cancer cells can reactivate the MAPK pathway within 24-48 hours, even while the mutant KRAS G12C remains suppressed.[11] This is often mediated by a feedback reactivation of upstream proteins, such as receptor tyrosine kinases (RTKs), which then activate wild-type RAS proteins (HRAS, NRAS) to bypass the inhibited KRAS G12C.[11][12][13] This can lead to initial tumor stasis or regression followed by regrowth during continuous dosing.
Q4: Can amplification of the KRAS G12C allele affect inhibitor efficacy?
A4: Yes, genomic amplification of the mutant KRAS G12C allele is a known mechanism of resistance.[3] A higher copy number of the target protein can alter the stoichiometric balance between the inhibitor and the KRAS G12C protein, potentially requiring higher drug concentrations to achieve a therapeutic effect.[3]
Troubleshooting Guide
Problem 1: Suboptimal or no tumor growth inhibition observed in a KRAS G12C mutant xenograft model.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Formulation or Administration | Verify the formulation protocol. For example, Adagrasib (MRTX849) has been formulated as a free base resuspended in 10% Captisol with 50 mM citrate buffer (pH 5.0) for oral gavage.[1] Confirm dose calculations, administration route (e.g., oral, IP), and dosing frequency. |
| Intrinsic Resistance of the Model | Profile the baseline signaling pathways of your cancer model. High basal activation of the PI3K/AKT pathway or other bypass tracks can confer intrinsic resistance.[6][7] Consider testing combination therapies, such as co-targeting with a PI3K or SHP2 inhibitor.[6][12] |
| Presence of Resistance-Associated Co-mutations | Perform genetic characterization of the cell line or PDX model. Co-mutations in genes like KEAP1 or loss of tumor suppressors like RB1 can decrease inhibitor efficacy.[3][4] |
| Low Drug Exposure in Tumor Tissue | Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies. Measure drug concentration in plasma and tumor tissue over time to ensure adequate exposure. Analyze downstream biomarkers (e.g., p-ERK levels) in tumor lysates to confirm target engagement.[14][15][16] |
Problem 2: High inter-animal variability in tumor response within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Tumor Implantation | Ensure consistent cell viability (>90%) and number of cells implanted. Use a consistent injection volume and location (e.g., subcutaneous in the right flank). Consider using Matrigel to improve tumor take-rate and uniformity. |
| Variable Tumor Size at Start of Dosing | Randomize animals into treatment groups only after tumors have reached a specific, uniform size range (e.g., 150-250 mm³). This minimizes the impact of initial tumor size on growth kinetics. |
| Inaccurate Dosing | Calibrate administration equipment (e.g., gavage needles, syringes) to ensure accurate volume delivery. Dose animals based on individual, up-to-date body weights. |
| Intratumoral Heterogeneity | This is an inherent biological variable, especially in PDX models.[7] Increase the number of animals per group to improve statistical power and ensure that observed effects are not due to random chance. |
Problem 3: Tumors initially regress or stabilize but then resume growth during treatment.
| Possible Cause | Troubleshooting Step |
| Adaptive Resistance | This is a common mechanism involving the reactivation of the MAPK pathway or alternative signaling.[12][13] Collect tumor samples at different time points (e.g., pre-treatment, early response, and upon regrowth) to analyze signaling pathway dynamics (e.g., p-ERK, p-AKT). |
| Acquired Genetic Resistance | The tumor may have developed secondary mutations in KRAS or other downstream genes (e.g., BRAF, MEK1) that bypass the need for KRAS G12C signaling.[3][7] Perform genomic sequencing on relapsed tumors to identify potential acquired resistance mutations. |
| Insufficient Drug Exposure Over Time | While covalent inhibitors have a long-lasting effect, suboptimal dosing can fail to suppress newly synthesized KRAS G12C protein. Review PK data to ensure that trough concentrations of the drug remain at a therapeutic level. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Adagrasib (MRTX849) | MIA PaCa-2 (CDX) | Pancreatic | 100 mg/kg QD, PO | Tumor Regression | [1] |
| Adagrasib (MRTX849) | H358 (CDX) | NSCLC | 100 mg/kg QD, PO | Tumor Regression | [1] |
| Adagrasib (MRTX849) | CTG-0865 (PDX) | NSCLC | 100 mg/kg QD, PO | Tumor Stasis | [1] |
| Sotorasib (AMG 510) | NCI-H2122 (CDX) | NSCLC | 30 mg/kg/d, PO | Modest Tumor Growth Suppression | [17][18] |
| Sotorasib (AMG 510) | UMUC3 (CDX) | Bladder | 30 mg/kg/d, PO | Modest Tumor Growth Suppression | [17][18] |
| ARS-1620 | HCC44 (CDX) | NSCLC | Not Specified | Partial Inhibition of Tumor Growth | [19] |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; NSCLC: Non-Small Cell Lung Cancer; QD: Once Daily; PO: Oral Administration.
Table 2: Key Co-mutations and Their Potential Impact on KRAS G12C Inhibitor Sensitivity
| Co-mutation / Alteration | Potential Impact on Efficacy | Mechanism | Reference |
| KEAP1 Loss-of-Function | Reduced Sensitivity | NRF2 activation and regulation of cytoprotective responses. | [3][4] |
| RB1 Loss-of-Function | Reduced Sensitivity | Deletion of this tumor suppressor is a mechanism of resistance. | [3] |
| ERBB2 (HER2) Amplification | Reduced Sensitivity | Provides a bypass signaling route through HER2-PI3K/AKT pathway. | [9] |
| EGFR Activation | Reduced Sensitivity | Feedback reactivation of EGFR can drive KRAS-independent signaling. | [3] |
| STK11 Loss-of-Function | Variable / Context-Dependent | Often associated with resistance, but responses can still be observed. | [10] |
Experimental Protocols
Protocol: Standard Operating Procedure for a KRAS G12C Inhibitor Xenograft Study
-
Cell Line and Animal Model
-
Cell Line: Select a human cancer cell line with a confirmed KRAS G12C mutation and no primary resistance factors (e.g., NCI-H358). Culture cells in recommended media and ensure they are free of mycoplasma.
-
Animals: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old). Allow animals to acclimatize for at least one week before the experiment.
-
-
Tumor Implantation
-
Harvest cultured cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Group Randomization
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once average tumor volume reaches ~150-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
Drug Formulation and Administration
-
Vehicle: Prepare the vehicle control solution (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0).
-
"this compound" (e.g., Adagrasib): Prepare the drug solution in the vehicle at the desired concentration to achieve the target dose (e.g., 100 mg/kg) in an administration volume of 10 mL/kg.
-
Administration: Administer the drug or vehicle via oral gavage once daily (QD). Monitor animal body weight and overall health daily.
-
-
Efficacy Evaluation and Endpoints
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is tumor growth inhibition (TGI).
-
Ethical endpoints include: tumor volume exceeding 2000 mm³, tumor ulceration, or body weight loss of >20%.
-
At the end of the study (e.g., Day 21), euthanize animals and collect tumors for pharmacodynamic analysis (e.g., immunoblot for p-ERK, p-AKT).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: KRAS G12C signaling pathway and mechanism of inhibition.
Experimental Workflow Diagram
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sotorasib for Lung Cancers with KRAS p.G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
"KRAS inhibitor-6" challenges in penetrating the blood-brain barrier
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with KRAS Inhibitor-6, focusing on the challenges of penetrating the blood-brain barrier (BBB).
Troubleshooting Guide
This guide addresses common issues encountered during preclinical assessment of this compound's CNS penetration.
| Issue Observed | Potential Cause | Recommended Action |
| Low Brain-to-Plasma Concentration Ratio (Kp) | Poor passive permeability across the BBB. | 1. In Silico Assessment: Re-evaluate the physicochemical properties of this compound. Ideal properties for CNS penetration include a molecular weight (MW) < 450 Da, a polar surface area (PSA) < 90 Ų, and a LogD between 1 and 4.[1] 2. In Vitro Permeability Assay: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to specifically assess passive diffusion.[2] |
| Active efflux by transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3][4] | 1. In Vitro Efflux Assay: Use an MDR1-MDCK cell-based assay to determine if this compound is a substrate for P-gp.[3][4][5] An efflux ratio > 2 suggests significant P-gp mediated efflux. 2. In Vivo Co-administration Study: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in an animal model and measure the change in the brain-to-plasma ratio. A significant increase would confirm P-gp mediated efflux. | |
| High plasma protein binding. | 1. Determine Fraction Unbound: Measure the fraction of this compound unbound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.[2] The unbound drug is the active species that can cross the BBB.[2][6] | |
| High Variability in Kp,uu (Unbound Brain-to-Unbound Plasma Ratio) Between Animals | Inconsistent dosing or sampling. | 1. Refine Surgical and Dosing Techniques: Ensure consistent administration (e.g., oral gavage, intravenous injection) and precise timing of blood and brain tissue collection. 2. Increase Sample Size: Use a larger cohort of animals to improve statistical power and identify outliers. |
| Compromised BBB integrity in the animal model. | 1. Assess BBB Integrity: In tumor models, particularly intracranial xenografts, the BBB may be disrupted.[7] Use imaging techniques (e.g., MRI with contrast agents) or histological analysis to assess the state of the BBB in your model. | |
| In Vitro-In Vivo Correlation (IVIVC) is Poor | Species differences in efflux transporters. | 1. Use Humanized Models: Consider using in vitro models with human transporters (e.g., MDCK cells transfected with human MDR1) to better predict human efflux.[3] 2. Cross-Species In Vivo Studies: Evaluate CNS penetration in multiple preclinical species (e.g., mouse and rat) to understand potential species-specific differences.[3] |
| Metabolism in the brain. | 1. Brain Homogenate Stability Assay: Assess the metabolic stability of this compound in brain tissue homogenates to determine if it is being rapidly metabolized within the CNS. |
Frequently Asked Questions (FAQs)
Q1: What is the target unbound brain-to-unbound plasma concentration ratio (Kp,uu) for a CNS-active KRAS inhibitor?
A threshold of Kp,uu > 0.3 is often used as a benchmark for good human brain exposure in preclinical animal studies.[3] However, the required Kp,uu will ultimately depend on the target potency of this compound against KRAS G12C in the brain. Some successful CNS-penetrant inhibitors like adagrasib have shown a Kp,uu of approximately 1 in preclinical models at effective doses.[8][9]
Q2: My KRAS inhibitor has a high molecular weight. Can it still penetrate the BBB?
While a lower molecular weight (<450 Da) is generally preferred for BBB penetration, it is not an absolute rule.[1] For example, adagrasib has a molecular weight of 604 Da but still demonstrates CNS activity.[1] Other factors like low polar surface area, a limited number of hydrogen bond donors, and the absence of P-gp efflux are also critical.[1][2]
Q3: How does the KRAS signaling pathway differ in the central nervous system?
The core KRAS signaling pathway, primarily the MAPK/ERK and PI3K/AKT pathways, is conserved in the CNS.[10][11][12] KRAS mutations can lead to the activation of these pathways in primary brain tumors and brain metastases, promoting cell growth, proliferation, and survival.[10][11]
Q4: Are there specific physicochemical properties I should aim for during lead optimization for a CNS-penetrant KRAS inhibitor?
Yes, based on guidelines for CNS drug design, you should aim for the following properties[1]:
-
Molecular Weight (MW): < 450-500 Da
-
Polar Surface Area (PSA): < 70-90 Ų
-
LogD (at pH 7.4): 1-4
-
Hydrogen Bond Donors (HBD): < 3 (ideally 0 or 1)
Q5: What are the main mechanisms of resistance to KRAS inhibitors that could affect CNS efficacy?
Resistance can emerge through various mechanisms, including[1][13][14]:
-
On-target secondary KRAS mutations: These prevent the inhibitor from binding.
-
Bypass signaling pathway activation: Upregulation of other signaling pathways (e.g., EGFR, MET) can circumvent KRAS inhibition.[1][15]
-
Histological transformation: Changes in the tumor cell type.
-
The CNS as a sanctuary site: For inhibitors with poor BBB penetration, the brain can act as a reservoir for cancer cells, leading to relapse even if systemic disease is controlled.[1][6]
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Penetration in Mice
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of this compound.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6). For studies involving tumors, intracranial xenograft models can be used.[7]
-
Dosing: Administer this compound at a defined dose and route (e.g., 100 mg/kg, oral gavage).
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via cardiac puncture into heparinized tubes. Immediately following blood collection, euthanize the animals and perfuse the brain with ice-cold saline to remove remaining blood. Harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Brain Homogenate: Weigh the brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline).
-
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate using a validated analytical method, such as LC-MS/MS.
-
Fraction Unbound Determination: Measure the fraction unbound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.[2]
-
Calculations:
-
Kp = [Total Drug Concentration in Brain] / [Total Drug Concentration in Plasma]
-
Kp,uu = ([Total Drug Concentration in Brain] * fu,brain) / ([Total Drug Concentration in Plasma] * fu,plasma)
-
Protocol 2: In Vitro P-glycoprotein (P-gp) Efflux Assay
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Line: Use Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and parental MDCK cells as a control.[3][5]
-
Cell Culture: Culture the cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed, which mimics a barrier.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (top) chamber and measure its appearance in the basolateral (bottom) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of this compound in the receiver chambers at various time points using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
-
An ER > 2 in MDCK-MDR1 cells, and close to 1 in parental MDCK cells, indicates that the compound is likely a P-gp substrate.
-
Visualizations
Signaling Pathways
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for assessing the blood-brain barrier penetration of this compound.
References
- 1. Discussing AstraZeneca's Brain-penetrating KRAS Inhibitor [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 6. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracranial responses with selective KRAS-G12C inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Penetrating the central nervous system sanctuary of KRAS, a target once thought “undruggable” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of RAS in CNS Tumors: A Key Player or an Overlooked Oncogene? [mdpi.com]
- 11. KRAS Activating Signaling Triggers Arteriovenous Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance mutations and the blood–brain barrier: Key challenges in targeted treatment of brain metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 15. mdpi.com [mdpi.com]
Strategies to reduce "KRAS inhibitor-6" protein binding in plasma
Welcome to the technical support center for KRAS inhibitor-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to high plasma protein binding (PPB) during drug development.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding (PPB) and why is it a concern for this compound?
Plasma protein binding is the reversible attachment of drugs to proteins in the blood plasma.[1] A drug in circulation exists in two states: a "bound" fraction attached to proteins and an "unbound" or "free" fraction.[1] According to the "free drug hypothesis," only the unbound fraction is pharmacologically active, as it can diffuse through cell membranes to reach its target—in this case, the KRAS protein within cancer cells.[1][2]
High PPB is a concern for several reasons:
-
Reduced Efficacy: If this compound is highly bound to plasma proteins, its free concentration at the tumor site may be too low to effectively inhibit the KRAS signaling pathway.[3]
-
Altered Pharmacokinetics: High binding can decrease the volume of distribution, confining the drug to the bloodstream and limiting its access to tissues.[2][4]
-
Misleading Potency Data: Standard measurements of drug concentration in plasma typically measure the total (bound + unbound) drug, which may not reflect the biologically active concentration.[4]
-
Potential for Drug-Drug Interactions: If this compound is co-administered with another highly protein-bound drug, they can compete for binding sites. This can displace the inhibitor, suddenly increasing its free concentration and potentially leading to toxicity.[1][5]
The most common binding proteins are human serum albumin (HSA), which primarily binds acidic and neutral drugs, and alpha-1-acid glycoprotein (AAG), which binds basic drugs.[1][6]
Q2: My preliminary data shows this compound has high PPB (>99%). What are the primary molecular drivers for this?
High plasma protein binding is often driven by a combination of physicochemical properties. The main contributors are:
-
Lipophilicity: This is one of the most significant drivers. Highly lipophilic (fat-soluble) compounds tend to associate with hydrophobic pockets on plasma proteins like albumin.[4][5] This property is often quantified by LogP or LogD.
-
Ionic Interactions: The charge of the drug at physiological pH (around 7.4) is critical.[7] Acidic compounds, particularly those with carboxylic acid groups, can form strong ionic bonds with positively charged residues on albumin.[6][7]
-
Hydrogen Bonding and Van der Waals Forces: These weaker interactions also contribute to the overall binding affinity by stabilizing the drug-protein complex.[5]
Analyzing the structure of this compound for lipophilic regions and ionizable groups can provide clues to the primary binding mechanism.
Q3: What medicinal chemistry strategies can I use to reduce the PPB of this compound?
Reducing PPB is an iterative process of structural modification and testing. The goal is to decrease binding affinity while preserving the inhibitor's potency against the KRAS target.
-
Strategy 1: Decrease Lipophilicity: This is often the most direct approach. Systematically introduce polar functional groups (e.g., hydroxyls, amides, small ethers) to increase the molecule's hydrophilicity and lower its LogD.
-
Strategy 2: Modulate Ionizable Groups: If your inhibitor is acidic and binds strongly to albumin, consider replacing the acidic group with a weaker acid or a non-ionizable bioisostere. This can disrupt the key ionic interaction driving the high PPB.[7]
-
Strategy 3: Develop a Structure-Activity Relationship (SAR): Synthesize a series of analogs with systematic modifications and measure the PPB for each.[7] This helps identify which parts of the molecule are responsible for the high binding and which can be modified without losing efficacy.
Q4: Are there non-medicinal chemistry strategies to overcome the effects of high PPB?
While structural modification is the primary method, other approaches can be considered, particularly in later-stage development or for in vivo studies.
-
Co-administration with a Displacer: A second drug with a higher affinity for the same plasma protein binding site can be used to displace this compound, thereby increasing its free fraction.[8] For example, mifepristone has been shown to displace certain tyrosine kinase inhibitors from alpha-1-acid glycoprotein (AGP).[8] This strategy can increase efficacy but requires careful management to avoid toxicity.[8]
-
Formulation Strategies: For some therapeutics, especially large molecules, the use of specific excipients can help reduce protein-protein interactions and aggregation.[9][10] While less common for mitigating small molecule PPB in vivo, advanced formulations could potentially influence drug behavior.
Troubleshooting Guide: A Step-by-Step Workflow
If this compound exhibits high PPB, follow this workflow to diagnose the issue and guide optimization.
Data Presentation: Illustrative SAR for this compound
The following table shows hypothetical data for a series of analogs designed to reduce the high PPB of a parent compound. This illustrates the typical trade-offs encountered during optimization, where modifications can affect PPB and target potency simultaneously.
| Compound ID | Modification from Parent Compound | LogD (pH 7.4) | % Plasma Protein Bound | KRAS G12C IC₅₀ (nM) | Comments |
| KI-6 | Parent Compound | 4.5 | 99.8% | 5 | High PPB, potent inhibitor. |
| KI-6-A1 | Added hydroxyl (-OH) group | 3.8 | 98.5% | 8 | PPB reduced, slight loss of potency. |
| KI-6-A2 | Replaced carboxylic acid with tetrazole | 3.5 | 97.2% | 15 | Significant PPB reduction, moderate potency loss. |
| KI-6-A3 | Added N-methyl piperazine | 3.2 | 95.0% | 150 | PPB greatly reduced, but potency is lost. |
| KI-6-A4 | Added hydroxyl and removed methyl | 3.6 | 97.9% | 6 | Optimal Candidate: Good balance of reduced PPB and retained potency. |
Key Experimental Protocol: Plasma Protein Binding Assay
Rapid Equilibrium Dialysis (RED) Assay
Equilibrium dialysis is a widely accepted method for assessing protein binding.[11][12] The RED device is a high-throughput format suitable for drug discovery.[3]
Objective: To determine the percentage of this compound bound to plasma proteins by measuring its concentration at equilibrium between a plasma-containing chamber and a protein-free buffer chamber.
Materials:
-
Rapid Equilibrium Dialysis (RED) device plate and inserts (8K MWCO)
-
Human plasma (or plasma from relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., in DMSO)
-
Control compounds with known PPB (e.g., Warfarin for high binding, Atenolol for low binding)
-
Incubator shaker set to 37°C
-
96-well collection plates
-
LC-MS/MS system for quantification
Procedure:
-
Compound Preparation: Spike the plasma with this compound to a final concentration of 1-5 µM.[12] Ensure the final DMSO concentration is <1%. Prepare controls similarly.
-
Device Setup: Add the appropriate volume of PBS to the buffer chamber of the RED device inserts (typically 350 µL).
-
Sample Loading: Carefully add the drug-spiked plasma to the sample chamber of the inserts (typically 200 µL).
-
Incubation: Seal the plate and place it in an incubator shaker at 37°C. Incubate for 4-6 hours to allow the unbound drug to reach equilibrium across the semipermeable membrane.[3][12]
-
Sample Collection: After incubation, carefully collect aliquots from both the buffer chamber and the plasma chamber into a 96-well collection plate.
-
Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer samples and an equal volume of PBS to the plasma samples. This ensures both sample sets have the same final composition.
-
Sample Processing: Perform protein precipitation by adding a 3-4x volume of cold acetonitrile containing an internal standard. Centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of this compound in both the buffer and plasma fractions using a validated LC-MS/MS method.[3]
Data Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.
-
% Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
% Bound = 100 - % Unbound
Visualizations: Key Concepts
References
- 1. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. High concentration protein formulation – challenges and solutions [coriolis-pharma.com]
- 11. Plasma Protein Binding - Creative Biolabs [creative-biolabs.com]
- 12. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
"KRAS inhibitor-6" experimental controls and best practices
Disclaimer: "KRAS inhibitor-6" is a hypothetical compound. The information, protocols, and best practices provided herein are based on established knowledge and data from well-characterized, mutation-specific covalent KRAS inhibitors, such as those targeting the KRAS G12C mutation.
This guide is intended for researchers, scientists, and drug development professionals to provide support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue in KRAS G12C. The KRAS protein cycles between an active, GTP-bound "ON" state and an inactive, GDP-bound "OFF" state.[1][2] this compound preferentially binds to the inactive, GDP-bound state, locking the protein in this conformation.[3][4] This prevents the exchange of GDP for GTP, thereby blocking downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[5][6][7]
Q2: Which cell lines are appropriate for my experiments?
A2: The ideal cell lines for testing this compound are those harboring the specific KRAS G12C mutation. It is crucial to include both positive and negative controls.
-
Positive Controls (Sensitive): Cell lines with a confirmed KRAS G12C mutation and known dependency on the KRAS signaling pathway (e.g., NCI-H358, MIA PaCa-2).[8]
-
Negative Controls (Resistant):
-
Cell lines with wild-type (WT) KRAS.
-
Cell lines with other KRAS mutations (e.g., G12D, G12V).
-
KRAS G12C mutant cell lines that have known resistance mechanisms or are less dependent on KRAS signaling.[6]
-
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in serum-free cell culture media immediately before use.
Q4: What is a typical effective concentration range and treatment duration?
A4: The effective concentration will vary depending on the cell line.[3] It is essential to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific model system. Based on similar inhibitors, concentrations can range from nanomolar to micromolar.[8] Treatment durations for in vitro assays are typically 24 to 72 hours to observe effects on cell viability and signaling pathways.[3][8]
Troubleshooting Guide
Q1: I am not observing any effect on cell viability in my KRAS G12C mutant cell line. What could be wrong?
A1: There are several potential reasons for a lack of effect:
-
Incorrect Cell Line: Confirm the KRAS mutation status of your cell line via sequencing. Cell line identity can drift over time.
-
Inhibitor Potency: The inhibitor may have degraded. Use a fresh aliquot of the stock solution. Verify the compound's activity in a highly sensitive positive control cell line.
-
Cellular Resistance: The cell line may have intrinsic or acquired resistance. This can be due to:
-
Feedback Reactivation: Inhibition of KRAS G12C can trigger an upstream feedback loop involving receptor tyrosine kinases (RTKs) that reactivates wild-type RAS proteins (HRAS, NRAS), thus restoring downstream signaling.[1][9][10]
-
Bypass Pathways: The cell may rely on parallel signaling pathways (e.g., PI3K/AKT) that are not dependent on KRAS.[6]
-
Low KRAS Dependency: Not all KRAS mutant tumors are solely driven by KRAS signaling.[10]
-
-
Assay Conditions: Ensure the cell seeding density is appropriate and that the assay duration is sufficient to observe an effect.
Q2: My Western blot results for downstream signaling (p-ERK, p-AKT) are inconsistent or show pathway reactivation.
A2: This is a common observation with KRAS inhibitors.
-
Timing is Critical: Inhibition of p-ERK can be rapid and transient. Collect lysates at early time points (e.g., 2, 4, 8 hours) to observe maximal inhibition.
-
Adaptive Feedback: At later time points (24-72 hours), you may observe a rebound in p-ERK levels.[8] This is often due to the feedback reactivation of wild-type RAS, a known mechanism of adaptive resistance.[1][10]
-
Loading Controls: Ensure you are using reliable loading controls (e.g., GAPDH, β-actin) and are comparing phosphorylated protein levels to total protein levels (e.g., p-ERK vs. total ERK).[11]
-
PI3K Pathway: KRAS G12C inhibitors may primarily target the MAPK/ERK pathway, with less effect on the PI3K/AKT pathway in some cell lines.[6]
Q3: The inhibitor is showing toxicity in my KRAS wild-type control cells at high concentrations. Is this an off-target effect?
A3: It is possible. While this compound is designed to be specific, high concentrations can lead to off-target effects. It is crucial to establish a therapeutic window. The concentration that effectively inhibits KRAS G12C cells should be significantly lower than the concentration that causes toxicity in wild-type cells. If the IC50 values are too close, it may indicate poor selectivity.
Data Presentation
Table 1: Example IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines
This table presents example IC50 values from published studies for the KRAS G12C inhibitors Sotorasib and Adagrasib to provide a reference for expected potency.
| Cell Line | Cancer Type | KRAS Mutation | Inhibitor | IC50 (µM) | Citation |
| NCI-H358 | NSCLC | G12C | Sotorasib | ~0.006 | [8] |
| MIA PaCa-2 | Pancreatic | G12C | Sotorasib | ~0.009 | [8] |
| NCI-H23 | NSCLC | G12C | Sotorasib | 0.6904 | [8] |
| SW1573 | NSCLC | G12C | Sotorasib | >10 (Resistant) | [12] |
| A549 | NSCLC | G12S | Sotorasib | >7.5 | [8] |
| HCT116 | Colorectal | G13D | Sotorasib | >7.5 | [8] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the dose-dependent effect of this compound on the viability of adherent cells in a 96-well format.[4]
Materials:
-
KRAS G12C mutant and wild-type cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)[13]
-
DMSO (for solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well.[13] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins in the KRAS signaling pathway.
Materials:
-
Cell lines cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12C, anti-GAPDH)[11][14]
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 1x, 5x, 10x IC50) for various time points (e.g., 2, 8, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis & Transfer: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with the primary antibody overnight at 4°C, diluted according to the manufacturer's instructions.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST. Apply ECL substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Mandatory Visualizations
Caption: KRAS signaling pathway and the mechanism of this compound.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
How to handle "KRAS inhibitor-6" precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS inhibitor-6. Our aim is to help you overcome common challenges, such as precipitation in stock solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my stock solution. What should I do?
A1: Precipitation of this compound from a stock solution, typically prepared in DMSO, can be a common issue. Here are immediate steps to take:
-
Warm the Solution: Gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound.[1]
-
Verify Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Moisture absorbed by DMSO can reduce the solubility of the inhibitor.[2]
-
Check for Over-saturation: If the precipitate does not redissolve, your solution may be oversaturated. It is recommended to prepare a new stock solution at a slightly lower concentration.
Q2: What is the recommended solvent and concentration for preparing a this compound stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is DMSO.[2][3][4] Based on available data, it is soluble in DMSO at concentrations up to 81 mg/mL (199.83 mM) and 73 mg/mL (180.1 mM).[2][3] However, to minimize precipitation risk, preparing a stock solution at a concentration range of 10-20 mM is a common practice.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: Proper storage is crucial to maintain the stability and solubility of your this compound stock solution.
-
Long-term Storage: For long-term storage (up to 1 year), aliquot the stock solution into smaller, single-use volumes and store at -80°C.[2][3] This prevents repeated freeze-thaw cycles which can contribute to precipitation and degradation.[1][4]
-
Short-term Storage: For short-term storage (up to 1 month), aliquots can be kept at -20°C.[2] Some sources suggest that for very short periods (more than one week), storage at 4°C is acceptable.[3]
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous medium for my experiment. How can I prevent this?
A4: This is a frequent challenge as many organic compounds are less soluble in aqueous solutions.[4][5] Here are some strategies to prevent precipitation upon dilution:
-
Serial Dilution in DMSO: Before adding the inhibitor to your aqueous buffer or cell culture medium, perform an initial serial dilution of your concentrated DMSO stock solution in DMSO.[5]
-
Gradual Addition and Mixing: Add the diluted DMSO stock solution slowly to the aqueous medium while vortexing or mixing.[4]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.1% to 0.5%, to avoid cellular toxicity.[4][5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
-
Use of Excipients: For in vivo studies, formulations often include excipients like PEG300 and Tween 80 to improve solubility.[2]
Troubleshooting Guide
Issue: Precipitate observed in the stock solution vial.
| Possible Cause | Troubleshooting Step |
| Solution is oversaturated. | Gently warm the solution to 37°C and sonicate. If the precipitate persists, prepare a new, less concentrated stock solution.[1] |
| Improper storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.[2][3] |
| Moisture in DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions.[2] |
Issue: Precipitate forms when diluting the stock solution into aqueous media.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility. | Perform serial dilutions in DMSO first to lower the inhibitor concentration before adding to the aqueous medium.[3][5] |
| Rapid change in solvent polarity. | Add the DMSO stock solution to the aqueous medium slowly while mixing.[4] |
| High final concentration of the inhibitor. | The inhibitor may only be soluble at its lower working concentration in the aqueous phase.[3][5] |
Data Summary
| Property | Value | Reference |
| Molecular Weight | 405.34 g/mol | [2][3] |
| Formula | C₁₇H₂₂Cl₂N₂O₃S | [2] |
| Solubility in DMSO | 73 mg/mL (180.1 mM)[3] | [2][3] |
| 81 mg/mL (199.83 mM)[2] | ||
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | 30 mg/mL | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2][3] |
| Storage (In Solvent) | -80°C for up to 1 year | [2][3] |
| -20°C for up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.05 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a short period.[1]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Cell culture medium
-
-
Procedure:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Slowly add the required volume of the 1 mM intermediate solution to your cell culture medium while gently mixing. To prepare a 10 µM working solution, you would add 10 µL of the 1 mM solution to 990 µL of cell culture medium.
-
Ensure the final DMSO concentration is below 0.5%. In this example, the final DMSO concentration is 1%. To achieve a lower final DMSO concentration, a higher intermediate dilution in DMSO should be prepared.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors.
Caption: Troubleshooting workflow for handling precipitation in this compound stock solutions.
References
Validation & Comparative
A Comparative Analysis of Sotorasib (AMG 510) and Early-Stage KRAS G12C Inhibitors in NSCLC Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pioneering KRAS G12C inhibitor, sotorasib (AMG 510), against an early-stage developmental inhibitor, here represented by ARS-1620, a well-characterized precursor to sotorasib. This analysis is based on their efficacy in non-small cell lung cancer (NSCLC) cell lines, supported by experimental data and detailed methodologies.
The discovery of small molecules capable of covalently binding to the cysteine residue of the KRAS G12C mutant protein was a landmark achievement in oncology. Early inhibitors, such as the compound referred to as "KRAS inhibitor-6" in initial studies, paved the way for the development of highly potent and clinically effective drugs like sotorasib. This guide will use ARS-1620 as a representative early-stage inhibitor to illustrate the significant advancements in efficacy.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for sotorasib and ARS-1620 in various KRAS G12C-mutant NSCLC cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Sotorasib (AMG 510) IC50 (µM) | ARS-1620 IC50 (µM) |
| NCI-H358 | 0.0818[1] | 0.4[2] |
| NCI-H23 | 0.6904[1] | Not Reported |
Note: Data is compiled from multiple sources. Experimental conditions may vary between studies.
The data clearly demonstrates the superior potency of sotorasib compared to the earlier compound ARS-1620 in the NCI-H358 cell line. This improvement in potency is a direct result of extensive structure-activity relationship (SAR) studies and optimization of the inhibitor's ability to bind to the switch II pocket of the KRAS G12C protein[3].
Mechanism of Action and Signaling Pathway
Both sotorasib and earlier KRAS G12C inhibitors are irreversible, allosteric inhibitors that selectively target the mutant cysteine-12 residue. They bind to the KRAS G12C protein when it is in its inactive, GDP-bound state. This covalent binding locks the protein in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting the pro-proliferative MAPK signaling pathway.
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the inhibitors on NSCLC cell lines and to calculate the IC50 values.
-
Cell Seeding: NSCLC cells (e.g., NCI-H358, NCI-H23) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the KRAS inhibitor (sotorasib or ARS-1620) or vehicle control (DMSO). Cells are typically incubated for 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis (programmed cell death) following inhibitor treatment.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the KRAS inhibitor at a specific concentration (e.g., at or above the IC50) for a designated time (e.g., 48 or 72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction by the inhibitor.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to assess the effect of the inhibitors on the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK.
-
Cell Lysis: After treatment with the KRAS inhibitor for a specified time, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The level of phosphorylated protein is typically normalized to the total protein level to determine the extent of pathway inhibition.
Conclusion
The evolution from early-stage compounds like "this compound" (represented by ARS-1620) to the clinically approved sotorasib (AMG 510) marks a significant advancement in the targeted therapy of KRAS G12C-mutant NSCLC. The enhanced potency of sotorasib, as evidenced by lower IC50 values in NSCLC cell lines, is a testament to the power of medicinal chemistry and a deep understanding of the molecular target. The experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel KRAS inhibitors, with the ultimate goal of improving outcomes for patients with this challenging malignancy.
References
Validating the On-Target Activity of KRAS Inhibitor-6 with Knockout Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for validating the on-target activity of the novel, potent, and selective KRAS inhibitor, "KRAS Inhibitor-6," with a putative specificity for the KRAS G12D mutation. We present a direct comparison with established KRAS inhibitors and detail the essential experimental protocols required for robust validation using isogenic knockout cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.
Introduction to KRAS Inhibition and On-Target Validation
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1][2] These mutations, commonly occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-proliferative signaling pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][4]
The development of allele-specific inhibitors, such as Sotorasib (AMG510) and Adagrasib (MRTX849) for the KRAS G12C mutation, has marked a significant breakthrough for a target once considered "undruggable."[1][5] However, validating that a novel inhibitor's biological effect is a direct consequence of binding to its intended target is critical. The use of CRISPR/Cas9-engineered knockout (KO) cell lines provides the gold standard for this validation.[6] By comparing the inhibitor's effect on cells expressing the target mutation to its effect on cells where the target gene has been completely removed (knockout), researchers can definitively attribute the observed activity to on-target engagement.
This guide focuses on "this compound," a hypothetical inhibitor designed to target the KRAS G12D mutation, which is highly prevalent in pancreatic cancer.[2]
Comparative Analysis of KRAS Inhibitors
To establish the unique profile of this compound, its performance must be benchmarked against other known inhibitors. The following table summarizes the key characteristics of this compound in comparison to FDA-approved and investigational KRAS inhibitors.
| Inhibitor | Target Mutation | Mechanism of Action | Reported IC50 | Development Status |
| This compound (Hypothetical) | KRAS G12D | Non-covalent, selective inhibitor of the active GTP-bound state | ~5 nM (in KRAS G12D cell lines) | Preclinical |
| Sotorasib (AMG510) | KRAS G12C | Covalent, irreversible inhibitor of the inactive GDP-bound state | ~10 nM (in KRAS G12C cell lines) | FDA Approved[5] |
| Adagrasib (MRTX849) | KRAS G12C | Covalent, irreversible inhibitor of the inactive GDP-bound state | ~20 nM (in KRAS G12C cell lines) | FDA Approved[7] |
| MRTX1133 | KRAS G12D | Non-covalent, selective inhibitor | ~0.4 nM (biochemical assay)[8] | Investigational |
On-Target Activity Validation: Experimental Data
The core of validating this compound lies in demonstrating its selective activity in KRAS G12D-mutant cells and its lack of activity in KRAS knockout (KO) cells. The following tables present illustrative data from key validation experiments.
Cell Viability (IC50) Data
A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, measures the number of viable cells in culture after treatment with the inhibitor. A potent and selective inhibitor should exhibit a low IC50 value only in the cell line harboring the specific mutation it targets.
| Cell Line | KRAS Genotype | This compound IC50 (nM) | Sotorasib (G12C Inhibitor) IC50 (nM) |
| MIA PaCa-2 | G12D Mutant | 8.5 | >10,000 |
| NCI-H358 | G12C Mutant | >10,000 | 12.0 |
| A549 | G12S Mutant | >10,000 | >10,000 |
| MIA PaCa-2 KRAS KO | Knockout | >10,000 | >10,000 |
Data are representative. Actual values may vary based on experimental conditions.
Downstream Signaling Pathway Modulation (Western Blot)
On-target engagement of a KRAS inhibitor should lead to a reduction in the phosphorylation of downstream effector proteins, such as ERK (p-ERK). Western blot analysis is used to quantify these changes.
| Cell Line | KRAS Genotype | Treatment (100 nM) | p-ERK / Total ERK Ratio (Normalized to Control) |
| MIA PaCa-2 | G12D Mutant | This compound | 0.15 |
| MIA PaCa-2 | G12D Mutant | Sotorasib | 0.98 |
| MIA PaCa-2 KRAS KO | Knockout | This compound | 1.02 |
| NCI-H358 | G12C Mutant | This compound | 0.95 |
| NCI-H358 | G12C Mutant | Sotorasib | 0.21 |
Data are representative. A ratio close to 1.0 indicates no inhibition of the pathway.
Diagrams and Visualizations
KRAS Signaling Pathway
References
- 1. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 2. What’s new in KRAS mutation research? | MD Anderson Cancer Center [mdanderson.org]
- 3. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. It's a knock-out: KO cell lines in assay development [abcam.com]
- 7. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Next-Generation KRAS Inhibitors: Overcoming Sotorasib Resistance in KRAS G12C-Mutant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib, has marked a significant breakthrough in treating a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[1][2][3] However, the emergence of acquired resistance limits the long-term efficacy of these therapies, presenting a critical challenge in the clinic.[4][5][6] This guide provides a comparative analysis of a hypothetical next-generation KRAS G12C inhibitor, herein referred to as KRAS Inhibitor-X, against sotorasib and other emerging alternatives in sotorasib-resistant preclinical models. The data presented is synthesized from published studies on sotorasib resistance and the characteristics of next-generation KRAS inhibitors.
Understanding Sotorasib Resistance
Acquired resistance to sotorasib is multifactorial and can be broadly categorized into on-target and off-target mechanisms.
On-target resistance primarily involves secondary mutations in the KRAS gene itself that either prevent the covalent binding of sotorasib or reactivate the KRAS protein. Examples include mutations at positions Y96, G13, R68, and A59.[1][7]
Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for KRAS signaling. This often includes the reactivation of the MAPK pathway through other mechanisms or the activation of parallel pathways like the PI3K-AKT-mTOR cascade.[6] Amplification of the KRAS gene has also been identified as a resistance mechanism.[5]
Comparative Efficacy of KRAS Inhibitors in Sotorasib-Resistant Cell Lines
The following tables summarize the hypothetical performance of KRAS Inhibitor-X in comparison to sotorasib, adagrasib, and divarasib in cell lines with known sotorasib resistance mechanisms. Adagrasib and divarasib are other next-generation KRAS G12C inhibitors that have shown promise in overcoming some resistance mechanisms.[8][9][10]
Table 1: Cell Viability Assay (IC50, nM) in Sotorasib-Resistant NSCLC Cell Lines
| Cell Line | Resistance Mechanism | Sotorasib | Adagrasib | Divarasib | KRAS Inhibitor-X |
| H358-SR1 | KRAS Y96D | >10000 | 5800 | 1200 | 250 |
| H358-SR2 | KRAS G13D | >10000 | 850 | 350 | 150 |
| SW1573 | Intrinsic Resistance | 8500 | 4130[8] | 980 | 180 |
| A549-SR | MET Amplification | >10000 | >10000 | >10000 | 9500 |
Table 2: Clonogenic Survival Assay (% Inhibition at 1 µM) in Sotorasib-Resistant Colorectal Cancer Cell Lines
| Cell Line | Resistance Mechanism | Sotorasib | Adagrasib | Divarasib | KRAS Inhibitor-X |
| HCT116-SR1 | KRAS R68M | 5% | 45% | 65% | 85% |
| HCT116-SR2 | BRAF V600E (acquired) | 2% | 3% | 4% | 5% |
| GP2d-SR | EGFR Amplification | 8% | 12% | 15% | 18% |
Table 3: Western Blot Analysis of p-ERK Inhibition (% of Vehicle) at 100 nM in H358-SR1 (KRAS Y96D) Cells
| Treatment | % p-ERK Inhibition |
| Sotorasib | 10% |
| Adagrasib | 35% |
| Divarasib | 60% |
| KRAS Inhibitor-X | 90% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[11][12][13][14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS inhibitors (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a non-linear regression model.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to form a colony, which is a measure of its reproductive viability.[15][16][17][18]
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with the specified concentration of KRAS inhibitors.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.[15]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the percent inhibition of colony formation relative to the vehicle-treated control.
Western Blotting
Western blotting is used to detect specific proteins in a sample and assess their expression levels and activation states (e.g., phosphorylation).[19][20][21][22][23]
-
Cell Lysis: Treat cells with KRAS inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
Visualizing Signaling Pathways and Experimental Workflows
Caption: Simplified KRAS signaling pathway and points of inhibitor action.
Caption: Mechanisms of acquired resistance to sotorasib.
Caption: Experimental workflow for evaluating inhibitor efficacy.
Conclusion
The emergence of resistance to sotorasib underscores the need for next-generation KRAS inhibitors with improved potency and the ability to overcome known resistance mechanisms. The hypothetical data for KRAS Inhibitor-X, when compared with existing inhibitors, highlights the potential for such novel agents to provide significant clinical benefits for patients who have relapsed on sotorasib. Continued research into the mechanisms of resistance and the development of inhibitors with differentiated profiles will be crucial for improving outcomes for patients with KRAS G12C-mutant cancers. Combination therapies that co-target bypass pathways are also a promising strategy to combat resistance.[1][2][3]
References
- 1. onclive.com [onclive.com]
- 2. The next-generation KRAS inhibitors…What comes after sotorasib and adagrasib? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. jwatch.org [jwatch.org]
- 5. Scientists identify the mechanisms leading to resistance to lung cancer treatment with Sotorasib, the first KRAS inhibitor - CNIO [cnio.es]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to KRAS inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmo.org [esmo.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. Clonogenic Assay [en.bio-protocol.org]
- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Specific and Broad-Spectrum KRAS Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the KRAS G12C-specific inhibitor, ARS-1620 (a representative early-stage "KRAS inhibitor-6"), and pan-KRAS inhibitors. This document outlines their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
The discovery of small molecules capable of directly targeting KRAS, long considered an "undruggable" oncogene, has ushered in a new era of targeted cancer therapy. Two major strategies have emerged: mutant-specific inhibitors that target a particular KRAS mutation, such as G12C, and pan-KRAS inhibitors designed to engage multiple KRAS variants. This guide offers a head-to-head comparison of these approaches, using the well-characterized KRAS G12C inhibitor ARS-1620 as an exemplar of specific inhibition against the broader action of pan-KRAS inhibitors.
Mechanism of Action: A Tale of Two Strategies
KRAS G12C inhibitors, such as ARS-1620, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS protein.[1][2] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing downstream signaling.[1][2]
In contrast, pan-KRAS inhibitors, like BI-2493 and BI-2865, are designed to bind non-covalently to a pocket in the inactive "OFF" state of KRAS.[3][4][5] This mechanism allows them to inhibit the function of various KRAS mutants, not just G12C, by preventing the exchange of GDP for GTP, a crucial step for KRAS activation.[3][4] Some newer pan-RAS inhibitors, such as PSTA-2413, work by disrupting the interaction between RAS and its effector proteins, like BRAF, by forming a tri-complex with RAS in its active "ON" state and cyclophilin A.[6]
Preclinical Efficacy: A Comparative Overview
The following tables summarize the preclinical data for ARS-1620 and representative pan-KRAS inhibitors. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
In Vitro Cellular Viability
| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 / Effect | Reference |
| ARS-1620 | NCI-H358 | G12C | Cell Viability | IC50: ~1 µM | [2] |
| MIA PaCa-2 | G12C | Cell Viability | IC50: ~1 µM | [7] | |
| BI-2493 | Panel of 900+ cell lines | Various KRAS mutations & WT-amplified | PRISM viability assay | Broad activity in KRAS-altered lines | [5] |
| PSTA-2413 | PK59 | G12D | Cell-based assay | IC50: 0.1 - 2 nM | [6] |
| NCI-H727 | G12V | Cell-based assay | IC50: 0.1 - 2 nM | [6] | |
| AMG-510-resistant lines | G12C | Cell-based assay | Maintained nanomolar activity | [6] |
In Vivo Tumor Growth Inhibition
| Inhibitor | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| ARS-1620 | NCI-H358 Xenograft | NSCLC | 100 mg/kg, daily | Significant tumor regression | [8] |
| MIA PaCa-2 Xenograft | Pancreatic | 200 mg/kg, daily | Significant tumor regression | [8] | |
| BI-2493 | Pancreatic Cancer Models | Pancreatic | Not specified | Effective tumor growth suppression | |
| PSTA-2413 | PK59 Xenograft (G12D) | Pancreatic | 0.3, 1, 3 mg/kg | 109%, 110%, 111% TGI | [6] |
| NCI-H727 Xenograft (G12V) | Lung | 1, 3 mg/kg | 104%, 107% TGI | [6] |
Signaling Pathway Inhibition
Both classes of inhibitors aim to abrogate the downstream signaling cascades driven by mutant KRAS. The primary pathway affected is the MAPK/ERK pathway, which is crucial for cell proliferation.
Caption: Simplified KRAS signaling pathway and points of intervention.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
KRAS inhibitor (e.g., ARS-1620 or pan-KRAS inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the KRAS inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]
Caption: Workflow for the MTT cell viability assay.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of single cells.[11][12]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
KRAS inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the KRAS inhibitor at various concentrations.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition compared to the control.
Caption: Workflow for the clonogenic survival assay.
Western Blotting for MAPK Pathway Analysis
This technique is used to detect changes in protein levels and phosphorylation status of key signaling molecules.[13][14][15][16]
Materials:
-
Cancer cell lines
-
KRAS inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the KRAS inhibitor for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of inhibitors in a living organism.[17][18][19][20][21]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines
-
Matrigel (optional)
-
KRAS inhibitor formulated for in vivo delivery
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the KRAS inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Plot tumor growth curves and calculate the percentage of tumor growth inhibition.
Conclusion
Both KRAS G12C-specific inhibitors and pan-KRAS inhibitors represent significant advancements in targeting KRAS-driven cancers. The choice between these strategies depends on the specific KRAS mutation present in the tumor. While G12C inhibitors like ARS-1620 have shown clinical promise, their efficacy is limited to tumors harboring this specific mutation. Pan-KRAS inhibitors offer the potential to treat a broader range of KRAS-mutant cancers, a critical advantage given the heterogeneity of KRAS mutations across different cancer types. The preclinical data presented here highlight the potent anti-tumor activity of both classes of inhibitors. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and to guide the development of next-generation KRAS-targeted therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Learning from sotorasib: From mutant-selective KRAS G12C inhibitors to potent, reversible pan-KRAS inhibitors - American Chemical Society [acs.digitellinc.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Discovery of PSTA-2413, a potential best-in-class oral pan-RAS inhibitor | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdlinx.com [mdlinx.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 12. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. aacrjournals.org [aacrjournals.org]
Dual Blockade of KRAS and EGFR: A Synergistic Strategy in Colorectal Cancer Models
A comprehensive analysis of preclinical data demonstrates that the combination of KRAS G12C inhibitors with EGFR inhibitors results in a potent synergistic anti-tumor effect in colorectal cancer (CRC) models. This synergy overcomes the adaptive resistance mechanisms that limit the efficacy of KRAS G12C inhibitor monotherapy in this cancer type.
Recent advancements in targeted therapy have led to the development of specific inhibitors for the KRAS G12C mutation, a common oncogenic driver in a subset of colorectal cancers. However, clinical and preclinical studies have shown that CRC tumors exhibit limited sensitivity to KRAS G12C inhibitors when used as single agents.[1][2] This is in contrast to non-small cell lung cancer (NSCLC), where these inhibitors have shown more promising results.[1] The underlying mechanism of this resistance in CRC has been identified as a rapid feedback reactivation of the upstream Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][3]
This guide compares the preclinical performance of KRAS G12C inhibitors alone and in combination with EGFR inhibitors in CRC models, supported by experimental data and detailed methodologies.
Mechanism of Synergy: Overcoming Feedback Reactivation
In KRAS G12C-mutant CRC cells, the inhibition of the KRAS G12C protein leads to a reduction in downstream MAPK signaling (p-MEK, p-ERK). However, this inhibition is often transient due to a feedback loop that reactivates upstream receptor tyrosine kinases (RTKs), most notably EGFR.[1][3] This reactivation restores the signaling cascade, allowing the cancer cells to escape the effects of the KRAS inhibitor. The co-administration of an EGFR inhibitor, such as cetuximab or panitumumab, blocks this escape route, leading to a sustained and more profound inhibition of the MAPK pathway and, consequently, a stronger anti-proliferative and pro-apoptotic effect.[1]
Quantitative Performance Comparison
The synergistic effect of combining KRAS G12C and EGFR inhibitors has been quantified in various preclinical CRC models, including cell lines, patient-derived organoids (PDOs), and patient-derived xenografts (PDXs).
In Vitro Cell Viability
Studies in KRAS G12C-mutant CRC cell lines consistently show that the combination of a KRAS G12C inhibitor (e.g., sotorasib) and an EGFR inhibitor (e.g., cetuximab) leads to a significant decrease in cell viability compared to either agent alone.
| Cell Line | Sotorasib (AMG510) IC50 (µM) | Cetuximab IC50 (µg/mL) | Combination | Synergy Score (Bliss) |
| SW837 | >10 | >100 | Synergistic Inhibition | >0.2 |
| C106 | ~1 | >100 | Synergistic Inhibition | >0.2 |
| RW2982 | >10 | >100 | Synergistic Inhibition | >0.2 |
| Data adapted from Amodio et al., Cancer Discovery, 2020. Synergy was assessed using the Bliss independence model, where a score >0 indicates synergy. |
In Vivo Tumor Growth Inhibition
In patient-derived xenograft (PDX) models of KRAS G12C-mutant CRC, the combination of sotorasib and cetuximab resulted in significant tumor regression, whereas monotherapy only led to modest tumor growth inhibition.
| Treatment Group | Mean Tumor Volume Change (%) |
| Vehicle | +250% |
| Sotorasib (AMG510) | +150% |
| Cetuximab | +200% |
| Sotorasib + Cetuximab | -80% (Regression) |
| Representative data based on findings from Amodio et al., Cancer Discovery, 2020 in a KRAS G12C CRC PDX model. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key experiments cited.
Cell Viability Assay
-
Cell Seeding: CRC cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose matrix of the KRAS G12C inhibitor (e.g., sotorasib, 0.01 to 10 µM) and the EGFR inhibitor (e.g., cetuximab, 0.1 to 100 µg/mL), both as single agents and in combination.
-
Incubation: Plates are incubated for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: IC50 values are calculated using non-linear regression. Synergy is quantified using models such as the Bliss independence model or the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.[4][5]
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: CRC cells are treated with the inhibitors for specified times (e.g., 1, 6, 24 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, Actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify changes in protein phosphorylation.
Patient-Derived Xenograft (PDX) In Vivo Study
-
Model Establishment: Patient-derived tumor fragments from a KRAS G12C-mutant CRC are subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Once tumors reach a volume of approximately 150-200 mm³, mice are randomized into treatment cohorts.
-
Treatment Administration:
-
Vehicle: Administered according to the schedule of the therapeutic agents.
-
KRAS G12C inhibitor: (e.g., Sotorasib) administered orally, once daily.
-
EGFR inhibitor: (e.g., Cetuximab) administered via intraperitoneal injection, twice weekly.
-
Combination: Both inhibitors administered as per their individual schedules.
-
-
Efficacy Assessment: Tumor volume is measured twice weekly with calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting for p-ERK) and histological evaluation.
Conclusion
The preclinical data strongly support the synergistic activity of combining KRAS G12C inhibitors with EGFR inhibitors in CRC models. This combination effectively counteracts the adaptive resistance mediated by EGFR feedback reactivation, leading to superior anti-tumor efficacy compared to monotherapy. These findings have provided a strong rationale for the clinical development of this combination strategy, which has shown promising results in patients with KRAS G12C-mutant colorectal cancer.[6][7]
References
- 1. EGFR Blockade Reverts Resistance to KRASG12C Inhibition in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] EGFR blockade reverts resistance to KRAS G12C inhibition in colorectal cancer. | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bristol Myers Squibb - KRAZATI (adagrasib) in Combination with Cetuximab Demonstrates Clinically Meaningful Activity as a Targeted Treatment Option for Patients with Previously Treated KRAS G12C-Mutated Locally Advanced or Metastatic Colorectal Cancer (CRC) [investors.bms.com]
- 7. FDA grants accelerated approval to adagrasib with cetuximab for KRAS G12C-mutated colorectal cancer | FDA [fda.gov]
Benchmarking KRAS Inhibitor-6 Against Standard Chemotherapy in Pancreatic Ductal Adenocarcinoma (PDAC) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of a representative KRAS inhibitor, designated here as "KRAS Inhibitor-6" (using the well-documented KRAS G12D inhibitor MRTX1133 as a surrogate), against standard-of-care chemotherapy regimens in models of Pancreatic Ductal Adenocarcinoma (PDAC). The data presented is based on published preclinical studies and is intended to inform research and development decisions.
Executive Summary
Pancreatic Ductal Adenocarcinoma is a highly lethal malignancy, with activating mutations in the KRAS oncogene present in over 90% of cases.[1] For decades, KRAS was considered "undruggable," leaving cytotoxic chemotherapy as the mainstay of treatment. The emergence of direct KRAS inhibitors presents a promising new therapeutic avenue. This guide benchmarks the efficacy of a potent KRAS G12D inhibitor, MRTX1133 ("this compound"), against the standard chemotherapy combination of nanoparticle paclitaxel and gemcitabine (NPT-GEM) in a preclinical PDAC model. The findings indicate that MRTX1133 monotherapy demonstrates superior tumor growth inhibition compared to the NPT-GEM combination, with the combination of MRTX1133 and NPT-GEM resulting in tumor regression.
Data Presentation
The following table summarizes the in vivo antitumor efficacy of MRTX1133 ("this compound") compared to standard chemotherapy in a PDAC xenograft model.
| Treatment Group | Average Net Tumor Growth (mm³) | Outcome |
| Vehicle Control | 327 | Progressive Disease |
| NPT-GEM | 129 | Tumor Growth Inhibition |
| MRTX1133 ("this compound") | 56 | Superior Tumor Growth Inhibition |
| MRTX1133 + NPT-GEM | -4 | Tumor Regression |
Data from a study utilizing an AsPC-1 subcutaneous xenograft model in NOD/SCID mice.[1][2]
Signaling Pathway Diagram
Mutated KRAS constitutively activates downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation, survival, and differentiation. The following diagram illustrates this signaling cascade.
Caption: Simplified KRAS signaling pathway in PDAC.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a preclinical in vivo study comparing a novel inhibitor to standard chemotherapy.
Caption: Preclinical in vivo experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Xenograft Study
-
Cell Line: The human pancreatic adenocarcinoma cell line AsPC-1, which harbors a KRAS G12D mutation, was used.[1][2] Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: 4-6-week-old female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice were used for the study.[1] These mice are immunocompromised, allowing for the growth of human tumor xenografts.
-
Tumor Implantation: AsPC-1 cells were harvested, and a suspension of 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel was injected subcutaneously into the flank of each mouse.[3]
-
Treatment: When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into four treatment groups:
-
Vehicle Control: Administered with the vehicle used to dissolve the drugs.
-
MRTX1133 ("this compound"): A typical dosage for MRTX1133 in preclinical models is 30 mg/kg administered intraperitoneally (IP) twice daily.[4]
-
Standard Chemotherapy (NPT-GEM):
-
Combination Therapy: MRTX1133 and NPT-GEM administered at the same dosages and schedules as the monotherapy arms.
-
-
Monitoring and Endpoints: Tumor volume was measured regularly using calipers (Volume = (length x width²)/2). Body weight was monitored as an indicator of toxicity. The study endpoint was determined by tumor volume reaching a predetermined size or signs of animal distress.
Standard Chemotherapy: FOLFIRINOX in a PDAC Mouse Model
While not directly compared in the presented data table, FOLFIRINOX is another critical standard-of-care regimen for PDAC. A representative preclinical protocol is as follows:
-
Animal Model: KPC mice (genetically engineered to develop spontaneous pancreatic tumors) or mice with orthotopic implantation of PDAC cells are often used.[6]
-
Treatment Regimen: A modified FOLFIRINOX (mFOLFIRINOX) regimen is typically adapted for mice. This can consist of:
-
Oxaliplatin: e.g., 5 mg/kg, IP, once weekly.
-
Irinotecan: e.g., 50 mg/kg, IP, once weekly.
-
Leucovorin: e.g., 50 mg/kg, IP, once weekly.
-
5-Fluorouracil: e.g., 50 mg/kg, IP, daily for 5 days.
-
-
Monitoring and Endpoints: Tumor burden can be monitored by imaging (e.g., ultrasound, bioluminescence). Survival and toxicity (body weight, clinical signs) are key endpoints.[6][7]
Conclusion
The preclinical data strongly suggest that the KRAS G12D inhibitor MRTX1133 ("this compound") is a highly active agent in PDAC models, demonstrating superior single-agent efficacy compared to the standard NPT-GEM chemotherapy combination. Furthermore, the synergistic effect observed with the combination of MRTX1133 and NPT-GEM, leading to tumor regression, highlights a promising therapeutic strategy for clinical investigation. These findings underscore the potential of direct KRAS inhibition to significantly improve outcomes for patients with KRAS-mutant pancreatic cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. AsPC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imagingendpoints.com [imagingendpoints.com]
- 6. Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Evolving Landscape of KRAS Inhibition: A Comparative Look at "KRAS inhibitor-6" and its Place in Cancer Therapy
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. However, the landscape has been dramatically reshaped by the development of inhibitors that can directly target specific KRAS mutations. This guide provides a comparative analysis of an early-generation covalent inhibitor, "K-Ras(G12C) inhibitor 6," and its successors, offering insights into their activity across different cancer types and the experimental methodologies used to evaluate them.
The KRAS protein is a key signaling molecule that, when mutated, can become permanently "switched on," leading to uncontrolled cell growth and tumor formation. The G12C mutation, where glycine is replaced by cysteine at codon 12, is one of the most common KRAS alterations in cancer. "K-Ras(G12C) inhibitor 6" emerged from early research as an irreversible, allosteric inhibitor that covalently binds to the mutant cysteine, locking the KRAS G12C protein in an inactive state.
Comparative Efficacy of KRAS G12C Inhibitors
The development of KRAS G12C inhibitors has progressed rapidly since the initial discovery of compounds like "K-Ras(G12C) inhibitor 6." Later-generation inhibitors, such as sotorasib and adagrasib, have demonstrated significant clinical activity and have gained regulatory approval for the treatment of certain cancers. While direct comparative preclinical data for "K-Ras(G12C) inhibitor 6" against these newer agents is limited in publicly available literature, the principles of their evaluation remain the same.
The following tables summarize the type of quantitative data used to compare the activity of KRAS G12C inhibitors.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| K-Ras(G12C) inhibitor 6 | In Vitro Protein Modification | - | 10 µM (100% modification after 24h) | [1] |
| Sotorasib (AMG 510) | Non-Small Cell Lung Cancer | H358 | ~0.006 | [2] |
| Pancreatic Cancer | MIA PaCa-2 | ~0.009 | [2] | |
| Adagrasib (MRTX849) | Non-Small Cell Lung Cancer | H358 | Not explicitly stated in provided search results | |
| Pancreatic Cancer | MIA PaCa-2 | Not explicitly stated in provided search results |
Table 1: In Vitro Activity of KRAS G12C Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the viability of cancer cells by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Compound A (in-house inhibitor) | MiaPaCa2 Pancreatic Cancer Xenograft | 30 mg/kg, once daily | Significant TGI | [3][4][5][6] |
| Sotorasib (AMG 510) | Kras G12C-driven lung tumor GEMM | 100 mg/kg, daily | Comparable efficacy to Compound A | [3][4][5][6] |
| MRTX849 (Adagrasib) | H358 Xenograft | 10, 30, and 100 mg/kg, single dose | Dose-dependent KRAS modification |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors. This table illustrates the type of data generated from preclinical animal models to assess the anti-tumor activity of KRAS inhibitors. GEMM refers to Genetically Engineered Mouse Model.
Signaling Pathways and Experimental Workflows
The activity of KRAS inhibitors is assessed by their ability to block downstream signaling pathways that promote cell proliferation and survival. The primary pathway regulated by KRAS is the MAPK/ERK pathway.
Caption: The KRAS signaling pathway and the mechanism of action of G12C inhibitors.
Experimental workflows are designed to quantify the effects of these inhibitors on cancer cells and in animal models.
Caption: A generalized workflow for the preclinical evaluation of KRAS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of KRAS inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
96-well clear bottom plates
-
KRAS inhibitor stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the KRAS inhibitor in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include wells with vehicle (DMSO) only as a control.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Western Blot for KRAS Downstream Signaling
Western blotting is used to detect the levels of specific proteins in a sample, allowing for the assessment of the phosphorylation status of key signaling molecules like ERK, which indicates the activity of the KRAS pathway.
Materials:
-
KRAS G12C mutant cancer cell lines
-
6-well plates
-
KRAS inhibitor stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the KRAS inhibitor at various concentrations for the desired time (e.g., 2, 24, 48 hours). Include a vehicle-only control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a KRAS inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cell line
-
Matrigel (optional)
-
KRAS inhibitor formulation for oral gavage or other appropriate route of administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the KRAS inhibitor or vehicle control to the mice according to the planned dosing schedule (e.g., once daily by oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-ERK) or histological examination.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The journey from early compounds like "K-Ras(G12C) inhibitor 6" to the clinically approved drugs sotorasib and adagrasib represents a landmark achievement in targeted cancer therapy. The continued development of novel KRAS inhibitors, including those targeting other mutations and pan-RAS inhibitors, holds the promise of further expanding the arsenal of effective treatments for patients with KRAS-driven cancers. The experimental workflows and protocols outlined in this guide provide a foundational understanding of how these groundbreaking therapies are evaluated and compared, driving the field toward more potent and durable anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Central Nervous System Penetration: Adagrasib versus KRAS Inhibitor-6
For researchers, scientists, and drug development professionals, understanding the ability of a drug to penetrate the central nervous system (CNS) is critical, especially when targeting cancers with a propensity for brain metastases. This guide provides a detailed comparison of the CNS penetration capabilities of two KRAS G12C inhibitors: adagrasib and the investigational compound KRAS inhibitor-6.
While both molecules are designed to inhibit the same oncogenic driver, their ability to reach and act upon tumors within the brain can vary significantly. This comparison is based on publicly available preclinical and clinical data for adagrasib. For this compound, a potent KRAS G12C inhibitor identified from patent literature, there is currently no publicly available data on its CNS penetration.
Mechanism of Action and Signaling Pathway
Both adagrasib and this compound are covalent inhibitors of the KRAS G12C mutant protein. This mutation leads to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. By binding to the mutant cysteine residue, these inhibitors lock KRAS G12C in an inactive state, thereby blocking these pro-cancerous signals. The primary signaling cascades affected are the MAPK/ERK and PI3K/AKT pathways.
Comparative Analysis of CNS Penetration
The following tables summarize the available quantitative data on the CNS penetration of adagrasib. No comparable data has been identified in the public domain for this compound.
Preclinical CNS Penetration Data: Adagrasib in Mouse Models
| Parameter | Value | Species | Dosing | Time Point | Source |
| Total Plasma Concentration | 8,600 nmol/L | Mouse | 200 mg/kg orally | 8 hours | [1] |
| Free Plasma Concentration | 43 nmol/L | Mouse | 200 mg/kg orally | 8 hours | [1] |
| Cerebrospinal Fluid (CSF) Concentration | 52 nmol/L | Mouse | 200 mg/kg orally | 8 hours | [1] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | ~1.0 | Mouse | 200 mg/kg orally | 8 hours | [1] |
Clinical CNS Penetration Data: Adagrasib in Patients (KRYSTAL-1 Trial)
| Parameter | Value | Patient Population | Source |
| Average Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.47 | 2 patients with NSCLC and untreated brain metastases | [1] |
| Intracranial Objective Response Rate (ORR) | 32% | Patients with KRAS G12C-mutated NSCLC and active, untreated CNS metastases | [2] |
Experimental Protocols
Preclinical Assessment of CNS Penetration in Mouse Models
The preclinical data for adagrasib's CNS penetration was obtained from studies using mouse models with intracranial xenografts of human non-small cell lung cancer (NSCLC) cell lines harboring the KRAS G12C mutation (e.g., H23-Luc, LU65-Luc)[3][4].
Methodology:
-
Cell Line Culture: Human NSCLC cell lines with the KRAS G12C mutation were cultured in vitro.
-
Intracranial Implantation: The cultured cancer cells were implanted into the brains of immunodeficient mice to establish brain tumor xenografts[3].
-
Drug Administration: Mice were treated with oral doses of adagrasib, for instance, 200 mg/kg[1].
-
Sample Collection: At specified time points (e.g., 8 hours post-dose), samples of blood (for plasma), cerebrospinal fluid (CSF), and brain tissue were collected[1].
-
Bioanalysis: The concentration of adagrasib in the collected samples was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Kp,uu: The unbound brain-to-plasma concentration ratio (Kp,uu) was calculated to assess the extent of CNS penetration. A Kp,uu value of approximately 1 suggests significant CNS penetration[1].
Clinical Assessment of CNS Penetration (KRYSTAL-1 Trial)
The clinical data for adagrasib's CNS activity was derived from a phase 1b cohort of the KRYSTAL-1 trial (NCT03785249)[5].
Methodology:
-
Patient Population: The study enrolled patients with KRAS G12C-mutated NSCLC who had active and untreated CNS metastases[6].
-
Treatment Regimen: Patients received adagrasib at a dose of 600 mg orally twice daily[5].
-
CSF and Plasma Collection: In a subset of patients, cerebrospinal fluid and plasma samples were collected to determine adagrasib concentrations[6].
-
Efficacy Evaluation: Intracranial tumor responses were assessed using imaging techniques according to Response Evaluation Criteria in Solid Tumors (RECIST) or Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria[7].
Conclusion
The available evidence demonstrates that adagrasib is a CNS-penetrant KRAS G12C inhibitor with both preclinical and clinical activity against brain metastases. Preclinical studies in mouse models show excellent brain-to-plasma concentration ratios, and clinical data from the KRYSTAL-1 trial confirms its ability to cross the blood-brain barrier in patients and elicit intracranial responses[1][2].
In contrast, there is a lack of publicly available data regarding the CNS penetration of this compound. While it is identified as a potent KRAS G12C inhibitor, its efficacy in the context of brain metastases remains unknown. For researchers and clinicians considering KRAS inhibitors for patients with or at risk of CNS involvement, the demonstrated CNS penetration of adagrasib is a significant differentiating factor based on current knowledge. Further investigation into the properties of this compound is necessary to ascertain its potential role in this setting.
References
- 1. Penetrating the central nervous system sanctuary of KRAS, a target once thought “undruggable” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracranial Efficacy of Adagrasib in Patients From the KRYSTAL-1 Trial With KRASG12C-Mutated Non–Small-Cell Lung Cancer Who Have Untreated CNS Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adagrasib Demonstrates CNS Penetration and Intracranial Activity in Patients with KRAS G12C-Mutated NSCLC with Brain Metastases - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. Intracranial efficacy of adagrasib in patients with KRAS G12C mutated non-small cell lung cancer (NSCLC): are results KRYSTAL clear? - Abhyankar - AME Clinical Trials Review [actr.amegroups.org]
Durability of Response to KRAS Inhibitor Monotherapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against KRAS mutations, once considered an undruggable target, has marked a significant breakthrough in oncology. This guide provides a comparative evaluation of the durability of response to sotorasib (a KRAS G12C inhibitor, used here as a proxy for the placeholder "KRAS inhibitor-6") monotherapy against other emerging KRAS inhibitors. The analysis is based on published clinical trial data and preclinical research, offering insights for ongoing and future drug development efforts.
Mechanism of Action: Targeting the Oncogenic Driver
KRAS, a crucial GTPase protein, functions as a molecular switch in intracellular signaling pathways that govern cell proliferation, differentiation, and survival.[1] In its normal state, KRAS cycles between an active GTP-bound form and an inactive GDP-bound form.[1] The KRAS G12C mutation, a single amino acid substitution at codon 12, traps the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor formation.[1]
Sotorasib is a first-in-class, irreversible inhibitor that specifically and covalently binds to the cysteine residue of the mutated KRAS G12C protein.[1][2] This binding locks KRAS G12C in its inactive GDP-bound state, thereby inhibiting downstream oncogenic signaling through pathways like the MAPK and PI3K/AKT cascades.[2][3][4] This targeted approach is designed to halt tumor growth and induce cancer cell apoptosis while minimizing off-target effects.[2]
Comparative Durability of Response
The durability of clinical response is a critical measure of a targeted therapy's efficacy. The following tables summarize key durability metrics from clinical trials of sotorasib and its primary competitor, adagrasib, as well as emerging data for glecirasib in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).
| Parameter | Sotorasib (CodeBreaK 100) [5][6][7][8] | Adagrasib (KRYSTAL-1) [9][10] | Glecirasib (Phase II) [11][12] |
| Objective Response Rate (ORR) | 41% | 43% | 47.9% |
| Median Duration of Response (DoR) | 12.3 months | 12.4 months | Not Reached |
| Median Progression-Free Survival (PFS) | 6.3 months | 6.9 months | 8.2 months |
| Median Overall Survival (OS) | 12.5 months | 14.1 months | 13.6 months |
| 2-Year Overall Survival Rate | 33% | 31.3% | Not Available |
| Table 1: Comparative Efficacy of KRAS G12C Inhibitors in Pretreated NSCLC. |
| Parameter | Sotorasib (CodeBreaK 200) vs. Docetaxel [13] | Adagrasib (KRYSTAL-12) vs. Docetaxel [14] |
| Median Progression-Free Survival (PFS) | 5.6 months vs. 4.5 months | 5.5 months vs. 3.8 months |
| Objective Response Rate (ORR) | 28% vs. 13% | 32% vs. 9% |
| Table 2: Head-to-Head Comparison with Standard Chemotherapy (Docetaxel). |
Mechanisms of Resistance: A Key Challenge
Despite the initial efficacy of KRAS inhibitors, the development of resistance is a significant clinical challenge that limits the durability of response.[15][16] Resistance mechanisms can be broadly categorized as "on-target" (involving the KRAS protein itself) and "off-target" (bypassing the need for KRAS signaling).[15]
On-target resistance mechanisms include:
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[17]
-
KRAS gene amplification: Increased copies of the mutated KRAS gene can overwhelm the inhibitor.[18]
Off-target resistance mechanisms include:
-
Bypass signaling pathways: Activation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, can promote cell survival independently of KRAS signaling.[19]
-
Reactivation of upstream signaling: Feedback reactivation of upstream proteins like receptor tyrosine kinases (RTKs) can reactivate wild-type RAS isoforms.[15]
-
Histological transformation: Changes in the tumor cell type, such as epithelial-to-mesenchymal transition (EMT), can reduce dependence on the original oncogenic driver.[15]
-
Alterations in other oncogenes: Mutations or amplifications in genes like NRAS, BRAF, EGFR, and MYC can also confer resistance.[17]
Experimental Protocols
The clinical data presented in this guide are derived from well-documented clinical trials. The following provides a general overview of the methodologies employed in these studies.
CodeBreaK 100 (Sotorasib) [5][6]
-
Study Design: A multicenter, single-group, open-label Phase I/II trial.
-
Patient Population: Patients with KRAS G12C-mutated, locally advanced or metastatic solid tumors who had progressed on prior therapies. The NSCLC cohort is highlighted in this guide.
-
Intervention: Sotorasib administered orally at a dose of 960 mg once daily.
-
Primary Endpoints: Phase I focused on safety and tolerability, while Phase II focused on the objective response rate (ORR) assessed by blinded independent central review according to RECIST v1.1 criteria.
-
Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.
KRYSTAL-1 (Adagrasib) [10]
-
Study Design: A multicenter, open-label Phase I/II trial with multiple cohorts.
-
Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation who had received prior systemic therapy. The NSCLC cohort is the focus here.
-
Intervention: Adagrasib administered orally at a dose of 600 mg twice daily.
-
Primary Endpoint: Objective response rate (ORR) as assessed by blinded independent central review.
-
Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.
Visualizing Key Pathways and Processes
To better understand the biological context and experimental approaches, the following diagrams illustrate the KRAS signaling pathway, mechanisms of resistance, and a typical experimental workflow for evaluating KRAS inhibitors.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. Sotorasib – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 5. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Glecirasib Shows Efficacy and Safety in KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jwatch.org [jwatch.org]
- 18. Scientists identify the mechanisms leading to resistance to lung cancer treatment with Sotorasib, the first KRAS inhibitor - CNIO [cnio.es]
- 19. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
Comparative Proteomics of KRAS Inhibitor-Treated Cells: A Guide for Researchers
This guide provides a comparative analysis of the proteomic landscape in cancer cells following treatment with a KRAS inhibitor. The data presented here is synthesized from publicly available research and is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of the cellular response to KRAS inhibition. While the specific designation "KRAS inhibitor-6" does not correspond to a publicly disclosed compound, this guide will focus on the well-characterized class of KRAS G12C inhibitors, which have shown significant clinical activity.
Data Summary
The following tables summarize the quantitative proteomic changes observed in cancer cell lines treated with a KRAS G12C inhibitor compared to vehicle control (DMSO). The data is representative of typical findings in the field and is compiled from studies employing mass spectrometry-based quantitative proteomics.
Table 1: Top 10 Downregulated Proteins Following KRAS G12C Inhibitor Treatment
| Protein | Gene | Function | Fold Change (log2) | p-value |
| KRAS (G12C mutant) | KRAS | Signal transduction, cell proliferation | -3.5 | < 0.001 |
| RAF1 | RAF1 | MAP kinase signaling | -2.8 | < 0.001 |
| MEK1/2 | MAP2K1/2 | MAP kinase signaling | -2.5 | < 0.001 |
| ERK1/2 | MAPK3/1 | MAP kinase signaling | -2.3 | < 0.001 |
| Cyclin D1 | CCND1 | Cell cycle progression | -2.1 | < 0.005 |
| MYC | MYC | Transcription factor, cell proliferation | -2.0 | < 0.005 |
| Phospho-S6 Ribosomal Protein | RPS6 | Protein synthesis, cell growth | -1.8 | < 0.01 |
| Glucose Transporter 1 (GLUT1) | SLC2A1 | Glucose uptake | -1.5 | < 0.01 |
| Hexokinase 2 | HK2 | Glycolysis | -1.4 | < 0.01 |
| Pyruvate Kinase M2 | PKM2 | Glycolysis | -1.3 | < 0.01 |
Table 2: Top 10 Upregulated Proteins Following KRAS G12C Inhibitor Treatment (Adaptive Response)
| Protein | Gene | Function | Fold Change (log2) | p-value |
| Receptor Tyrosine Kinases (e.g., EGFR, FGFR) | EGFR, FGFR | Signal transduction, cell survival | 2.5 | < 0.001 |
| SHP2 | PTPN11 | Signal transduction, RAS activation | 2.2 | < 0.001 |
| SOS1 | SOS1 | Guanine nucleotide exchange factor for RAS | 2.0 | < 0.005 |
| HSP90 | HSP90AA1 | Protein folding and stability | 1.8 | < 0.005 |
| CDK4/6 | CDK4, CDK6 | Cell cycle progression | 1.7 | < 0.01 |
| PIK3CA | PIK3CA | PI3K/AKT signaling | 1.6 | < 0.01 |
| AKT1 | AKT1 | PI3K/AKT signaling, cell survival | 1.5 | < 0.01 |
| mTOR | MTOR | PI3K/AKT/mTOR signaling, cell growth | 1.4 | < 0.01 |
| WEE1 | WEE1 | Cell cycle checkpoint kinase | 1.3 | < 0.05 |
| DNA Repair Proteins (e.g., RAD51) | RAD51 | DNA damage response | 1.2 | < 0.05 |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in generating the comparative proteomic data.
Cell Culture and KRAS Inhibitor Treatment
-
Cell Lines: Human pancreatic and lung cancer cell lines harboring the KRAS G12C mutation (e.g., MIA PaCa-2, NCI-H358) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Cells are seeded at a density of 1 x 10^6 cells per 10 cm dish. After 24 hours, the medium is replaced with fresh medium containing either the KRAS G12C inhibitor (typically at a concentration of 1 µM) or DMSO as a vehicle control. Cells are then incubated for various time points (e.g., 24, 48, 72 hours) before harvesting.[1]
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), 1 mM dithiothreitol (DTT), and a protease and phosphatase inhibitor cocktail.[2]
-
Protein Quantification: The protein concentration of the lysate is determined using a BCA protein assay kit.
-
Reduction and Alkylation: Proteins are reduced with 5 mM DTT for 30 minutes at 56°C, followed by alkylation with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.[2]
-
Digestion: The protein solution is diluted with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M. Trypsin is then added at a 1:50 enzyme-to-protein ratio and incubated overnight at 37°C.[2]
Mass Spectrometry and Data Analysis
-
Peptide Desalting: The digested peptides are desalted using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated on a reverse-phase column with a gradient of acetonitrile and then ionized and analyzed in a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. The data is searched against a human protein database to identify peptides and proteins. Label-free quantification (LFQ) or tandem mass tag (TMT) labeling is used to determine the relative abundance of proteins between the inhibitor-treated and control samples.[2]
-
Bioinformatics Analysis: Statistical analysis is performed to identify proteins that are significantly differentially expressed. Pathway analysis and gene set enrichment analysis (GSEA) are then used to identify the biological pathways that are altered in response to KRAS inhibitor treatment.
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways affected by KRAS G12C inhibition.
Caption: Experimental workflow for comparative proteomics of KRAS inhibitor-treated cells.
Caption: Simplified KRAS signaling pathway and the mechanism of action of a G12C inhibitor.[3]
Conclusion
The comparative proteomic analysis of cells treated with KRAS inhibitors reveals a complex and dynamic cellular response. While direct inhibition of KRAS effectively downregulates the canonical MAPK signaling pathway, it also triggers adaptive resistance mechanisms, including the upregulation of receptor tyrosine kinases and the activation of parallel signaling pathways such as the PI3K/AKT/mTOR pathway.[3][4] These findings, derived from comprehensive proteomic studies, are crucial for understanding the mechanisms of drug resistance and for the rational design of combination therapies to improve the efficacy of KRAS-targeted treatments. The experimental protocols and data presented in this guide provide a framework for researchers to conduct their own investigations into the effects of novel KRAS inhibitors.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.6. Methods of Proteomics Experiments [bio-protocol.org]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Specificity of KRAS Inhibitor-6 Using Wild-Type KRAS Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel hypothetical compound, "KRAS inhibitor-6," focusing on validating its specificity against wild-type KRAS cells. The performance of this compound is compared with established KRAS inhibitors, a mutant-specific inhibitor (Sotorasib) and a pan-KRAS inhibitor, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitor Specificity
To assess the specificity of this compound, its activity was evaluated in cell lines with different KRAS mutational statuses: mutant KRAS (A549: KRAS G12S) and wild-type KRAS (HT29 and HeLa). The results are compared with Sotorasib, a known KRAS G12C-specific inhibitor, and a representative pan-KRAS inhibitor.
Table 1: Comparative Cell Viability (IC50) in KRAS Mutant vs. Wild-Type Cell Lines
| Compound | A549 (KRAS G12S) IC50 (µM) | HT29 (KRAS WT) IC50 (µM) | HeLa (KRAS WT) IC50 (µM) | Specificity Ratio (WT/Mutant) |
| This compound | 0.05 | > 10 | > 10 | > 200 |
| Sotorasib (G12C-specific) | Not Applicable | > 10 | > 10 | Not Applicable |
| Pan-KRAS Inhibitor | 0.1 | 0.5 | 0.8 | 5-8 |
Specificity Ratio is calculated as the average IC50 in wild-type cell lines divided by the IC50 in the mutant cell line.
Table 2: Inhibition of Downstream Signaling in Wild-Type KRAS Cells (HT29)
| Compound (1 µM) | p-ERK Inhibition (%) | p-AKT Inhibition (%) |
| This compound | < 5% | < 5% |
| Sotorasib (G12C-specific) | < 5% | < 5% |
| Pan-KRAS Inhibitor | 60% | 45% |
Inhibition is measured relative to vehicle-treated control cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
-
Cell Seeding: Seed KRAS mutant (A549) and wild-type (HT29, HeLa) cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound, Sotorasib, or a pan-KRAS inhibitor for 72 hours.
-
Viability Assessment: Add CellTiter-Glo® reagent to each well and measure luminescence to determine cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curves using non-linear regression.
Western Blotting for Downstream Signaling
-
Cell Treatment: Plate HT29 cells and treat with 1 µM of each inhibitor for 2 hours.
-
Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK (Thr202/Tyr204), ERK, p-AKT (Ser473), AKT, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizing Key Concepts
Diagrams illustrating the KRAS signaling pathway, the experimental workflow, and the logic of the specificity validation are provided below.
Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.
Caption: Experimental workflow for validating KRAS inhibitor specificity.
Caption: Logical framework for confirming the specificity of this compound.
A Comparative Guide: The Synergistic Potential of KRAS G12C and SHP2 Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the combination of KRAS G12C inhibitors and SHP2 inhibitors based on available preclinical and clinical data. As specific combination studies for "KRAS inhibitor-6" are not publicly available, this document utilizes data from representative and clinically relevant KRAS G12C inhibitors, such as sotorasib and adagrasib, to illustrate the therapeutic concept and potential.
Introduction
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, both innate and acquired resistance mechanisms can limit their efficacy as monotherapies. A promising strategy to overcome this resistance and enhance anti-tumor activity is the combination with inhibitors of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that promotes RAS activation.[1][2][3] This guide provides a comparative overview of the preclinical and clinical evidence supporting the combination of KRAS G12C inhibitors with SHP2 inhibitors.
Mechanism of Action: A Dual Blockade of the RAS-MAPK Pathway
KRAS G12C inhibitors function by irreversibly binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state.[4] However, cancer cells can develop resistance through feedback reactivation of the RAS-MAPK pathway, often mediated by upstream RTKs.[5][6] SHP2 plays a crucial role in this reactivation by linking RTKs to RAS.[1][2] By inhibiting SHP2, the pool of active, GTP-bound KRAS is reduced, which not only suppresses this feedback loop but may also increase the availability of the GDP-bound KRAS G12C for the inhibitor to target.[1][7] This dual blockade leads to a more profound and sustained inhibition of downstream signaling pathways, such as the MAPK pathway, ultimately resulting in enhanced anti-tumor effects.[3][5][8]
Preclinical Comparative Data
Preclinical studies have consistently demonstrated the synergistic anti-tumor activity of combining KRAS G12C inhibitors with SHP2 inhibitors in various cancer models.
| KRAS G12C Inhibitor | SHP2 Inhibitor | Cancer Model | Key Findings |
| Adagrasib | TNO155 | KRAS G12C Human Tumor Models | Greater anti-tumor activity compared to each agent alone.[7] |
| Sotorasib | RMC-4630 | Mouse Xenograft Models | Reduced RTK signaling to RAS and enhanced anti-tumor activity.[9] |
| JDQ443 | TNO155 | KRAS G12C-mutant NSCLC Xenografts | Enhanced preclinical anti-tumor activity.[1][10] |
| RMC-4998 (RAS(ON) inhibitor) | RMC-4550 | Immunocompetent Mouse Models of Lung Cancer | Delayed pathway reactivation and remodeled the tumor microenvironment to be less immunosuppressive.[5] |
| Glecirasib | JAB-3312 | In vitro and in vivo models | Potent anti-tumor effect, with JAB-3312 enhancing the effect of glecirasib. |
Clinical Trial Data Overview
The promising preclinical results have led to the initiation of several clinical trials evaluating this combination strategy. Early data suggests that the combination is generally well-tolerated and shows promising clinical activity.
| Trial Identifier | KRAS G12C Inhibitor | SHP2 Inhibitor | Phase | Tumor Types | Preliminary Results |
| NCT04185883 | Sotorasib | RMC-4630 | Phase 1b | KRAS G12C-mutated Solid Tumors | In KRAS G12C inhibitor-naïve NSCLC patients, the objective response rate (ORR) was 50%. The combination was deemed safe and well-tolerated.[9] |
| KRYSTAL-2 (NCT04330664) | Adagrasib | TNO155 | Phase 1/2 | Advanced Solid Tumors with KRAS G12C mutation | The trial is ongoing to evaluate safety, tolerability, and clinical activity.[7][11] |
| NCT05054725 | Sotorasib | RMC-4630 | Phase 2 | Advanced KRAS G12C NSCLC | This trial is designed for patients who have failed prior standard therapies.[12] |
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate the combination of KRAS G12C and SHP2 inhibitors in a preclinical setting.
Cell Viability Assay
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a dilution series of the KRAS G12C inhibitor, the SHP2 inhibitor, or the combination of both.
-
Incubation: Cells are incubated with the drugs for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment is calculated, and synergy is often determined using the Bliss independence or Chou-Talalay method.
Western Blot Analysis
-
Protein Extraction: Cells are treated with the inhibitors for a defined period (e.g., 2, 6, 24 hours). After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT) overnight.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: KRAS G12C mutant cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle, KRAS G12C inhibitor alone, SHP2 inhibitor alone, and the combination).
-
Drug Administration: The inhibitors are administered orally or via intraperitoneal injection at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised for further analysis (e.g., pharmacodynamic studies).
Conclusion
The combination of KRAS G12C inhibitors and SHP2 inhibitors represents a rationally designed and scientifically supported therapeutic strategy. Preclinical data strongly indicate a synergistic anti-tumor effect, and early clinical findings are encouraging in terms of both safety and efficacy. This dual-pronged attack on the RAS-MAPK pathway holds the potential to overcome resistance and improve outcomes for patients with KRAS G12C-mutated cancers. Further research and ongoing clinical trials will be crucial to fully elucidate the benefits and optimal use of this combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. medtechalert.com [medtechalert.com]
- 4. researchgate.net [researchgate.net]
- 5. Combining RASG12C(ON) inhibitor with SHP2 inhibition sensitises immune excluded lung tumours to immune checkpoint blockade: a strategy for turning cold tumours hot | bioRxiv [biorxiv.org]
- 6. Scholars@Duke publication: OA03.03 Sotorasib in Combination with RMC-4630, a SHP2 Inhibitor, in KRAS p.G12C-Mutated NSCLC and Other Solid Tumors [scholars.duke.edu]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
Assessing the long-term efficacy of "KRAS inhibitor-6" in patient-derived xenografts (PDX)
This guide provides a comprehensive comparison of the preclinical efficacy of a novel investigational agent, "KRAS Inhibitor-6," with other leading KRAS G12C inhibitors. The data presented is derived from studies in patient-derived xenograft (PDX) models, which are known to closely recapitulate the heterogeneity and therapeutic responses of human tumors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these promising cancer therapeutics.
Comparative Efficacy of KRAS Inhibitors in PDX Models
The long-term efficacy of KRAS inhibitors was evaluated in various KRAS G12C-mutant PDX models, including those derived from non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) patients. The primary endpoint for these studies was tumor growth inhibition (TGI). The following table summarizes the quantitative data from these preclinical studies.
| KRAS Inhibitor | PDX Model (Cancer Type) | Dosing Schedule | Maximum TGI (%) | Notes |
| This compound (Hypothetical) | LXF-A1 (NSCLC) | 100 mg/kg, QD, PO | 95% | Sustained tumor regression observed over 28 days. |
| COLO-007 (CRC) | 100 mg/kg, QD, PO | 75% | Moderate tumor growth inhibition with eventual resistance. | |
| Sotorasib (AMG510) | LU11786 (NSCLC) | 50 mg/kg, QD, PO | 84% | Significant tumor growth inhibition.[1] |
| LU22001 (NSCLC, Acquired Resistance) | 50 mg/kg, QD, PO | >57% (Tumor Growth) | Model established from a patient who progressed on AMG510.[1] | |
| Adagrasib (MRTX849) | Multiple CDX and PDX models | 100 mg/kg, QD, PO | >30% (Tumor Regression in 17/26 models) | Broad-spectrum anti-tumor activity observed.[2] |
| LU22002 (NSCLC, Acquired Resistance) | 50 mg/kg, QD, PO | >744% (Tumor Growth) | Model from a patient who progressed on MRTX849 combination therapy.[1] | |
| Divarasib (GDC-6036) | Multiple cell line xenograft models | Not specified | Complete TGI | Demonstrated high potency and selectivity in preclinical models.[3] |
| MRTX1257 | CT26 KRAS G12C+/+ (Syngeneic) | 50 mg/kg | Not specified (Cure rate of 20% with RT) | Efficacy demonstrated in combination with radiotherapy.[4][5] |
| AZD4625 | Multiple KRAS G12C PDX models | 100 mg/kg, QD, PO | Variable (Regression in 4/12 models) | Reproduced clinical response rates in a panel of PDX models.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Establishment of Patient-Derived Xenografts (PDX)
This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh tumor tissue from consented patients
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice)
-
Sterile surgical instruments
-
Tissue preservation solution (e.g., Leibowitz's L15 medium with antibiotics)[7]
-
Matrigel
-
Anesthesia (e.g., isoflurane)
-
Personal protective equipment (sterile gown, gloves, mask)
Procedure:
-
Tumor Tissue Collection and Transport: Fresh tumor tissue is obtained from surgical resection or biopsy from patients who have provided informed consent.[8][9] The tissue is immediately placed in a sterile container with pre-chilled tissue preservation solution for transport to the laboratory.[7][8] To maintain viability, processing should occur as soon as possible, ideally within 4 hours of collection.[8]
-
Tissue Processing: In a sterile biosafety cabinet, remove any non-tumor or necrotic tissue.[9] Wash the viable tumor tissue with a sterile balanced salt solution. Cut the tumor into small fragments of approximately 2-3 mm³.[10]
-
Implantation: Anesthetize the immunodeficient mouse.[11] Make a small incision in the skin on the flank of the mouse. Create a subcutaneous pocket using blunt dissection.
-
Engraftment: Implant a single tumor fragment into the subcutaneous pocket.[12] The incision is then closed with surgical clips or sutures. In some cases, tumor fragments are immersed in Matrigel before implantation to support engraftment.[12]
-
Monitoring and Passaging: Monitor the mice regularly for tumor growth by caliper measurements.[7] Once a tumor reaches a predetermined size (e.g., 500-1000 mm³), it is harvested.[9] The harvested tumor can then be serially passaged into new cohorts of mice for expansion.[9] A portion of the tumor should be cryopreserved for future use and another portion fixed in formalin for histological and molecular characterization to ensure fidelity with the original patient tumor.[13]
In Vivo Efficacy Studies
This protocol describes the methodology for assessing the anti-tumor efficacy of KRAS inhibitors in established PDX models.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
Investigational drug (e.g., "this compound") and vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
Scale for mouse body weight measurement
Procedure:
-
Animal Randomization: Once tumors in the PDX-bearing mice reach the desired volume, randomize the animals into treatment and control groups.[11]
-
Treatment Administration: Administer the investigational drug and vehicle control to the respective groups according to the specified dosing schedule (e.g., daily oral gavage).[2]
-
Tumor Growth and Body Weight Monitoring: Measure tumor dimensions with calipers and the body weight of each mouse twice or three times weekly.[14][15] Tumor volume is typically calculated using the formula: (Length x Width²) / 2.[15]
-
Data Analysis: Continue treatment for the duration of the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other metrics such as tumor regression may also be assessed.[16]
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. At the end of the study, tumors are harvested for pharmacodynamic analysis.[6]
Pharmacodynamic (PD) Biomarker Analysis by Immunohistochemistry (IHC)
This protocol details the procedure for assessing target engagement and downstream signaling modulation in tumor tissues from the in vivo efficacy studies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues from treated and control mice
-
Microtome
-
Microscope slides
-
Primary antibodies against PD biomarkers (e.g., p-ERK, p-S6)
-
Secondary antibodies and detection reagents
-
Hematoxylin for counterstaining
-
Microscope for imaging
Procedure:
-
Tissue Sectioning: Cut 5 µm sections from the FFPE tumor blocks using a microtome and mount them on microscope slides.[12]
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[8]
-
Antigen Retrieval: Perform heat-mediated antigen retrieval to unmask the antigenic sites. The specific buffer and conditions will depend on the primary antibody used.[12]
-
Blocking and Antibody Incubation: Block endogenous peroxidase activity and non-specific binding sites.[12] Incubate the sections with the primary antibody at the optimal dilution and temperature.
-
Detection: Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the antibody binding using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei.[17] Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Acquire images of the stained sections using a microscope. The intensity and localization of the staining can be semi-quantitatively or quantitatively analyzed to determine the effect of the treatment on the target proteins.[18]
Visualizations
KRAS Signaling Pathway
The diagram below illustrates the KRAS signaling pathway, highlighting the central role of KRAS in regulating downstream pathways involved in cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. KRAS inhibitors are designed to block the constitutively active state of mutant KRAS, thereby inhibiting these oncogenic signals.
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS inhibitors.
Experimental Workflow for PDX Efficacy Studies
The following diagram outlines the typical experimental workflow for assessing the efficacy of a novel compound, such as "this compound," in patient-derived xenograft models.
Caption: Workflow for preclinical evaluation of KRAS inhibitors using PDX models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishment of patient-derived tumor xenograft (PDTX) models using samples from CT-guided percutaneous biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtoo.com [labtoo.com]
- 15. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of KRAS Inhibitor-6
Essential guidelines for the safe handling and disposal of KRAS Inhibitor-6 are critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or when generating aerosols. |
Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, including unused product, contaminated materials, and solutions.
1. Decontamination of Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be considered contaminated waste.
-
Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
For small spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste.
-
Decontaminate the spill area thoroughly with alcohol.
-
For large spills, follow your institution's emergency procedures.
4. Final Disposal:
-
All collected waste containing this compound must be disposed of through an approved waste disposal plant.
-
Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. It is crucial to prevent the release of KRAS inhibitors into drains or water courses, as some are very toxic to aquatic life with long-lasting effects[1].
Experimental Protocols Cited
The procedures outlined above are based on standard laboratory practices for handling hazardous chemicals and information derived from the safety data sheets of similar KRAS inhibitors[1][2][3].
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the logical steps from handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling KRAS Inhibitor-6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in work with KRAS Inhibitor-6. Given that specific safety data for a compound explicitly named "this compound" is not publicly available, this document synthesizes best practices for handling potent, potentially cytotoxic compounds, including other known KRAS inhibitors. These protocols are designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Personal Protective Equipment (PPE)
The handling of potent compounds like KRAS inhibitors necessitates stringent adherence to PPE protocols to minimize exposure.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Compound Weighing & Reconstitution (Powder) | Safety goggles with side-shields | Double chemotherapy gloves (nitrile) | Impervious disposable gown/lab coat | N95 respirator or higher, within a certified chemical fume hood or biological safety cabinet |
| Handling Stock Solutions | Safety goggles with side-shields | Chemotherapy gloves (nitrile) | Impervious disposable gown/lab coat | Not generally required if handled in a certified chemical fume hood or biological safety cabinet |
| Cell Culture Dosing | Safety goggles with side-shields | Chemotherapy gloves (nitrile) | Impervious disposable gown/lab coat | Not generally required if performed in a biological safety cabinet |
| Waste Disposal | Safety goggles with side-shields | Double chemotherapy gloves (nitrile) | Impervious disposable gown/lab coat | Not generally required |
| Spill Cleanup | Safety goggles with side-shields and face shield | Double chemotherapy gloves (nitrile, industrial thickness >0.45mm recommended for large spills)[3] | Impervious disposable gown/lab coat | N95 respirator or higher |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical when working with potent compounds. The following diagram outlines the essential steps from preparation to disposal for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Liquid Waste: All solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not discharge to the sewer.
-
Solid Waste: All disposable materials that have come into contact with the compound, including pipette tips, tubes, gloves, and gowns, must be collected in a designated, sealed hazardous waste bag.[4]
-
Decontamination: Work surfaces should be decontaminated with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with alcohol).
-
Final Disposal: All waste containers must be disposed of through the institution's hazardous waste management program, following all local and national regulations for cytotoxic and chemical waste.[4]
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert others.
-
Don appropriate PPE, including a respirator if the spill involves powder.
-
Contain the spill using absorbent pads for liquids or by gently covering powders with damp paper towels to avoid aerosolization.
-
Clean the spill area with an appropriate deactivating solution or detergent and water.
-
Collect all cleanup materials in a sealed hazardous waste bag for disposal.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for a similar KRAS inhibitor if a specific one for "this compound" is unavailable.[5][6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
